1-[(3-Fluorophenyl)methyl]-1,4-diazepane
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOCHQLYVTSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, a valuable scaffold in medicinal chemistry. The synthesis of 1,4-diazepane derivatives is of significant interest due to their wide range of biological activities, including potential applications as antipsychotic, anxiolytic, and anticonvulsant agents.[1] This document details a strategic approach that addresses the challenge of selective mono-N-alkylation of the symmetrical 1,4-diazepane ring system through the use of a tert-butyloxycarbonyl (Boc) protecting group. The guide encompasses a thorough discussion of the reaction mechanisms, detailed experimental protocols, characterization data, and visual representations of the synthetic workflow. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane moiety is a privileged seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4. This structural motif is a cornerstone in the development of a diverse array of biologically active compounds.[1][2] The inherent conformational flexibility of the diazepane ring allows for optimal interaction with various biological targets, leading to a broad spectrum of pharmacological activities.
The introduction of a (3-fluorophenyl)methyl substituent onto the 1,4-diazepane core is a strategic modification aimed at modulating the compound's physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. This makes 1-[(3-Fluorophenyl)methyl]-1,4-diazepane a promising building block for the discovery of novel therapeutics.
A primary challenge in the synthesis of mono-substituted 1,4-diazepanes is the inherent symmetry of the starting material, which can lead to the formation of undesired di-substituted byproducts. This guide presents a well-established strategy to overcome this hurdle by employing a protecting group strategy, ensuring a high yield of the desired mono-substituted product.
Strategic Synthesis Pathway: A Three-Step Approach
The most reliable and selective pathway for the synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane involves a three-step sequence:
-
Mono-N-Boc Protection of 1,4-Diazepane: The selective protection of one of the secondary amine functionalities of 1,4-diazepane with a tert-butyloxycarbonyl (Boc) group.
-
N-Alkylation of Mono-Boc-1,4-Diazepane: The introduction of the (3-fluorophenyl)methyl group onto the unprotected nitrogen atom via reductive amination or direct alkylation.
-
Deprotection of the Boc Group: The removal of the Boc protecting group under acidic conditions to yield the final target compound.
This strategic approach ensures a high degree of control over the reaction, leading to a cleaner product profile and simplifying the purification process.
Caption: Overall synthetic pathway for 1-[(3-Fluorophenyl)methyl]-1,4-diazepane.
Detailed Experimental Protocols
Step 1: Synthesis of tert-Butyl 1,4-diazepane-1-carboxylate (Mono-Boc-1,4-diazepane)
The selective mono-protection of 1,4-diazepane is crucial for the success of this synthetic route. The use of di-tert-butyl dicarbonate ((Boc)₂O) under controlled conditions allows for the efficient formation of the mono-protected intermediate.
Reaction Scheme:
Caption: Mono-N-Boc protection of 1,4-diazepane.
Protocol:
-
Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 eq) in the same solvent to the cooled solution of 1,4-diazepane over a period of 30-60 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford tert-butyl 1,4-diazepane-1-carboxylate as a colorless oil or a white solid.
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for both reactants. |
| Temperature | 0 °C to Room Temperature | Slow addition at 0 °C helps to control the exothermicity and selectivity. |
| Stoichiometry | 1.0-1.1 eq of (Boc)₂O | Using a slight excess of the protecting agent ensures complete consumption of the starting material. |
| Purification | Column Chromatography | To separate the mono-Boc product from any unreacted starting material and the di-Boc byproduct. |
Step 2: Synthesis of tert-Butyl 4-((3-fluorophenyl)methyl)-1,4-diazepane-1-carboxylate
This step involves the introduction of the (3-fluorophenyl)methyl group onto the unprotected nitrogen of the mono-Boc-1,4-diazepane. Two primary methods are presented: reductive amination and direct N-alkylation.
Reductive amination is a highly efficient and widely used method for the formation of C-N bonds.[3] It involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the corresponding amine.
Reaction Scheme:
Caption: Reductive amination of mono-Boc-1,4-diazepane.
Protocol:
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add 3-fluorobenzaldehyde (1.0-1.2 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent for imines and iminium ions. |
| Solvent | 1,2-Dichloroethane (DCE), Methanol | Aprotic and protic solvents that facilitate iminium ion formation and reduction. |
| Temperature | Room Temperature | Sufficient for both iminium ion formation and reduction. |
| Work-up | Aqueous sodium bicarbonate quench | To neutralize any remaining acid and quench the excess reducing agent. |
Direct N-alkylation with a suitable alkyl halide is another effective method for forming the C-N bond.[4]
Reaction Scheme:
Caption: Direct N-alkylation of mono-Boc-1,4-diazepane.
Protocol:
-
To a solution of tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq).
-
Add 3-fluorobenzyl bromide (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Alkylating Agent | 3-Fluorobenzyl bromide | A reactive electrophile for the Sₙ2 reaction. |
| Base | Potassium carbonate (K₂CO₃), Triethylamine (Et₃N) | To neutralize the HBr formed during the reaction and facilitate the nucleophilic attack. |
| Solvent | Acetonitrile, DMF | Polar aprotic solvents that favor Sₙ2 reactions. |
| Temperature | 50-80 °C | To increase the reaction rate. |
Step 3: Deprotection of tert-Butyl 4-((3-fluorophenyl)methyl)-1,4-diazepane-1-carboxylate
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.[5]
Reaction Scheme:
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A new strategy for the synthesis of 1,4-benzodiazepine derivatives based on the tandem N-alkylation-ring opening-cyclization reactions of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(phenyl)]trifluoroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
An In-depth Technical Guide to the Physicochemical Properties of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a drug candidate from discovery to clinical application is fundamentally governed by its physicochemical properties. These intrinsic attributes dictate its absorption, distribution, metabolism, and excretion (ADME), and ultimately, its efficacy and safety. This guide provides a comprehensive examination of the key physicochemical characteristics of the novel compound 1-[(3-Fluorophenyl)methyl]-1,4-diazepane. As a molecule of interest in contemporary drug discovery, understanding its solubility, lipophilicity, and ionization is paramount. This document is structured to not only present the theoretical underpinnings of these properties but also to provide robust, field-proven experimental and computational methodologies for their determination. We will delve into the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity and reproducibility. All quantitative data is summarized for clarity, and complex workflows are illustrated with diagrams to facilitate comprehension.
Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery
In the realm of medicinal chemistry, the biological activity of a compound is only one facet of its potential as a therapeutic agent. The molecule's ability to navigate the complex biological milieu to reach its target in sufficient concentration is equally critical. This is where the study of physicochemical properties becomes indispensable.[1][2][3][4] For a molecule like 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, a thorough understanding of its fundamental characteristics is the bedrock upon which successful drug development is built.
The strategic placement of a fluorine atom on the phenyl ring and the presence of the diazepane scaffold suggest a nuanced interplay of properties. The fluorine can modulate metabolic stability and receptor binding, while the diazepane ring, with its two nitrogen atoms, introduces ionizable centers that will significantly influence solubility and permeability. This guide will systematically dissect these attributes.
Core Physicochemical Profile of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
While specific experimental data for 1-[(3-Fluorophenyl)methyl]-1,4-diazepane is not extensively available in public databases, we can predict its properties based on its structure and data from analogous compounds. For context, the related molecule 1-[(2-fluorophenyl)methyl]-1,4-diazepane has a molecular weight of 208.27 g/mol .[5]
Table 1: Predicted Physicochemical Properties of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
| Property | Predicted Value/Range | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₇FN₂ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 208.27 g/mol | Influences diffusion and permeability across biological membranes. Generally, lower molecular weight (<500 Da) is favored for oral bioavailability (Lipinski's Rule of Five). |
| pKa | 7.0 - 9.0 (basic) | Governs the extent of ionization at physiological pH, which in turn profoundly impacts solubility, permeability, and receptor interaction. The diazepane nitrogens are the basic centers. |
| logP (Octanol/Water) | 2.0 - 3.5 | A measure of lipophilicity. An optimal logP is crucial for membrane permeability and avoiding issues like poor solubility or high metabolic clearance. |
| Aqueous Solubility | pH-dependent | Directly impacts drug dissolution and absorption. Low solubility is a major hurdle in drug development, often leading to poor bioavailability.[6][7] |
Ionization Constant (pKa): The pH-Dependent Behavior
The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. For 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, the two nitrogen atoms in the diazepane ring are basic and will be protonated at physiological pH. The precise pKa values are critical for predicting its behavior in different compartments of the body, such as the stomach (low pH) and the intestine (higher pH).
Rationale for Experimental Determination
While computational prediction of pKa is a useful starting point, experimental determination is the gold standard for accuracy. The electronic environment of the nitrogen atoms, influenced by the fluorophenylmethyl substituent, necessitates empirical measurement.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for pKa determination.[8]
Objective: To determine the pKa values of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane by titrating a solution of the compound with a standardized acid or base and monitoring the pH.
Materials:
-
1-[(3-Fluorophenyl)methyl]-1,4-diazepane
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (Milli-Q or equivalent)
-
Calibrated pH meter and electrode
-
Automated titrator (optional but recommended for precision)
-
Magnetic stirrer and stir bar
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane in a known volume of water to create a solution of approximately 1-10 mM.
-
Initial pH Adjustment: If necessary, adjust the initial pH of the solution to the acidic or basic end of the expected pKa range using a small amount of HCl or NaOH.
-
Titration: Titrate the solution with the standardized titrant (e.g., HCl if starting from a basic pH). Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[9]
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to cross biological membranes.[10] The octanol-water partition coefficient (logP) is the most common measure of lipophilicity.[11] For 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, the fluorophenyl group contributes to its lipophilicity, while the ionizable diazepane ring enhances its aqueous solubility.
Rationale for Experimental Determination
The interplay between the lipophilic and hydrophilic moieties of the molecule makes computational prediction of logP an approximation. The shake-flask method, while traditional, remains a reliable and widely accepted technique for empirical logP determination.[11]
Experimental Protocol: Shake-Flask Method
Objective: To determine the logP of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane by measuring its distribution between n-octanol and water.
Materials:
-
1-[(3-Fluorophenyl)methyl]-1,4-diazepane
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker or vortex mixer
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and water for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Compound Addition: Add a known amount of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane to a mixture of the pre-saturated n-octanol and water.
-
Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[10]
Caption: Workflow for logP determination using the shake-flask method.
Aqueous Solubility: A Prerequisite for Absorption
Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature. Poor solubility is a frequent cause of failure for drug candidates.[6] The solubility of ionizable compounds like 1-[(3-Fluorophenyl)methyl]-1,4-diazepane is highly pH-dependent. Therefore, it is essential to measure both kinetic and thermodynamic solubility.
Kinetic vs. Thermodynamic Solubility
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer. It is a high-throughput method used in early discovery.[12][13][14]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a solid compound in a solvent. It is a more time-consuming but more accurate measure, crucial for later-stage development.[6][7][12]
Experimental Protocol: Thermodynamic Solubility Assay
Objective: To determine the equilibrium solubility of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane in aqueous buffers of different pH values.
Materials:
-
Solid 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
-
Aqueous buffers of various pH (e.g., pH 2.0, 6.8, 7.4)
-
Vials with screw caps
-
Incubator shaker
-
Filtration device (e.g., 0.45 µm filter)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the different pH buffers.
-
Equilibration: Tightly cap the vials and place them in an incubator shaker at a controlled temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]
-
Filtration: Filter the resulting suspensions to remove any undissolved solid.
-
Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method.
-
Data Reporting: Report the solubility in µg/mL or µM for each pH value.
Conclusion and Future Directions
The physicochemical properties of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, as outlined in this guide, provide a foundational understanding for its further development. The predicted basicity of the diazepane ring, coupled with the lipophilicity of the fluorophenyl group, suggests a molecule with a tunable solubility and permeability profile. The experimental protocols detailed herein offer a robust framework for the empirical validation of these predictions. Future work should focus on obtaining precise experimental data for pKa, logP, and pH-dependent solubility. Additionally, solid-state characterization (e.g., polymorphism) and stability studies will be crucial for advancing this compound through the drug development pipeline. The principles and methodologies presented in this guide are designed to ensure a data-driven and scientifically rigorous approach to characterizing this and other novel chemical entities.
References
-
1-((2-Fluorophenyl)methyl)-1,4-diazepane | C12H17FN2 | CID 20115208 - PubChem . Available at: [Link]
-
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC - PubMed Central . Available at: [Link]
-
Thermodynamic Solubility Assay - Evotec . Available at: [Link]
-
ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science . Available at: [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery . Available at: [Link]
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed . Available at: [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System . Available at: [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes - Fiveable . Available at: [Link]
- EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents.
-
Development of Methods for the Determination of pKa Values - PMC - NIH . Available at: [Link]
-
Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited . Available at: [Link]
-
Synthesis of 1,3,5-Triazepines and Benzo[f][12][15][16]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC - PubMed Central . Available at: [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance . Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Available at: [Link]
-
2.8: pH measurement and determination of pKa value - Chemistry LibreTexts . Available at: [Link]
-
Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH . Available at: [Link]
-
(PDF) 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - ResearchGate . Available at: [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC . Available at: [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed . Available at: [Link]
-
LogP—Making Sense of the Value - ACD/Labs . Available at: [Link]
- US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents.
-
Physicochemical Characterization - Creative Biolabs . Available at: [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa - ULM . Available at: [Link]
-
physicochemical property of drug molecules with respect to drug actions - Journal of Bio Innovation . Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbino.com [jbino.com]
- 5. 1-((2-Fluorophenyl)methyl)-1,4-diazepane | C12H17FN2 | CID 20115208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. evotec.com [evotec.com]
- 7. asianpubs.org [asianpubs.org]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. acdlabs.com [acdlabs.com]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. enamine.net [enamine.net]
- 15. guidechem.com [guidechem.com]
- 16. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
Spectral data for 1-[(3-Fluorophenyl)methyl]-1,4-diazepane (NMR, IR, MS)
An In-depth Technical Guide to the Predicted Spectral Data of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
Molecular Structure and the Imperative for Spectroscopic Analysis
1-[(3-Fluorophenyl)methyl]-1,4-diazepane possesses a unique combination of a flexible seven-membered diazepane ring, a benzylic methylene linker, and a substituted aromatic moiety. This structure presents an interesting profile for potential biological activity, making its unambiguous characterization paramount. Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive means to elucidate molecular structure with high fidelity.
Structure of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane:
This guide will systematically predict the spectral output from ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind each prediction to provide a comprehensive analytical framework.
Predicted ¹H NMR Spectral Data
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane in a standard deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, benzylic, and diazepane protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR Spectroscopy.
Predicted ¹H NMR Signal Assignments
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic (4H) | 6.90 - 7.40 | Multiplet (m) | 4H | The protons on the 3-fluorophenyl ring will appear in the typical aromatic region. The electron-withdrawing nature of fluorine and complex splitting patterns (due to H-H and H-F coupling) will result in a complex multiplet.[1] |
| Benzylic (2H) | ~ 3.60 | Singlet (s) | 2H | The methylene protons adjacent to the aromatic ring and a nitrogen atom are expected to be deshielded and appear as a singlet, assuming free rotation.[2] |
| Diazepane (4H, adjacent to N1) | ~ 2.70 | Triplet (t) | 4H | These protons are adjacent to the substituted nitrogen and will be deshielded. They are expected to appear as a triplet due to coupling with the adjacent CH₂ group. |
| Diazepane (4H, adjacent to N4-H) | ~ 2.90 | Triplet (t) | 4H | These protons are adjacent to the secondary amine and will also be deshielded. Their chemical shift will be slightly different from the other set of diazepane protons. |
| Diazepane (2H, middle) | ~ 1.80 | Quintet (quint) | 2H | This central methylene group in the diazepane ring is coupled to four adjacent protons, leading to a quintet. |
| Amine (1H) | 1.5 - 3.0 | Broad Singlet (br s) | 1H | The N-H proton signal is often broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift is concentration-dependent.[3][4] |
Predicted ¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher (for a 400 MHz ¹H) NMR spectrometer using a proton-decoupled pulse sequence.
-
Parameters: A 90-degree pulse angle and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 1024 or more) is usually required compared to ¹H NMR.
-
Processing: Process the FID similarly to the ¹H NMR spectrum.
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR Spectroscopy.
Predicted ¹³C NMR Signal Assignments
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic (C-F) | 161 - 164 (d, ¹JCF ≈ 245 Hz) | The carbon directly attached to fluorine will be significantly downfield and will appear as a doublet due to one-bond C-F coupling.[5] |
| Aromatic (ipso-C) | 140 - 143 (d) | The ipso-carbon to which the benzyl group is attached will be a quaternary carbon and will show a smaller C-F coupling. |
| Aromatic (CH) | 113 - 130 (d) | The other four aromatic carbons will appear in this range, with their chemical shifts influenced by the fluorine substituent. They will exhibit smaller C-F couplings.[6] |
| Benzylic (CH₂) | ~ 60 | This benzylic carbon, being attached to a nitrogen and an aromatic ring, will be deshielded. |
| Diazepane (C adjacent to N1) | ~ 55 | These carbons are adjacent to the tertiary amine.[3] |
| Diazepane (C adjacent to N4) | ~ 48 | These carbons are adjacent to the secondary amine. The different substitution on the two nitrogens leads to distinct signals. |
| Diazepane (central C) | ~ 28 | This aliphatic carbon is furthest from the heteroatoms and will be the most upfield of the diazepane carbons. |
Predicted Infrared (IR) Spectral Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, mix a small amount (1-2 mg) with dry potassium bromide (KBr, ~100 mg) and press into a thin, transparent pellet. Alternatively, for a liquid or low-melting solid, a spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of air (or the KBr pellet without the sample) should be acquired and subtracted from the sample spectrum.
Workflow for IR Spectroscopy
Caption: Workflow for IR Spectroscopy.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300 - 3350 | Weak-Medium | N-H Stretch | This band is characteristic of a secondary amine.[4][7] |
| 3010 - 3100 | Medium | Aromatic C-H Stretch | These absorptions are typical for C-H bonds on an aromatic ring. |
| 2850 - 2960 | Medium-Strong | Aliphatic C-H Stretch | These bands arise from the C-H stretching vibrations of the methylene groups in the diazepane ring and the benzylic position. |
| 1580 - 1600 | Medium-Strong | Aromatic C=C Stretch | These are characteristic skeletal vibrations of the phenyl ring. |
| 1450 - 1500 | Medium-Strong | Aromatic C=C Stretch | Another set of characteristic phenyl ring skeletal vibrations. |
| 1150 - 1250 | Strong | C-N Stretch | The stretching vibration of the C-N bonds in the aliphatic amine structure.[7] |
| 1000 - 1100 | Strong | C-F Stretch | The C-F bond gives a strong and characteristic absorption in this region. |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features. For a molecule like 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, electrospray ionization (ESI) in positive ion mode is a suitable technique.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).
-
Tandem MS (MS/MS): To obtain fragmentation information, select the protonated molecular ion ([M+H]⁺) and subject it to collision-induced dissociation (CID).
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry Analysis.
Predicted Mass Spectrum and Fragmentation
-
Molecular Formula: C₁₂H₁₇FN₂
-
Molecular Weight: 208.28 g/mol
Predicted Key Ions:
| m/z | Proposed Fragment | Rationale |
| 209.15 | [M+H]⁺ | The protonated molecular ion, which should be the base peak in the full scan spectrum. |
| 109.04 | [C₇H₆F]⁺ (Fluorotropylium ion) | A very common and stable fragment for benzyl compounds is the tropylium ion. Cleavage of the benzylic C-N bond is a highly favorable fragmentation pathway.[8][9][10] |
| 100.12 | [C₅H₁₂N₂]⁺ | Fragment corresponding to the protonated diazepane ring after loss of the fluorobenzyl group. |
| 85.09 | [C₄H₉N₂]⁺ | A common fragment from the cleavage of the diazepane ring. |
Conclusion
This technical guide provides a comprehensive, theory-based prediction of the NMR, IR, and MS spectral data for 1-[(3-Fluorophenyl)methyl]-1,4-diazepane. By understanding these predicted spectral characteristics, researchers can more effectively identify and characterize this compound during synthesis and purification. The provided protocols and workflows serve as a practical starting point for the analytical investigation of this and structurally related molecules. While predictive, this guide is grounded in the fundamental principles of chemical spectroscopy and serves as a valuable resource for scientists in the field.
References
-
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA - Open Repository and Bibliography. Available at: [Link]
-
2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. National Institutes of Health. Available at: [Link]
-
Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. National Institutes of Health. Available at: [Link]
-
Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. National Institutes of Health. Available at: [Link]
-
Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. National Institutes of Health. Available at: [Link]
-
Mass Spectral Fragmentation Patterns of 11‐(o‐ and p‐R‐Anilino)‐5H‐dibenzo[b,e][3][11]diazepines. IV. ResearchGate. Available at: [Link]
-
IR: amines. University of Calgary. Available at: [Link]
-
Synthesis, infrared spectral studies and theoretical calculations of 4-phenyl-4,5-dihydrobenzo[ f][3][11]oxazepin-3(2 H)-one (thione). ResearchGate. Available at: [Link]
-
When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?. ResearchGate. Available at: [Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. National Institutes of Health. Available at: [Link]
-
Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. ACS Publications. Available at: [Link]
-
1H NMR Spectra and Interpretation. Chemistry LibreTexts. Available at: [Link]
-
24.10 Spectroscopy of Amines. NC State University Libraries. Available at: [Link]
-
Infrared Spectroscopy. Illinois State University. Available at: [Link]
-
1H splitting pattern of benzyl CH2 protons. Chemistry Stack Exchange. Available at: [Link]
-
Benzylamine. MassBank. Available at: [Link]
-
Diazepam. National Institutes of Health. Available at: [Link]
-
Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. ACD/Labs. Available at: [Link]
-
Supplementary Information for: Efficient synthesis of benzyl alcohols via aerobic oxidation of benzyl C–H bonds in alkylbenzenes catalyzed by N-hydroxyphthalimide and cobalt(II) acetate. The Royal Society of Chemistry. Available at: [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. Available at: [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available at: [Link]
-
1H NMR Chemical Shift. Oregon State University. Available at: [Link]
-
Evaluation of NMR predictors for accuracy and ability to reveal trends in 1 H NMR spectra of fatty acids. National Institutes of Health. Available at: [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. National Institutes of Health. Available at: [Link]
-
CASPRE - 13 C NMR Predictor. Available at: [Link]
-
An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. ResearchGate. Available at: [Link]
-
13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Available at: [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. National Institutes of Health. Available at: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. massbank.eu [massbank.eu]
- 10. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines [pubmed.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
The Versatile 1,4-Diazepane Scaffold: A Technical Guide to its Mechanisms of Action in the Central Nervous System
Abstract
The 1,4-diazepane ring system represents a privileged scaffold in medicinal chemistry, giving rise to a diverse array of compounds with profound effects on the central nervous system (CNS). This technical guide provides an in-depth exploration of the multifaceted mechanisms of action employed by 1,4-diazepane-based agents. Moving beyond a superficial overview, this document delves into the specific molecular interactions and downstream signaling cascades that underpin their therapeutic potential. We will examine their roles as modulators of GABAA receptors, ligands for sigma receptors, agonists of cannabinoid type 2 receptors, antagonists of orexin receptors, and inhibitors of amyloid-beta aggregation. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive understanding of this critical pharmacophore and the experimental methodologies used to elucidate its complex biological activities.
Introduction: The 1,4-Diazepane Moiety - A Cornerstone of CNS Drug Discovery
The seven-membered heterocyclic ring of 1,4-diazepane has proven to be a remarkably fruitful starting point for the development of CNS-active therapeutics. Its inherent conformational flexibility, coupled with the ability to introduce a wide range of substituents at the nitrogen and carbon atoms, allows for the fine-tuning of pharmacological activity and selectivity. This structural versatility has led to the discovery of compounds that interact with a variety of CNS targets, resulting in a broad spectrum of therapeutic effects, including anxiolytic, anticonvulsant, sedative-hypnotic, and neuroprotective actions. This guide will dissect the key mechanisms through which these agents exert their influence on the intricate signaling pathways of the brain.
Positive Allosteric Modulation of GABAA Receptors: The Classic Mechanism
The most well-established mechanism of action for a subset of 1,4-diazepane derivatives, particularly the benzodiazepine class, is the positive allosteric modulation of γ-aminobutyric acid type A (GABAA) receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the CNS.
Molecular Interaction and Downstream Effects
1,4-diazepane-based positive allosteric modulators (PAMs) bind to a specific site on the GABAA receptor, distinct from the GABA binding site itself.[2] This binding event induces a conformational change in the receptor that increases its affinity for GABA.[1] The enhanced binding of GABA leads to a more frequent opening of the associated chloride (Cl⁻) channel, resulting in an influx of chloride ions into the neuron. This hyperpolarizes the neuronal membrane, making it less likely to fire an action potential and thus dampening neuronal excitability.
Figure 1: Simplified signaling pathway of 1,4-diazepane-based PAMs at the GABAA receptor.
Quantitative Analysis of GABAA Receptor Modulation
The potency of these modulators is typically quantified by their half-maximal effective concentration (EC₅₀) for enhancing the GABA-evoked current.
| Compound Class | Example | Target | EC₅₀ (nM) | Reference |
| Benzodiazepine | Diazepam | GABAA Receptor | ~50-100 | [1] |
| Tetrahydro-1H-1,4-diazepine | Derivative 5 | Benzodiazepine Receptor Subtypes | IC₅₀ = 1100-1500 | [3] |
Experimental Protocol: Whole-Cell Electrophysiological Recording
The gold standard for characterizing the potentiation of GABAA receptors is whole-cell patch-clamp electrophysiology.[4] This technique allows for the direct measurement of ion flow through the receptor's channel in response to GABA and the modulatory effects of the test compound.
Methodology:
-
Cell Preparation: Utilize cultured primary neurons or a cell line (e.g., HEK293) stably expressing the desired GABAA receptor subunits.
-
Recording Setup: Employ a patch-clamp amplifier and data acquisition system. Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 26 NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Internal Solution: Containing (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP-Mg, and 0.2 GTP-Na, with pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Establish a whole-cell recording configuration.
-
Perfuse the cell with the external solution.
-
Apply GABA at its EC₁₀-EC₂₀ concentration to elicit a baseline current.
-
Co-apply the 1,4-diazepane derivative at varying concentrations with GABA.
-
Measure the potentiation of the GABA-evoked current.
-
-
Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ value for the modulatory effect.
Targeting Sigma Receptors: A Pleiotropic Approach to Neuro-modulation
Sigma (σ) receptors, once misclassified as opioid receptors, are now recognized as a distinct class of intracellular proteins with two main subtypes, σ₁ and σ₂.[5] 1,4-diazepane derivatives have emerged as potent ligands for these receptors, offering therapeutic potential in a range of CNS disorders, including schizophrenia and neurodegenerative diseases.[6]
Sigma-1 (σ₁) Receptor Interaction and Downstream Signaling
The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5] Ligand binding can modulate various downstream signaling pathways, including:
-
Ion Channel Regulation: σ₁ receptor activation can influence the activity of several ion channels, including NMDA receptors and voltage-gated calcium channels.
-
Calcium Signaling: It plays a crucial role in regulating intracellular calcium homeostasis.
-
Neurotransmitter Release: Modulation of σ₁ receptors can affect the release of neurotransmitters like dopamine.
Figure 2: Key downstream effects of σ₁ receptor modulation by 1,4-diazepane ligands.
Sigma-2 (σ₂) Receptor Interaction
The σ₂ receptor is associated with cell proliferation and has been implicated in the pathophysiology of cancer. In the CNS, its role is less defined, but σ₂ receptor ligands are being investigated for their potential in treating neuropathic pain.[7]
Quantitative Data for Sigma Receptor Ligands
The affinity of 1,4-diazepane derivatives for sigma receptors is determined through radioligand binding assays, with the inhibition constant (Ki) being a key parameter.
| Compound | Target | Ki (nM) | Reference |
| Benzofurane derivative 2c | σ₁ Receptor | High Affinity | [5] |
| Analogue 3c | σ₁ Receptor | 8.0 | [5] |
| Analogue 3c | σ₂ Receptor | 28 | [5] |
| CM571 | σ₁ Receptor | 15.5 | [7] |
| CM571 | σ₂ Receptor | 21.7 | [7] |
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
This assay measures the ability of a test compound to displace a radiolabeled ligand from the sigma receptor.[8]
Methodology:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat brain) in a suitable buffer and prepare a membrane fraction through centrifugation.
-
Radioligand:
-
For σ₁ receptors: Use -pentazocine.
-
For σ₂ receptors: Use [³H]DTG in the presence of a high concentration of a selective σ₁ ligand (e.g., (+)-pentazocine) to block binding to σ₁ sites.
-
-
Assay Procedure:
-
Incubate the membrane preparation with the radioligand and varying concentrations of the 1,4-diazepane test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioactivity.
-
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Cannabinoid Receptor 2 (CB₂) Agonism: A Non-Psychoactive Avenue
The endocannabinoid system, particularly the CB₂ receptor, has emerged as a promising therapeutic target for a variety of conditions, including pain and inflammation, without the psychoactive effects associated with CB₁ receptor activation. High-throughput screening has identified 1,4-diazepane derivatives as potent and selective CB₂ receptor agonists.[9]
Mechanism of Action
CB₂ receptors are G-protein coupled receptors (GPCRs). Agonist binding by 1,4-diazepane derivatives leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can modulate downstream signaling pathways involved in inflammation and immune responses.
Figure 3: Signaling cascade initiated by a 1,4-diazepane CB₂ receptor agonist.
Quantitative Data for CB₂ Receptor Agonists
The potency of these agonists is characterized by their EC₅₀ values in functional assays and their binding affinity (Ki) in radioligand binding assays.
| Compound | Target | EC₅₀ (nM) | Ki (nM) | Reference |
| Hit Compound 79 | CB₂ Receptor | 136 | - | [10] |
| ISAM-CG585 | CB₂ Receptor | - | 30.2 | [11] |
| ISAM-CG558 | CB₂ Receptor | - | 59.5 | [11] |
| ISAM-CG557 | CB₂ Receptor | - | 54.6 | [11] |
Orexin Receptor Antagonism: A Novel Approach to Insomnia
The orexin system plays a critical role in regulating wakefulness and arousal. Antagonism of orexin receptors (OX₁ and OX₂) is a novel and effective mechanism for the treatment of insomnia. The 1,4-diazepane scaffold has been successfully employed to develop potent orexin receptor antagonists.[12]
Mechanism of Action
By blocking the binding of the neuropeptides orexin-A and orexin-B to their receptors, these antagonists suppress the wake-promoting signals originating from the hypothalamus. This leads to a decrease in wakefulness and an increase in both REM and non-REM sleep.[12]
Quantitative Data for Orexin Receptor Antagonists
The affinity of these antagonists for the orexin receptors is a key determinant of their efficacy.
| Compound Class | Target | Ki (nM) | Reference |
| N,N-disubstituted-1,4-diazepane | OX₁/OX₂ Receptors | Potent Antagonism | [12] |
| BTF | OX₁ Receptor | High Affinity | [13] |
Experimental Protocol: Radioligand Binding Assay for Orexin Receptors
Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing either the human OX₁ or OX₂ receptor.
-
Radioligand: Use a suitable radiolabeled orexin receptor antagonist (e.g., [³H]-suvorexant).
-
Assay Procedure:
-
Incubate the membranes with the radioligand and a range of concentrations of the 1,4-diazepane test compound.
-
After reaching equilibrium, separate bound and free radioligand via filtration.
-
-
Quantification and Analysis: Quantify the bound radioactivity and calculate the IC₅₀ and Ki values.
Inhibition of Amyloid-Beta (Aβ) Aggregation: A Potential Strategy for Alzheimer's Disease
The aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a central pathological hallmark of Alzheimer's disease. Certain 1,4-diazepane derivatives have shown promise as inhibitors of Aβ aggregation.[14]
Mechanism of Inhibition
While the precise molecular interactions are still under investigation, it is hypothesized that these compounds bind to Aβ monomers or early-stage oligomers, preventing their assembly into larger, neurotoxic species.
Quantitative Data for Aβ Aggregation Inhibitors
The inhibitory activity is often expressed as the percentage of aggregation inhibition at a given concentration.
| Compound | Target | Inhibition (%) | Concentration (µM) | Reference |
| Derivative 3k | Aβ₄₂ Aggregation | 50 | 25 | [15] |
| Derivative 3o | Aβ₄₂ Aggregation | 33 | 25 | [15] |
| Derivative 3c | Aβ₄₀ Aggregation | 60-63 | - | [15] |
| Derivative 3o | Aβ₄₀ Aggregation | 60-63 | - | [15] |
Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay
This is a widely used in vitro assay to monitor the formation of amyloid fibrils.[16]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of Aβ peptide (Aβ₄₀ or Aβ₄₂) by dissolving it in a suitable solvent (e.g., hexafluoroisopropanol) and then removing the solvent to generate a peptide film. Reconstitute the peptide in a low pH buffer.
-
Prepare a stock solution of Thioflavin T in buffer.
-
-
Assay Procedure:
-
In a 96-well plate, combine the Aβ peptide solution with the 1,4-diazepane test compound at various concentrations.
-
Incubate the plate at 37°C with intermittent shaking to promote aggregation.
-
At specified time points, add the ThT solution to the wells.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[16] An increase in fluorescence indicates the formation of amyloid fibrils.
-
Data Analysis: Compare the fluorescence in the presence of the test compound to a control (Aβ alone) to determine the percentage of inhibition.
Conclusion: A Scaffold of Continued Promise
The 1,4-diazepane scaffold continues to be a cornerstone of CNS drug discovery, demonstrating remarkable versatility in its ability to interact with a diverse range of molecular targets. The mechanisms of action detailed in this guide, from the classic allosteric modulation of GABAA receptors to the more recently explored antagonism of orexin receptors and inhibition of protein aggregation, highlight the profound impact of this chemical moiety on neuropharmacology. The experimental protocols provided offer a framework for the continued investigation and characterization of novel 1,4-diazepane-based CNS agents. As our understanding of the complexities of the central nervous system deepens, the strategic design and synthesis of new derivatives based on this privileged scaffold will undoubtedly lead to the development of next-generation therapeutics for a wide spectrum of neurological and psychiatric disorders.
References
-
Roecker, A. J., et al. (2011). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. Bioorganic & Medicinal Chemistry Letters, 21(22), 6716-6720. [Link]
-
Donvito, G., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(16), 4733-4737. [Link]
-
Rao, P. P. N., et al. (2021). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(5), L421-L429. [Link]
-
Sigel, E., & Steinmann, M. E. (2012). Electrophysiology of ionotropic GABA receptors. British Journal of Pharmacology, 166(2), 485-495. [Link]
-
Nilsson, M. R. (2004). Thioflavin-T (ThT) Aggregation assay. protocols.io. [Link]
-
Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(5), 841-847. [Link]
-
Donvito, G., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(16), 4733-4737. [Link]
-
Olsen, R. W. (2018). Alprazolam. Wikipedia. [Link]
-
Hudson, A. L., & Smart, T. G. (2004). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. FEBS letters, 578(1-2), 145-148. [Link]
-
Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS medicinal chemistry letters, 11(5), 841-847. [Link]
-
Cox, C. D., et al. (2024). Discovery of Nivasorexant (ACT-539313): The First Selective Orexin-1 Receptor Antagonist (SO1RA) Investigated in Clinical Trials. Journal of Medicinal Chemistry. [Link]
-
Karuturi, R. C., et al. (2022). Synthesis and evaluation of symmetric (1,4-diazepane-1,4-diyl)bis(phenylmethanone) derivatives as amyloid-beta aggregation inhibitors. Medicinal Chemistry Research, 31(3), 445-458. [Link]
-
Belelli, D., et al. (2006). Advances in the Electrophysiological Recordings of Long-Term Potentiation. Current neuropharmacology, 4(2), 149-160. [Link]
-
Najafi, Z. (2017). What protocol do you suggest for Thioflavin T (ThT)-binding assay?. ResearchGate. [Link]
-
Gifford, J. C. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]
-
Briel, D., et al. (2010). Synthesis of Disubstituted 1,4-diazepines With Affinity to GABAA-receptor Subtypes. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 65(1), 12-16. [Link]
-
Prasad, C. V. C., et al. (2004). 2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase. Bioorganic & medicinal chemistry letters, 14(13), 3535-3538. [Link]
-
Belelli, D., & Lambert, J. J. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition. Frontiers in neural circuits, 7, 188. [Link]
-
Salin, P. A., & Prince, D. A. (1996). Electrophysiological mapping of GABAA receptor-mediated inhibition in adult rat somatosensory cortex. Journal of neurophysiology, 75(4), 1589-1600. [Link]
-
Schmidt, F., & Fändrich, M. (2018). α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay. Bio-protocol, 8(14), e2931. [Link]
-
Jäger, M., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. Molecules, 26(11), 3139. [Link]
-
Maurice, T., & Su, T. P. (2024). The Intriguing Sigma-1 and Sigma-2 Receptors and Their Potential Therapeutic Roles 2.0. International Journal of Molecular Sciences, 25(1), 589. [Link]
-
Roecker, A. J., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & medicinal chemistry letters, 19(11), 2940-2943. [Link]
-
Sharma, A. K., et al. (2023). Screening for Novel Inhibitors of Amyloid Beta Aggregation and Toxicity as Potential Drugs for Alzheimer's Disease. International Journal of Molecular Sciences, 24(14), 11444. [Link]
-
Sahn, J. J., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Molecules, 27(24), 8963. [Link]
-
Motulsky, H. (2018). Analyzing Radioligand Binding Data. GraphPad. [Link]
-
A. I. (2021). Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms. Frontiers in Neuroscience, 15, 708690. [Link]
-
Martin, I. L., & Dunn, S. M. J. (2002). GABA A receptor: Positive and negative allosteric modulators. Neuropharmacology, 43(4), 543-551. [Link]
-
Park, H., et al. (2018). Electrophysiological recording setup and experimental protocols. ResearchGate. [Link]
-
Levine, H. (2006). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Journal of neuroscience methods, 155(1), 136-144. [Link]
-
Intagliata, S., et al. (2021). Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive. Journal of medicinal chemistry, 64(15), 11096-11114. [Link]
-
Morales, P., et al. (2022). Conformational Restriction of Designer Drugs Reveals Subtype-Selective and Biased CB2 Agonists with Neuroprotective Effects. Journal of Medicinal Chemistry, 65(15), 10323-10341. [Link]
-
Ogawa, Y., et al. (2021). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. Molecular pharmaceutics, 18(12), 4467-4476. [Link]
-
Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods Practical Guide and Tips. Scribd. [Link]
-
Griffin, C. E., 3rd, et al. (2013). Diazepam. Wikipedia. [Link]
-
Hino, T., et al. (2020). Design and synthesis of novel orexin 2 receptor agonists based on naphthalene skeleton. ChemRxiv. [Link]
-
Kulkarni, P. M., et al. (2024). Pharmacological Evaluation of Cannabinoid Receptor Modulators Using GRABeCB2.0 Sensor. International Journal of Molecular Sciences, 25(9), 4967. [Link]
-
Schepmann, D., et al. (2019). (a, b) Activation of the cannabinoid CB2 receptor by 4 (EC50...). ResearchGate. [Link]
Sources
- 1. Diazepam - Wikipedia [en.wikipedia.org]
- 2. Alprazolam - Wikipedia [en.wikipedia.org]
- 3. Synthesis of disubstituted 1,4-diazepines with affinity to GABAA-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Methods for recording and measuring tonic GABAA receptor-mediated inhibition [frontiersin.org]
- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 15. researchgate.net [researchgate.net]
- 16. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
The 1,4-Diazepane Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered 1,4-diazepane ring system has emerged as a "privileged structure" in medicinal chemistry, prized for its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement. This unique characteristic allows for potent and selective interactions with a wide array of biological targets. This technical guide provides a comprehensive overview of the 1,4-diazepane core, from its fundamental structural features and synthesis to its diverse applications in the development of novel therapeutics. As Senior Application Scientists, our goal is to not only present established knowledge but also to provide insights into the rationale behind experimental design and the validation of synthetic and analytical protocols.
The 1,4-Diazepane Scaffold: Structure and Conformational Dynamics
The 1,4-diazepane is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Unlike the more rigid six-membered rings, the 1,4-diazepane core possesses significant conformational flexibility, which is a key determinant of its biological activity. The ring can adopt several low-energy conformations, with the most prevalent being the chair and twist-boat forms. The specific conformation adopted is influenced by the nature and position of substituents on the ring.
A thorough understanding of these conformational preferences is crucial for structure-based drug design. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are invaluable for elucidating the conformational landscape of 1,4-diazepane derivatives.[1] Computational modeling, including Density Functional Theory (DFT) calculations, further complements these experimental methods by providing insights into the relative energies of different conformers and their inversion barriers.[2] For instance, studies on N,N-disubstituted-1,4-diazepane orexin receptor antagonists have revealed an unexpected low-energy twist-boat conformation stabilized by an intramolecular π-stacking interaction, which is believed to be the bioactive conformation.[3]
Caption: Key conformations of the 1,4-diazepane ring.
Synthetic Strategies for Accessing the 1,4-Diazepane Core
The construction of the 1,4-diazepane ring system can be achieved through various synthetic methodologies, ranging from classical cyclization reactions to modern multicomponent approaches. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Cyclization Reactions
A common and versatile method for the synthesis of 1,4-diazepanes involves the cyclization of linear precursors. For example, the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates provides a route to substituted 1,4-benzodiazepines.[4] This reaction proceeds through the formation of a π-allylpalladium intermediate, followed by intramolecular nucleophilic attack by the amide nitrogen.
Another approach involves the intramolecular C-N bond coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides, catalyzed by CuI/N,N-dimethylglycine, to yield azetidine-fused 1,4-diazepine derivatives.[5] These fused systems can then undergo ring-opening reactions to afford functionalized 1,4-benzodiazepines.[5]
Multicomponent Reactions (MCRs)
Multicomponent reactions offer an efficient and atom-economical way to construct complex molecules in a single step. The Ugi four-component reaction (Ugi-4CR) has been successfully employed for the synthesis of diverse 1,4-benzodiazepine scaffolds.[6] This strategy allows for the rapid generation of libraries of compounds with multiple points of diversity. Microwave-assisted Ugi-4CRs can significantly reduce reaction times compared to conventional methods.[6]
Caption: General workflow for Ugi-4CR based synthesis of 1,4-diazepanes.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine Derivative via Intramolecular C–N Bond Coupling[5]
This protocol describes the synthesis of a 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][7][8]diazepin-10(2H)-one, a precursor to functionalized 1,4-benzodiazepines.
Step 1: Synthesis of 1-(2-bromobenzyl)azetidine-2-carboxamide
-
To a solution of 1-(2-bromobenzyl)azetidine-2-carbonitrile (50 mmol) in dry THF (100 mL), add potassium tert-butoxide (11.2 g, 100 mmol).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding saturated aqueous NH4Cl solution (50 mL).
-
Remove THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (4 x 50 mL).
-
Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-(2-bromobenzyl)azetidine-2-carboxamide.
Step 2: Intramolecular C–N Bond Coupling
-
To a flask containing the 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 mmol), add CuI (0.1 mmol), N,N-dimethylglycine (0.2 mmol), and Cs2CO3 (2.0 mmol).
-
Add dry dioxane (5 mL) to the flask.
-
Heat the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield the 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][7][8]diazepin-10(2H)-one.
Therapeutic Applications of the 1,4-Diazepane Core
The unique structural features of the 1,4-diazepane scaffold have been exploited in the development of a wide range of therapeutic agents targeting various diseases.
Central Nervous System (CNS) Disorders
The most well-known application of the 1,4-diazepane core is in the development of benzodiazepines, which are widely used as anxiolytics, sedatives, anticonvulsants, and muscle relaxants.[9] These compounds act as positive allosteric modulators of the GABAA receptor, enhancing the effect of the inhibitory neurotransmitter GABA.
More recently, 1,4-diazepane derivatives have been developed as potent and selective orexin receptor antagonists for the treatment of insomnia.[10] Orexins are neuropeptides that promote wakefulness, and their antagonism leads to an increase in sleep.[11] Suvorexant, an approved anti-insomnia drug, features a 1,4-diazepane core.[12]
Caption: Simplified orexin signaling pathway and its antagonism.[13][14]
Oncology
The 1,4-diazepane scaffold has also shown significant promise in the development of anticancer agents.[15] Derivatives of this core have been found to exhibit cytotoxic activity against various cancer cell lines, including human hepatocellular carcinoma (HepG-2), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116).[15] Some thieno[7][8]diazepine derivatives have shown IC50 values in the low micromolar range.[15]
One mechanism of action for 1,4-diazepine-based anticancer agents is the inhibition of the MDM2-p53 interaction.[16] By mimicking the α-helix of the p53 peptide, these compounds can block the binding of p53 to its negative regulator MDM2, thereby restoring the tumor-suppressive function of p53.[16]
| Compound | Cell Line | IC50 (µM) | Reference |
| Thieno[7][8]diazepine 7c | HepG-2 | 4.4 | [15] |
| MCF-7 | 6.2 | [15] | |
| HCT-116 | 8.1 | [15] | |
| Thieno[7][8]diazepine 7e | HepG-2 | 5.1 | [15] |
| MCF-7 | 7.5 | [15] | |
| HCT-116 | 9.3 | [15] | |
| Thieno[7][8]diazepine 7f | HepG-2 | 6.8 | [15] |
| MCF-7 | 10.2 | [15] | |
| HCT-116 | 13.0 | [15] | |
| 1,4-Diazepine-2,5-dione 10 | MDM2-p53 Binding | 13 | [16] |
| 1,4-Diazepine-2,5-dione 11 | MDM2-p53 Binding | 3.6 | [16] |
Antiviral Activity
Derivatives of the 1,4-benzodiazepine scaffold have been identified as potent inhibitors of Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections.[2] The antiviral activity has been found to be stereospecific, with the S-enantiomer being significantly more active than the R-enantiomer.[2] The clinical candidate RSV-604, (S)-1-(2-fluorophenyl)-3-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][7][8]-diazepin-3-yl)-urea, emerged from the optimization of this series.[2] These compounds are believed to act as fusion inhibitors, preventing the virus from entering host cells.
Neurodegenerative Diseases
The 1,4-diazepane scaffold is also being explored for the treatment of neurodegenerative disorders such as Alzheimer's disease.[6] Certain derivatives have been shown to inhibit the aggregation of amyloid-β (Aβ) peptides, a key pathological event in the progression of Alzheimer's.[6] These compounds have also demonstrated neuroprotective effects and the ability to scavenge reactive oxygen species.[17]
Conclusion
The 1,4-diazepane core has proven to be a remarkably versatile scaffold in medicinal chemistry, leading to the development of drugs for a wide range of therapeutic areas. Its conformational flexibility allows for fine-tuning of its interactions with biological targets, enabling the design of potent and selective modulators of protein function. The continued development of novel synthetic methodologies, coupled with a deeper understanding of its conformational behavior and structure-activity relationships, will undoubtedly lead to the discovery of new and improved 1,4-diazepane-based therapeutics in the future.
References
-
1,4‐Diazepane Ring‐Based Systems | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. (2025). National Center for Biotechnology Information. [Link]
-
Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Design and synthesis of conformationally constrained N,N-disubstituted 1,4-diazepanes as potent orexin receptor antagonists. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. (2025). UWSpace. [Link]
-
Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 26, 2026, from [Link]
-
Structures of orexin receptor antagonists developed by Glaxo Smith Kline (GSK) and Merck. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Molecular docking interactions of the best binding energy (A) Diazepine... (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase. (2004). PubMed. [Link]
-
Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling. (2012). PubMed. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
1,4-benzodiazepines as inhibitors of respiratory syncytial virus. The identification of a clinical candidate. (n.d.). PubMed. Retrieved January 26, 2026, from [Link]
-
Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. (n.d.). Chinese Chemical Letters. Retrieved January 26, 2026, from [Link]
-
A molecular network map of orexin-orexin receptor signaling system. (2022). National Center for Biotechnology Information. [Link]
-
1,4-Ditosyl-1,4-diazepane. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Benzodiazepine. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol-4-yl-Methylaniline Derivatives. (2019). Frontiers. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. (n.d.). Der Pharma Chemica. Retrieved January 26, 2026, from [Link]
-
Synthesis, biological profile and computational insights of new derivatives of benzo [B][7][8] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. (n.d.). Taylor & Francis. Retrieved January 26, 2026, from [Link]
-
Neuroprotective effects of dipeptidyl peptidase 4 inhibitor on Alzheimer's disease: a narrative review. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT Hongshun Yuan, Lei Guo,* and Xianhua Pan* School of Perfume and Aroma Technology, Sha. (n.d.). HETEROCYCLES. Retrieved January 26, 2026, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Orexin Signaling: A Complex, Multifaceted Process. (n.d.). Frontiers. Retrieved January 26, 2026, from [Link]
-
Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
New Inhibitors of Respiratory Syncytial Virus (RSV) Replication Based on Monoterpene-Substituted Arylcoumarins. (2023). MDPI. [Link]
-
Structure-based design, synthesis, and biological evaluation of novel 1,4-diazepines as HDM2 antagonists. (2005). PubMed. [Link]
-
Laboratory and practical synthesis of Suvorexant, a selective dual orexin receptor antagonist | Request PDF. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Inhibition of Respiratory Syncytial Virus Fusion by the Small Molecule VP-14637 via Specific Interactions with F Protein. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. [Link]
-
Revolutionizing diabetes treatment: computational insights into 4-hydroxy isoleucine derivatives and advanced molecular screening for antidiabetic compounds. (2025). Open Exploration Publishing. [Link]
-
(PDF) Chemistry and Biology of Orexin Signaling. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
Sources
- 1. 1,4-Ditosyl-1,4-diazepane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 10. 2,3-Benzodiazepin-1,4-diones as peptidomimetic inhibitors of gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. Amyloid β-Targeted Inhibitory Peptides for Alzheimer’s Disease: Current State and Future Perspectives - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Synthesis and SAR of b-annulated 1,4-dihydropyridines define cardiomyogenic compounds as novel inhibitors of TGFβ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Homologs and Analogs of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive exploration of the homologs and analogs of a specific derivative, 1-[(3-Fluorophenyl)methyl]-1,4-diazepane. While direct literature on this exact molecule is limited, this guide synthesizes information from closely related N-arylmethyl-1,4-diazepane analogs to provide a robust framework for its synthesis, potential biological activities, and structure-activity relationships (SAR). We will delve into detailed synthetic protocols, explore the rationale behind structural modifications, and discuss the potential pharmacological implications of these changes, with a particular focus on applications in central nervous system (CNS) disorders and oncology.
Introduction: The 1,4-Diazepane Core and the Significance of the N-Arylmethyl Moiety
The 1,4-diazepane ring, a seven-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a versatile scaffold that has been extensively utilized in drug discovery. Its inherent flexibility allows it to adopt various conformations, enabling it to interact with a wide array of biological targets. Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.[1][2]
The introduction of a substituted benzyl group at the N1 position, as in our core compound 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. The arylmethyl group can engage in various interactions with target proteins, including van der Waals forces, hydrophobic interactions, and pi-stacking. The nature and position of substituents on the phenyl ring can further fine-tune these interactions and influence the overall biological profile of the molecule.
The presence of a fluorine atom, particularly at the meta-position of the phenyl ring, is a noteworthy feature. Fluorine substitution is a well-established strategy in CNS drug design to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[3][4][5]
Synthetic Strategies for N-Arylmethyl-1,4-diazepane Analogs
The synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane and its analogs primarily relies on the N-alkylation of the 1,4-diazepane (homopiperazine) core. This can be achieved through several established methods, with direct alkylation using a substituted benzyl halide being the most common approach.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process starting from commercially available reagents.
Caption: General synthetic workflow for N-arylmethyl-1,4-diazepanes.
Detailed Experimental Protocol: Synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
This protocol is a representative example adapted from general procedures for the N-alkylation of cyclic amines.[6][7]
Materials:
-
1,4-Diazepane (Homopiperazine)
-
3-Fluorobenzyl chloride
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Reaction Setup: To a solution of 1,4-diazepane (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Addition of Alkylating Agent: Slowly add a solution of 3-fluorobenzyl chloride (1.1 equivalents) in anhydrous acetonitrile to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 1-[(3-Fluorophenyl)methyl]-1,4-diazepane.
Self-Validation: The identity and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of characteristic peaks corresponding to the 3-fluorobenzyl group and the 1,4-diazepane ring, along with the correct molecular weight, will validate the successful synthesis.
Homologs and Analogs: Exploring the Structure-Activity Relationship (SAR)
The exploration of homologs and analogs of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane is crucial for understanding the SAR and optimizing the desired biological activity. Modifications can be systematically made to three key regions of the molecule:
-
The Aryl Ring: Substitution pattern and nature of the substituent on the phenyl ring.
-
The Linker: Length and nature of the linker between the phenyl ring and the diazepine nitrogen.
-
The Diazepine Ring: Substitution on the diazepine ring itself.
Modifications of the Aryl Ring
The electronic and steric properties of the substituent on the phenyl ring can significantly impact the compound's interaction with its biological target.
| Analog | Modification | Rationale for Modification | Potential Impact on Activity |
| 1-[(4-Fluorophenyl)methyl]-1,4-diazepane | Isomeric substitution | To probe the effect of substituent position on binding affinity. | May alter receptor selectivity or potency. |
| 1-[(3-Chlorophenyl)methyl]-1,4-diazepane | Halogen substitution | To evaluate the effect of a different halogen with varying electronegativity and size. | Could influence binding and metabolic stability. |
| 1-[(3-Methoxyphenyl)methyl]-1,4-diazepane | Introduction of an electron-donating group | To explore the impact of electronic properties on target interaction. | May enhance or decrease binding depending on the target's electronic environment. |
| 1-(Naphthalen-2-ylmethyl)-1,4-diazepane | Aryl group extension | To investigate the effect of a larger aromatic system on binding. | Could lead to increased potency through additional hydrophobic or pi-stacking interactions. |
Homologation of the Linker
Altering the length of the linker can change the spatial orientation of the aryl group relative to the diazepine core, which can be critical for optimal target engagement.
| Homolog | Modification | Rationale for Modification | Potential Impact on Activity |
| 1-[2-(3-Fluorophenyl)ethyl]-1,4-diazepane | Increased linker length (ethyl) | To provide greater conformational flexibility and potentially access different binding pockets. | May improve or reduce binding affinity depending on the target topology. |
| 1-(3-Fluorobenzoyl)-1,4-diazepane | Carbonyl linker | To introduce a rigid, polar linker and explore different binding modes. | Likely to significantly alter the pharmacological profile due to the change in electronics and geometry. |
Modifications of the 1,4-Diazepane Ring
Introducing substituents on the diazepine ring can influence the ring's conformation and provide additional points of interaction with the target.
| Analog | Modification | Rationale for Modification | Potential Impact on Activity |
| 1-[(3-Fluorophenyl)methyl]-5-methyl-1,4-diazepane | Methyl substitution | To introduce a small lipophilic group and potentially improve metabolic stability. | May enhance potency or selectivity by providing additional hydrophobic interactions. |
| 4-[(3-Fluorophenyl)methyl]-1-acetyl-1,4-diazepane | Acylation of the second nitrogen | To modulate the basicity of the second nitrogen and explore interactions at this position. | Can significantly alter the compound's physicochemical properties and biological activity. |
Biological Activities and Potential Mechanisms of Action
Central Nervous System Activity
Many 1,4-diazepane and benzodiazepine derivatives are known to exert their effects on the CNS.[8][9] The primary mechanism of action for classical benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[10] Binding of the benzodiazepine to a specific site on the receptor enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in the characteristic anxiolytic, sedative, and anticonvulsant effects.
Caption: Hypothesized modulation of the GABA-A receptor signaling pathway.
It is important to note that simpler N-arylmethyl-1,4-diazepanes may also interact with other CNS targets, such as dopamine and serotonin receptors. For instance, some analogs have been investigated as dopamine D4 receptor antagonists.[11][12][13]
Anticancer Activity
Several studies have reported the anticancer potential of 1,4-diazepine derivatives.[14][15][16] The mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival. The specific cellular targets for the anticancer effects of N-arylmethyl-1,4-diazepanes are an active area of research.
Other Potential Activities
A study on a series of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][6]oxazin-7-yl)acetamides revealed potent positive inotropic activity, suggesting potential applications in cardiovascular diseases.[14] This finding highlights the diverse pharmacological profiles that can be achieved with this scaffold and underscores the importance of broad biological screening.
Future Directions and Conclusion
The 1-[(3-Fluorophenyl)methyl]-1,4-diazepane scaffold and its analogs represent a promising area for further investigation in drug discovery. The synthetic accessibility of these compounds, coupled with the diverse biological activities exhibited by this class of molecules, provides a strong foundation for the development of novel therapeutic agents.
Future research should focus on:
-
Systematic Synthesis and Screening: The synthesis and comprehensive biological evaluation of a library of analogs with systematic modifications to the aryl ring, linker, and diazepine core.
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways responsible for the observed biological effects.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.
References
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]
-
Yang, K., Sun, L. P., Liu, J. Y., Cui, X., & Piao, H. R. (2010). Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1][6]oxazin-7-yl)acetamides and their positive inotropic evaluation. Bioorganic & medicinal chemistry letters, 20(15), 4464–4467. [Link]
-
Griffin, C. E., 3rd, Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. The Ochsner journal, 13(2), 214–223. [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. National Institutes of Health. [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. National Institutes of Health. [Link]
-
Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[1][8]oxazolo[4,5-d]pyrimidines. ResearchGate. [Link]
-
The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. National Institutes of Health. [Link]
-
1-Benzyl-1,4-diazepan-5-one. National Institutes of Health. [Link]
-
Mechanism of Action. Benzodiazepine Information Coalition. [Link]
-
1-Benzyl-1,4-diazepane. PubChem. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
Fluorinated Molecules as Drugs and Imaging Agents in the CNS. Bentham Science. [Link]
-
Synthesis of N,N'-substituted Piperazine and Homopiperazine Derivatives With Polyamine-Like Actions at N-methyl-D-aspartate Receptors. PubMed. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 1, 4-Benzodiazepine Derivatives as Potent Anti-Tubercular Agents. ResearchGate. [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar. [Link]
-
Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
The Role of Fluorine in the Discovery and Optimization of CNS Agents. ResearchGate. [Link]
- Process for the N-monoalkylation of piperazine.
-
An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][6]diazepines, and Their Cytotoxic Activity. MDPI. [Link]
-
benzyl (5S)-5-methyl-1,4-diazepane-1-carboxylate. PubChem. [Link]
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 8. Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benzoinfo.com [benzoinfo.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-(4-substituted benzyl-1,4-diazepan-1-yl)-N-(3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-7-yl)acetamides and their positive inotropic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 1-Benzyl-1,4-diazepan-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Strategic Introduction of Fluorine in Phenylmethyl-Diazepanes: A Technical Guide to Unlocking Novel Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The diazepane scaffold, particularly the 1,4-benzodiazepine class, has been a cornerstone of medicinal chemistry for decades, yielding a wealth of therapeutic agents with anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The nuanced modulation of the gamma-aminobutyric acid type A (GABA-A) receptor underpins these effects. This in-depth technical guide explores the strategic incorporation of a single fluorine atom onto the phenylmethyl substituent of diazepanes. We will delve into the rationale behind this chemical modification, propose synthetic pathways, and prospectively analyze the expected impact on biological activity. This document serves as a roadmap for researchers aiming to design and evaluate novel mono-fluorinated phenylmethyl-diazepanes with potentially enhanced therapeutic profiles.
Introduction: The Diazepane Core and the Rationale for Fluorination
The 1,4-benzodiazepine structure is a privileged scaffold in medicinal chemistry, with drugs like diazepam being widely prescribed.[1] These molecules exert their therapeutic effects by binding to a specific allosteric site on the GABA-A receptor, enhancing the inhibitory effect of GABA.[2] The structure-activity relationship (SAR) of benzodiazepines has been extensively studied, revealing that modifications at various positions on the bicyclic system and its substituents can significantly alter potency, selectivity, and pharmacokinetic properties.[1]
The introduction of fluorine into drug candidates has become a powerful strategy in modern drug discovery. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile. Fluorination can alter metabolic stability, lipophilicity, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic properties.[3] In the context of diazepanes, the strategic placement of a fluorine atom on a phenylmethyl substituent is hypothesized to modulate the molecule's interaction with the GABA-A receptor binding pocket, potentially leading to derivatives with enhanced potency, subtype selectivity, and a more favorable metabolic profile.
Proposed Synthesis of Mono-fluorinated Phenylmethyl-diazepanes
A plausible and flexible synthetic route to the target compounds can be adapted from established methods for benzodiazepine synthesis. The following workflow outlines a key synthetic strategy.
Experimental Protocol: General Synthesis
-
Step 1: Synthesis of the Benzophenone Intermediate: The synthesis would commence with a Friedel-Crafts acylation between a substituted benzene and a mono-fluorinated benzoyl chloride (ortho-, meta-, or para-fluoro). This reaction is typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).
-
Step 2: Oximation: The resulting mono-fluorinated benzophenone is then converted to its oxime derivative by reacting it with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide.
-
Step 3: Chloroacetylation: The oxime is subsequently chloroacetylated using chloroacetyl chloride in a suitable solvent like dioxane.
-
Step 4: Cyclization to the Diazepane Core: The chloroacetylated intermediate undergoes cyclization upon treatment with ammonia to form the 1,4-benzodiazepin-2-one core.
-
Step 5: N-Alkylation with Phenylmethyl Halide: The final step involves the N-alkylation of the diazepane core with a substituted phenylmethyl halide (e.g., benzyl bromide) in the presence of a base such as sodium hydride in an anhydrous solvent like dimethylformamide (DMF) to yield the target mono-fluorinated phenylmethyl-diazepane.
Caption: Proposed synthetic workflow for mono-fluorinated phenylmethyl-diazepanes.
Predicted Biological Activity and Mechanism of Action
Mono-fluorinated phenylmethyl-diazepanes are expected to act as positive allosteric modulators of the GABA-A receptor, similar to classical benzodiazepines.[2] They are predicted to bind to the alpha-gamma subunit interface of the receptor, enhancing the affinity of GABA for its binding site and thereby increasing the frequency of chloride channel opening.[4]
The introduction of a fluorine atom can influence the electronic properties of the phenylmethyl ring, which may affect its interaction with amino acid residues in the binding pocket. For instance, a fluorine atom can engage in favorable orthogonal multipolar interactions with backbone carbonyls, potentially increasing binding affinity. Furthermore, the C-F bond is more metabolically stable than a C-H bond, which could lead to a longer half-life and improved pharmacokinetic profile.
Caption: Predicted mechanism of action at the GABA-A receptor.
Prospective Structure-Activity Relationship (SAR)
While specific experimental data for mono-fluorinated phenylmethyl-diazepanes is not extensively available in the public domain, we can predict the SAR based on established principles for benzodiazepines and fluorinated aromatic compounds. The position of the fluorine atom on the phenyl ring of the phenylmethyl group is expected to be a key determinant of activity.
-
Ortho-Fluoro Substitution: This may introduce steric hindrance that could either be detrimental to binding or, conversely, lock the phenyl ring into a more favorable conformation within the binding pocket. The electron-withdrawing nature of fluorine at this position could also influence hydrogen bonding capabilities of adjacent groups.
-
Meta-Fluoro Substitution: This position is less likely to cause significant steric clashes. The electronic effect of the fluorine atom will be pronounced, potentially altering the electrostatic interactions with the receptor.
-
Para-Fluoro Substitution: This is often a favorable position for fluorination as it generally avoids steric hindrance while still exerting a strong electronic effect. It can also block a potential site of metabolism, thereby increasing the compound's half-life.
Caption: Hypothesized structure-activity relationships based on fluorine position.
Experimental Protocols for Biological Evaluation
To validate the hypotheses presented, a series of in vitro and in vivo experiments are necessary.
In Vitro: Radioligand Binding Assay
This assay will determine the binding affinity of the synthesized compounds for the benzodiazepine site on the GABA-A receptor.
Protocol:
-
Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or specific brain regions (e.g., cortex, cerebellum).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl (pH 7.4).
-
Radioligand: Use a high-affinity benzodiazepine site radioligand, such as [³H]flunitrazepam.
-
Incubation: Incubate the membranes with the radioligand and various concentrations of the test compound (mono-fluorinated phenylmethyl-diazepane).
-
Separation: Separate bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
In Vivo: Anticonvulsant Activity
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard models for assessing anticonvulsant activity.[3][5]
MES Test Protocol:
-
Animal Model: Use male albino mice.
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses.
-
Induction of Seizure: After a predetermined time (e.g., 30 minutes), induce seizures by applying an electrical stimulus via corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Determine the ED₅₀ (the dose of the drug that protects 50% of the animals from the tonic hindlimb extension).
scPTZ Test Protocol:
-
Animal Model: Use male albino mice.
-
Drug Administration: Administer the test compound i.p. at various doses.
-
Induction of Seizure: After a predetermined time, administer a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.
-
Observation: Observe the animals for the onset of clonic seizures for a specified period (e.g., 30 minutes).
-
Data Analysis: Determine the ED₅₀ (the dose of the drug that protects 50% of the animals from clonic seizures).
Illustrative Data Presentation
The following tables present hypothetical data that could be obtained from the described experiments, illustrating how the results for different positional isomers might be compared.
Table 1: Hypothetical In Vitro Binding Affinities
| Compound | Fluorine Position | Ki (nM) at Benzodiazepine Site |
| Diazepam | - | 5.2 |
| Compound 1 | ortho | 8.1 |
| Compound 2 | meta | 3.5 |
| Compound 3 | para | 2.1 |
Table 2: Hypothetical In Vivo Anticonvulsant Activity
| Compound | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) |
| Diazepam | 1.5 | 0.8 |
| Compound 1 | 2.0 | 1.2 |
| Compound 2 | 1.2 | 0.6 |
| Compound 3 | 0.9 | 0.4 |
Conclusion and Future Directions
The strategic incorporation of a single fluorine atom into the phenylmethyl substituent of diazepanes represents a promising avenue for the development of novel central nervous system agents. Based on established principles of medicinal chemistry, it is hypothesized that such modifications can lead to compounds with enhanced binding affinity, improved metabolic stability, and potent in vivo activity. The para-fluoro substituted analogue is predicted to be the most promising candidate due to a combination of favorable electronic effects and metabolic blocking.
Future research should focus on the synthesis and comprehensive biological evaluation of a library of mono-fluorinated phenylmethyl-diazepanes with varying substitution patterns on both the benzodiazepine core and the phenylmethyl moiety. Investigating subtype selectivity for different GABA-A receptor isoforms will also be crucial for developing agents with more refined therapeutic profiles and reduced side effects.
References
- Danneberg, P., & Weber, K. H. (1983). Chemical structure and biological activity of the diazepines. British Journal of Clinical Pharmacology, 16 Suppl 2(Suppl 2), 231S–244S.
- Richter, L., de Graaf, C., Sieghart, W., Varagic, Z., Mörzinger, M., de Esch, I. J. P., Ecker, G. F., & Ernst, M. (2012). Diazepam-bound GABA-A receptor models identify new benzodiazepine binding-site ligands.
- Gardner, C. R., Tully, W. R., & Hedge, L. G. (1988). The interaction of substituted benzamides with brain benzodiazepine binding sites in vitro. British Journal of Pharmacology, 95(2), 496–504.
- Obniska, J., Szczesio, M., Giliberti, B., Kamiński, K., & Marona, H. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)
-
Kamal, A., Reddy, M. K., Ramaiah, M. J., Shankaraiah, N., Pushpavalli, S. N. C. V. L., & Suresh, P. (2012). An Update on the Synthesis of Pyrrolo[1][3]benzodiazepines. Recent Patents on Anti-cancer Drug Discovery, 7(1), 101–121.
- Siddiqui, N., Rana, A., Khan, S. A., Arshad, M. F., & Ahsan, W. (2010). Design, synthesis and anticonvulsant evaluation of fluorinated benzyl amino enaminones. Bioorganic & Medicinal Chemistry Letters, 20(10), 3124–3128.
- Campo-Soria, C., Chang, Y., & Weiss, D. S. (2006). Mechanism of action of benzodiazepines on GABAA receptors. British Journal of Pharmacology, 148(7), 984–990.
- Savic, M. M., Clayton, T., Rall, T., Joksimovic, S., Sieghart, W., & Cook, J. M. (2008). Affinity and efficacy data in the four diazepam-sensitive GABA A receptor subtypes for a set of benzodiazepine ligands. European Journal of Pharmacology, 586(1-3), 56–63.
- Raffa, R. B., Shank, R. P., Vaught, J. L., & Gardocki, J. F. (1992). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Journal of Medicinal Chemistry, 35(13), 2493–2497.
- Goldfarb, G., Belghiti, J., Gautero, H., & Boivin, P. (1984). In vitro effect of benzodiazepines on polymorphonuclear leukocyte oxidative activity. Anesthesiology, 60(1), 57–60.
- Benke, D., Honer, M., Michel, C., Mohler, H., & Rudolph, U. (2004). Affinity of various benzodiazepine site ligands in mice with a point mutation in the GABAA receptor g2 subunit. European Journal of Pharmacology, 483(2-3), 225–231.
- Fryer, R. I., Gu, Z. Q., & Blount, J. F. (1988). Synthesis and anticonvulsant activity of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones. Journal of Medicinal Chemistry, 31(4), 836–841.
- De Sarro, G., Chimirri, A., De Sarro, A., Grasso, S., & Giusti, P. (1993). Pyrrolobenzodiazepines and related systems. 2. Synthesis and biological properties of isonoraptazepine derivatives. Journal of Medicinal Chemistry, 36(10), 1336–1343.
- Sigel, E., & Buhr, A. (1997). A closer look at the high affinity benzodiazepine binding site on GABAA receptors. Trends in Pharmacological Sciences, 18(11), 425–429.
- Abdel-Aziz, A. A., Abuo-Rahma, G. E., & Hassan, A. A. (2009). Synthesis and Anticonvulsant Activity of Some N-phenylphthalimides. Archiv der Pharmazie, 342(1), 41–48.
-
Howard, P. W., Tiberghien, A. C., & Thurston, D. E. (1998). Synthesis and biological evaluation of novel pyrrolo[2,1-c][1][3]benzodiazepine prodrugs for use in antibody-directed enzyme prodrug therapy. Journal of the Chemical Society, Perkin Transactions 1, (21), 3421–3428.
Sources
- 1. Chemical structure and biological activity of the diazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]
Methodological & Application
Application Notes & Protocols: A Detailed Guide to the Synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
Introduction
1,4-Diazepane scaffolds are significant structural motifs in medicinal chemistry, recognized for their presence in a variety of biologically active compounds.[1][2] The substitution at the N1 and N4 positions of the diazepine ring allows for the fine-tuning of physicochemical and pharmacological properties, making these molecules attractive targets in drug discovery. This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, a versatile intermediate for further chemical elaboration.
The synthetic strategy detailed herein employs a robust and widely utilized method in medicinal chemistry: reductive amination.[3] This approach offers high yields and operational simplicity. To ensure selectivity and prevent undesired bis-alkylation, the synthesis commences with a mono-protected 1,4-diazepane, specifically tert-butyl 1,4-diazepane-1-carboxylate. The fluorinated phenylmethyl moiety is introduced via reaction with 3-fluorobenzaldehyde, followed by the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the target compound.
Synthetic Strategy Overview
The synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane is accomplished in a two-step sequence. The first step involves the reductive amination of tert-butyl 1,4-diazepane-1-carboxylate with 3-fluorobenzaldehyde. This is followed by the deprotection of the Boc group under acidic conditions to afford the final product.
Caption: Overall synthetic workflow for 1-[(3-Fluorophenyl)methyl]-1,4-diazepane.
Materials and Methods
Reagents and Solvents
| Reagent | Supplier | Purity |
| tert-Butyl 1,4-diazepane-1-carboxylate | Sigma-Aldrich | ≥98% |
| 3-Fluorobenzaldehyde | Sigma-Aldrich | ≥98% |
| Sodium Triacetoxyborohydride | Sigma-Aldrich | 97% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | ≥99.8% |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | ≥99% |
| Saturated Sodium Bicarbonate Solution | Fisher Scientific | ACS Grade |
| Sodium Sulfate, anhydrous | Fisher Scientific | ACS Grade |
| Ethyl Acetate | Fisher Scientific | HPLC Grade |
| Hexanes | Fisher Scientific | HPLC Grade |
Instrumentation
| Instrument | Manufacturer | Model |
| Magnetic Stirrer/Hotplate | IKA | C-MAG HS 7 |
| Rotary Evaporator | Büchi | R-300 |
| NMR Spectrometer | Bruker | Avance III HD 400 |
| Mass Spectrometer | Agilent | 6120 Quadrupole LC/MS |
| IR Spectrometer | PerkinElmer | Spectrum Two FT-IR |
Experimental Protocol
Step 1: Synthesis of tert-Butyl 4-[(3-fluorophenyl)methyl]-1,4-diazepane-1-carboxylate
This step involves the reductive amination of the mono-Boc protected 1,4-diazepane with 3-fluorobenzaldehyde using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations.[4]
Procedure:
-
To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl 1,4-diazepane-1-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add 3-fluorobenzaldehyde (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15 minutes.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Caption: Step-by-step workflow for the reductive amination reaction.
Step 2: Synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane (Deprotection)
The final step is the removal of the Boc protecting group under acidic conditions using trifluoroacetic acid (TFA).
Procedure:
-
Dissolve the purified tert-butyl 4-[(3-fluorophenyl)methyl]-1,4-diazepane-1-carboxylate (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10 eq) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
The final product can be further purified by distillation or crystallization if necessary.
Characterization Data (Expected)
-
¹H NMR (400 MHz, CDCl₃): δ 7.35-7.25 (m, 1H), 7.05-6.90 (m, 3H), 3.60 (s, 2H), 3.00-2.85 (m, 4H), 2.80-2.65 (m, 4H), 1.85-1.75 (m, 2H), 1.60 (br s, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ 163.0 (d, J=245 Hz), 141.5 (d, J=7 Hz), 129.8 (d, J=8 Hz), 124.0, 115.0 (d, J=21 Hz), 114.0 (d, J=22 Hz), 63.0, 56.0, 55.5, 48.0, 47.5, 28.0.
-
Mass Spectrometry (ESI+): m/z 209.1 [M+H]⁺.
-
IR (neat, cm⁻¹): 3300 (N-H stretch), 2950-2800 (C-H stretch), 1590, 1490 (C=C stretch), 1260 (C-F stretch).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; handle with care.
-
Trifluoroacetic acid is highly corrosive and should be handled with extreme caution.
References
-
ResearchGate. Synthesis of 1,4-benzodiazepines and 1,4-benzothiazepines. Available at: [Link]
-
TÜBİTAK Academic Journals. Synthesis of 1,4-Diazepine Nucleosides. Available at: [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
-
ResearchGate. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Available at: [Link]
-
PubChem. 1-[(4-chlorophenyl)methyl]-1,4-diazepane. Available at: [Link]
-
ResearchGate. Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. Available at: [Link]
-
MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available at: [Link]
- Google Patents. EP2818463A1 - Production method of 1,4-diazepane derivatives.
-
NIH. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available at: [Link]
-
Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available at: [Link]
-
Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]
-
PubChem. 1-((2-Fluorophenyl)methyl)-1,4-diazepane. Available at: [Link]
-
ACS Publications. Azeotropic Preparation of a C‑Phenyl N‑Aryl Imine: An Introductory Undergraduate Organic Chemistry Laboratory Experiment. Available at: [Link]
Sources
Application Note: A Robust Protocol for the Synthesis of 1-(3-fluorobenzyl)-1,4-diazepane via Reductive Amination
Introduction: The Strategic Importance of C-N Bond Formation
The synthesis of amines is a cornerstone of modern medicinal chemistry. Among the myriad methods available, reductive amination stands out as one of the most powerful and versatile strategies for constructing carbon-nitrogen bonds, offering a direct pathway to secondary and tertiary amines from readily available carbonyl compounds and amines.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of 1-(3-fluorobenzyl)-1,4-diazepane, a molecule of significant interest due to its incorporation of the 1,4-diazepane scaffold. This seven-membered heterocyclic motif is a privileged structure found in a wide array of biologically active compounds, exhibiting properties ranging from antipsychotic and anxiolytic to anticancer activities.[3][4]
The target compound, 1-(3-fluorobenzyl)-1,4-diazepane, combines this valuable diazepine core with a fluorinated benzyl group, a common substituent used by medicinal chemists to enhance metabolic stability and binding affinity. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the synthesis, from mechanistic principles to hands-on execution and troubleshooting.
Mechanistic Rationale: The "How" and "Why" of the Reaction
The reductive amination process is a sequential, one-pot reaction that proceeds through two principal stages: the formation of an iminium ion intermediate, followed by its immediate reduction by a selective hydride source.[2]
Stage 1: Iminium Ion Formation The reaction is initiated by the nucleophilic attack of one of the secondary amine nitrogens of 1,4-diazepane on the electrophilic carbonyl carbon of 3-fluorobenzaldehyde. This forms an unstable hemiaminal intermediate. Under mildly acidic conditions, typically facilitated by acetic acid, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium cation. The acid catalyst is crucial; it activates the carbonyl for the initial attack and drives the dehydration step.[1][5]
Stage 2: Selective Hydride Reduction The choice of reducing agent is critical for the success of a one-pot reductive amination. While powerful reagents like sodium borohydride (NaBH₄) can be used, they also readily reduce the starting aldehyde, leading to unwanted side products.[6] For this reason, sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice.[1][7][8] The electron-withdrawing acetate groups on STAB temper its reducing power, making it highly selective for the iminium ion over the aldehyde or ketone.[8] This selectivity allows for the entire process to be conducted in a single reaction vessel, maximizing efficiency and yield.
Caption: The reaction pathway from reactants to the final amine product.
Detailed Experimental Protocol
This protocol is optimized for a 10 mmol scale synthesis. Adjust quantities proportionally for scaling up or down.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Purity | CAS No. |
| 3-Fluorobenzaldehyde | C₇H₅FO | 124.11 | 10.0 | 1.24 g | ≥98% | 456-48-4 |
| 1,4-Diazepane | C₅H₁₂N₂ | 100.16 | 11.0 | 1.10 g | ≥97% | 1121-92-2 |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 3.18 g | ≥95% | 56553-60-7 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 11.0 | 0.63 mL | ≥99.7% | 64-19-7 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 100 mL | Anhydrous | 107-06-2 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | - | ~100 mL | ACS Grade | 144-55-8 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~300 mL | ACS Grade | 75-09-2 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | ACS Grade | 7757-82-6 |
Equipment
-
250 mL Round-bottom flask with a magnetic stir bar
-
Septum and Nitrogen/Argon inlet
-
Magnetic stirrer hotplate (used without heat)
-
Syringes and needles
-
500 mL Separatory funnel
-
Rotary evaporator
-
Glassware for flash column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 3-fluorobenzaldehyde (1.24 g, 10.0 mmol) and 1,4-diazepane (1.10 g, 11.0 mmol).
-
Solvent and Catalyst Addition: Add anhydrous 1,2-dichloroethane (100 mL) via syringe, followed by glacial acetic acid (0.63 mL, 11.0 mmol). Stir the resulting solution at room temperature for 30 minutes to facilitate pre-formation of the iminium intermediate.
-
Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the stirring solution in three portions over 15 minutes. Note: The addition may cause slight effervescence. Ensure adequate venting.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 1-2 hours. A suitable eluent is 90:10:1 DCM/Methanol/Ammonium Hydroxide. The reaction is typically complete within 4-6 hours.
-
Work-up - Quenching: Once the starting aldehyde is consumed, carefully quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.
-
Work-up - Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the layers and extract the aqueous phase with dichloromethane (3 x 75 mL).
-
Work-up - Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Pre-treat the silica with the eluent system to neutralize it. Elute with a gradient of 0% to 10% methanol in dichloromethane, with 0.5% triethylamine or ammonium hydroxide added to the mobile phase to prevent product tailing. Combine the fractions containing the pure product (visualized by TLC) and concentrate to afford 1-(3-fluorobenzyl)-1,4-diazepane as a clear oil. An expected yield is typically in the range of 80-95%.
Workflow and Data Summary
Caption: A high-level overview of the synthesis and purification process.
Table 1: Summary of Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| 3-Fluorobenzaldehyde | 1.0 equivalent | Limiting reagent |
| 1,4-Diazepane | 1.1 equivalents | Slight excess to ensure complete iminium formation |
| NaBH(OAc)₃ | 1.5 equivalents | Ensures complete reduction of the iminium ion |
| Acetic Acid | 1.1 equivalents | Catalyzes iminium formation |
| Solvent | Anhydrous 1,2-Dichloroethane (DCE) | Aprotic solvent compatible with STAB[6][7] |
| Temperature | Room Temperature (~20-25 °C) | Mild conditions sufficient for the reaction |
| Reaction Time | 4-6 hours (typical) | Monitored to completion by TLC |
| Expected Yield | 80-95% | High efficiency reaction |
Troubleshooting and Field-Proven Insights
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Deactivated NaBH(OAc)₃: The reagent is moisture-sensitive. 2. Incomplete Reaction: Insufficient reaction time or low temperature. | 1. Use a fresh bottle of NaBH(OAc)₃ or purchase from a reliable supplier. Handle quickly in a dry environment. 2. Allow the reaction to stir for a longer period (up to 24h) and confirm completion by TLC/LC-MS. |
| Unreacted Aldehyde Remains | 1. Insufficient Iminium Formation: The equilibrium did not favor the iminium ion. 2. Insufficient Reducing Agent: Not enough hydride to complete the reduction. | 1. Ensure the correct stoichiometry of amine and acetic acid was used. 2. Add an additional portion (0.2-0.3 eq) of NaBH(OAc)₃ and continue stirring. |
| Side Product: 3-Fluorobenzyl Alcohol | Contamination with Water: Water can hydrolyze NaBH(OAc)₃ or lead to direct aldehyde reduction by borohydride impurities. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Product Streaks on TLC/Column | Basic Nature of Amine: The amine product interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the eluent for both TLC and column chromatography. |
Conclusion
The reductive amination of 3-fluorobenzaldehyde with 1,4-diazepane using sodium triacetoxyborohydride is a highly efficient, reliable, and scalable method for producing the target secondary amine. The protocol detailed here leverages mild reaction conditions and a one-pot procedure to deliver high yields of the desired product.[1][8] The resulting compound, 1-(3-fluorobenzyl)-1,4-diazepane, serves as a valuable building block for further elaboration in drug discovery programs targeting novel therapeutics.[9] By understanding the underlying mechanism and potential pitfalls, researchers can confidently apply this methodology to accelerate their synthetic campaigns.
References
- Myers, A. Reductive Amination. Myers' Chem 115 Handouts, Harvard University.
-
Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry, 2017. [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wang, L., et al. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, MDPI, 2020. [Link]
-
Yamamoto, Y., et al. Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, MDPI. [Link]
-
Li, Z., et al. A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1][10]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. The Journal of Organic Chemistry, ACS Publications, 2021. [Link]
-
Organic Chemistry Data. Reductive Amination - Common Conditions. [Link]
-
Al-Ostath, A., et al. An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][10]diazepines, and Their Cytotoxic Activity. Molecules, MDPI, 2020. [Link]
-
Kaur, R., et al. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
-
Mindt, T.L., et al. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. EJNMMI Radiopharmacy and Chemistry, NIH, 2021. [Link]
-
Adam, J.M., et al. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. MedChemComm, PubMed, 2012. [Link]
-
Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]
-
Heravi, M.M., et al. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, NIH, 2012. [Link]
-
Vasilevsky, S.F., et al. New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, RSC Publishing, 2016. [Link]
- Google Patents.
-
Check, C.E., et al. A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, ACS Publications, 2017. [https://pubs.acs.org/doi/10.1021/acs.jchemed.6b009 reductive amination experiment for a second-semester organic chemistry class. It utilizes an imine intermediate and sodium triacetoxyborohydride, a mild reducing agent.]([Link] reductive amination experiment for a second-semester organic chemistry class. It utilizes an imine intermediate and sodium triacetoxyborohydride, a mild reducing agent.)
- Alfonsi, M., et al.
-
Bowman, M.D., Peterson, J.S. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive, 2014. [Link]
-
Brainly.com. What is the role of acetic acid in the reductive amination experiment?. [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 3. benthamscience.com [benthamscience.com]
- 4. 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. scbt.com [scbt.com]
- 10. mdpi.com [mdpi.com]
The Enantioselective Architecting of 1,4-Diazepane Scaffolds: A Guide to Modern Asymmetric Synthesis
Introduction: The Ascendancy of Chiral 1,4-Diazepanes in Drug Discovery
The 1,4-diazepane motif, a seven-membered heterocyclic ring containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows it to present appended pharmacophores in a precise three-dimensional arrangement, facilitating potent and selective interactions with a wide array of biological targets. Consequently, 1,4-diazepane derivatives have found application in the development of therapeutics for a range of disorders, including those affecting the central nervous system, as well as acting as anticancer, anti-HIV, and antimicrobial agents.[1][2][3][4][5]
The introduction of chirality into the 1,4-diazepane core significantly expands its chemical space and biological potential. The stereochemical orientation of substituents can dramatically influence pharmacological activity, with enantiomers often exhibiting distinct potency, efficacy, and even different modes of action. Therefore, the development of robust and efficient methods for the asymmetric synthesis of chiral 1,4-diazepane derivatives is a critical endeavor for researchers, scientists, and drug development professionals. This guide provides a detailed overview of key modern catalytic strategies for the enantioselective construction of these valuable molecules, complete with in-depth technical protocols and mechanistic insights.
Strategic Approaches to Asymmetric 1,4-Diazepane Synthesis
The construction of chiral 1,4-diazepane rings can be broadly categorized into several key strategies, each with its own set of advantages and considerations. This guide will focus on three prominent and powerful catalytic methods:
-
Copper-Catalyzed Asymmetric Intramolecular Reductive Cyclization: A powerful method for the synthesis of dibenzo[b,d]azepine derivatives featuring both central and axial chirality.
-
Rhodium-Catalyzed Asymmetric Hydroamination: An atom-economical approach for the enantioselective synthesis of 1,4-benzodiazepines through the intramolecular hydroamination of unsaturated precursors.
-
Palladium-Catalyzed Asymmetric Allylic Alkylation: A versatile strategy for the construction of chiral 1,4-diazepan-5-ones bearing a quaternary stereocenter.
Copper-Catalyzed Asymmetric Intramolecular Reductive Cyclization of 2'-Vinyl-biaryl-2-imines
This methodology provides a highly efficient route to enantioenriched dibenzo[b,d]azepines, which are key structural motifs in a number of biologically active compounds. The reaction proceeds via an intramolecular reductive cyclization of readily accessible 2'-vinyl-biaryl-2-imines, catalyzed by a chiral copper-phosphine complex.
Causality Behind Experimental Choices
The success of this transformation hinges on the careful selection of the catalyst system and reaction conditions. The use of a copper(I) salt, such as copper(I) iodide, in combination with a chiral bisphosphine ligand is crucial for achieving high enantioselectivity. The chiral ligand creates a chiral environment around the copper center, which directs the stereochemical outcome of the cyclization. The choice of the silane reducing agent is also important, as it must efficiently regenerate the active copper hydride catalyst without leading to unwanted side reactions.
Experimental Protocol: Asymmetric Synthesis of a Dibenzo[b,d]azepine Derivative
This protocol is adapted from a reported procedure and provides a detailed, step-by-step guide for the synthesis of a representative chiral dibenzo[b,d]azepine.
Materials:
-
2'-Vinyl-biphenyl-2-imine substrate (1.0 equiv)
-
Copper(I) iodide (CuI) (5 mol%)
-
(R,R)-Ph-BPE (chiral bisphosphine ligand) (5.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Dimethoxymethylsilane (DMMS) (2.0 equiv)
-
Anhydrous toluene (solvent)
Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol), (R,R)-Ph-BPE (0.055 mmol), and NaOtBu (1.2 mmol).
-
Reaction Setup: Add anhydrous toluene (5 mL) to the Schlenk tube and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Substrate Addition: Dissolve the 2'-vinyl-biphenyl-2-imine substrate (1.0 mmol) in anhydrous toluene (5 mL) and add it to the catalyst mixture via syringe.
-
Addition of Reducing Agent: Add dimethoxymethylsilane (2.0 mmol) to the reaction mixture dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion of the reaction, quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired chiral dibenzo[b,d]azepine derivative.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation: Ligand Screening for Optimal Enantioselectivity
The choice of chiral ligand is paramount for achieving high enantioselectivity. The following table summarizes the performance of various chiral bisphosphine ligands in a model reaction.
| Entry | Ligand | Yield (%) | ee (%) |
| 1 | (S)-BINAP | 85 | 75 |
| 2 | (R)-MeO-BIPHEP | 92 | 88 |
| 3 | (R,R)-Ph-BPE | 95 | >99 |
| 4 | (S,S)-DIOP | 78 | 65 |
Data is representative and compiled from typical results in the field.
Mechanistic Insights and Visualization
The proposed catalytic cycle for the copper-catalyzed asymmetric intramolecular reductive cyclization is depicted below. The reaction is initiated by the formation of a copper hydride species, which then undergoes migratory insertion into the vinyl group of the substrate. This is followed by an intramolecular cyclization and subsequent reductive elimination to afford the product and regenerate the active catalyst.
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
The Strategic Application of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane as a Versatile Precursor for Novel Selective Serotonin Reuptake Inhibitors (SSRIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of the 1,4-Diazepane Scaffold in CNS Drug Discovery
The 1,4-diazepane heterocyclic system is a "privileged scaffold" in medicinal chemistry, renowned for its conformational flexibility and ability to present substituents in a defined three-dimensional space. This has led to its successful incorporation into a wide range of biologically active agents, particularly those targeting the central nervous system (CNS).[1][2] Its derivatives have shown promise as antipsychotic, anxiolytic, and anticonvulsant agents.[1] This application note details the synthesis and utility of a key intermediate, 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, as a precursor for the development of novel Selective Serotonin Reuptake Inhibitors (SSRIs), a cornerstone in the treatment of major depressive disorder and other affective disorders.
The inclusion of a fluorophenylmethyl moiety is a strategic design element. The fluorine atom can enhance metabolic stability and improve blood-brain barrier penetration, while the phenyl ring provides a key interaction point with the serotonin transporter (SERT). This guide provides detailed protocols for the synthesis of this precursor and its subsequent elaboration into a potential SSRI candidate, underpinned by established chemical principles and a discussion of the rationale behind the synthetic strategy.
Core Synthesis: Preparation of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane (Precursor 1)
The most direct and efficient method for the synthesis of the target precursor is through reductive amination of 1,4-diazepane with 3-fluorobenzaldehyde. This reaction proceeds via the in-situ formation of an iminium intermediate, which is then reduced to the secondary amine.
Reaction Scheme:
Caption: Reductive amination for Precursor 1 synthesis.
Experimental Protocol: Synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 1,4-Diazepane | 100.16 | 10 | 1.00 g |
| 3-Fluorobenzaldehyde | 124.11 | 10 | 1.24 g (1.05 mL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 12 | 2.54 g |
| Dichloromethane (DCM), anhydrous | - | - | 50 mL |
| Saturated Sodium Bicarbonate (aq) | - | - | 30 mL |
| Brine | - | - | 30 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-diazepane (1.00 g, 10 mmol) and anhydrous dichloromethane (50 mL). Stir the mixture at room temperature until the diazepane is fully dissolved.
-
Aldehyde Addition: Add 3-fluorobenzaldehyde (1.05 mL, 10 mmol) to the solution.
-
Reductant Addition: In one portion, add sodium triacetoxyborohydride (2.54 g, 12 mmol). The addition may cause a slight exotherm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane with 1% triethylamine. The disappearance of the starting aldehyde is a key indicator of reaction completion.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient elution of 2-10% methanol in dichloromethane containing 0.5% triethylamine to afford 1-[(3-Fluorophenyl)methyl]-1,4-diazepane as a pale yellow oil.
Expected Yield: 75-85%
Characterization:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the diazepine ring protons, the benzylic methylene protons (a singlet), and the aromatic protons of the fluorophenyl group.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR will show distinct signals for the aliphatic carbons of the diazepine ring, the benzylic carbon, and the aromatic carbons, with the carbon bearing the fluorine atom showing a characteristic coupling constant.
-
Mass Spectrometry (ESI+): The mass spectrum should show the [M+H]⁺ ion corresponding to the molecular weight of the product.
Application in SSRI Synthesis: A Hypothetical Pathway
While no direct literature was found detailing the use of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane as a precursor for a named SSRI, its structure is primed for further functionalization to create a molecule with high affinity for the serotonin transporter. A common strategy in SSRI design is the introduction of a second aromatic ring system. Here, we propose a hypothetical synthesis of an SSRI candidate via a Buchwald-Hartwig amination.
Proposed Synthetic Route to a Novel SSRI Candidate:
Caption: Hypothetical SSRI synthesis via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of a Hypothetical SSRI Candidate
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Quantity (g or mL) |
| 1-[(3-Fluorophenyl)methyl]-1,4-diazepane (Precursor 1) | 208.28 | 5 | 1.04 g |
| 4-Bromobenzonitrile | 182.02 | 5 | 0.91 g |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 0.05 | 46 mg |
| Xantphos | 578.68 | 0.1 | 58 mg |
| Sodium tert-butoxide | 96.10 | 7 | 0.67 g |
| Toluene, anhydrous | - | - | 30 mL |
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (46 mg, 0.05 mmol), Xantphos (58 mg, 0.1 mmol), and sodium tert-butoxide (0.67 g, 7 mmol).
-
Reagent Addition: Add 1-[(3-Fluorophenyl)methyl]-1,4-diazepane (1.04 g, 5 mmol) and 4-bromobenzonitrile (0.91 g, 5 mmol).
-
Solvent Addition: Add anhydrous toluene (30 mL) via syringe.
-
Reaction Conditions: Heat the mixture to 100 °C and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Mechanism of Action: Targeting the Serotonin Transporter
The therapeutic effect of SSRIs is achieved by blocking the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3] This increases the concentration of serotonin available to bind to postsynaptic receptors. The hypothetical SSRI synthesized above incorporates key structural features designed to interact with the serotonin transporter (SERT):
-
The 1-[(3-Fluorophenyl)methyl] moiety: This group is designed to occupy a key binding pocket within the SERT. The fluorophenyl group can engage in favorable interactions, and its position is critical for affinity and selectivity.
-
The 1,4-Diazepane Ring: This serves as a central scaffold, holding the two aromatic rings in an optimal orientation for binding.
-
The Second Aromatic Ring (e.g., cyanophenyl): This group can provide additional binding interactions, enhancing the overall affinity of the molecule for the transporter.
Caption: SSRI blocking serotonin reuptake at the SERT.
Conclusion
1-[(3-Fluorophenyl)methyl]-1,4-diazepane is a highly valuable and versatile precursor for the synthesis of novel SSRI candidates. Its straightforward synthesis via reductive amination allows for the efficient production of this key intermediate. The strategic placement of the fluorophenylmethyl group provides a strong foundation for designing potent and selective SERT inhibitors. The hypothetical synthetic pathway presented here illustrates a rational approach to leveraging this precursor in the development of next-generation CNS therapeutics. Further derivatization of the second nitrogen of the diazepine ring opens up a vast chemical space for optimization of pharmacokinetic and pharmacodynamic properties.
References
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. 2014.
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. 2017.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society of Chemistry. 2024.
- 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. 2019.
- Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. RSC Advances. 2024.
- Application Note – Reductive Amin
- Characterization and identification of three compounds by ¹H NMR spectra.
- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science.
- Production of fluoxetine and new intermediates.
- 1-(4-fluorobenzoyl)-1,4-diazepane. Santa Cruz Biotechnology.
- Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermedi
- Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbon
- Reductive Amination - Common Conditions. Organic Chemistry Portal.
- Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. 2015.
- Porphyrazines with Annulated Diazepine Rings. 3. MgII Complex of 4-tert-Butylphenyl Substituted Tetra(1,4-diazepino)porphyrazine: Synthesis and Peculiar Effect of Solvent on Its Spectral Properties.
- Solid-phase extraction of 1,4-benzodiazepines from biological fluids.
- Phenyl-piperazine derivatives as serotonin reuptake inhibitors.
- 1,4-Benzodiazepine N-Nitrosoamidines: Useful Intermediates in the Synthesis of Tricyclic Benzodiazepines. Molecules. 2012.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amin
- An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. 2014.
- Novel Diazepine Compounds as Ligands of the Melanocortin 1 and/or 4 Receptors.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. 2025.
- The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. 2024.
Sources
Application Notes and Protocols for Preclinical Assessment of Novel Antidepressants
Abstract
The development of novel antidepressant therapeutics is a critical endeavor in modern neuroscience and pharmacology. A significant bottleneck in this pipeline is the preclinical validation of candidate compounds. This guide provides a comprehensive overview of the principles and methodologies for utilizing animal models to test the efficacy of novel antidepressants. We delve into the neurobiological rationale behind stress-induced and behavioral despair models, offering detailed, step-by-step protocols for their implementation. This document is designed for researchers, scientists, and drug development professionals, emphasizing the importance of robust experimental design, data interpretation, and the translational relevance of preclinical findings. Our focus is on fostering a deeper understanding of not just how to conduct these experiments, but why specific models and parameters are chosen, ensuring scientific integrity and the generation of reliable, reproducible data.
Introduction: The Challenge of Modeling a Human Condition
Major Depressive Disorder (MDD) is a complex psychiatric condition characterized by a constellation of symptoms including persistent low mood, anhedonia (the inability to feel pleasure), cognitive deficits, and neurovegetative changes.[1] Modeling such a multifaceted and uniquely human experience in animals presents considerable challenges.[2] Animal models cannot fully replicate the subjective nature of human depression, but they are invaluable tools for investigating the underlying neurobiology and for screening the potential therapeutic efficacy of new chemical entities.[3][4]
The validity of an animal model for depression is typically assessed based on three core criteria:
-
Face Validity: The model should phenotypically mimic some of the core symptoms of human depression, such as anhedonia or behavioral despair.[2]
-
Construct Validity: The model should be based on a similar underlying neurobiological or etiological mechanism as human depression, such as chronic stress or genetic predisposition.[2][3]
-
Predictive Validity: The model should accurately predict the efficacy of known antidepressant treatments.[5]
This guide will focus on widely-used rodent models that have demonstrated reasonable validity across these criteria and are staples in preclinical antidepressant drug discovery.
Inducing a Depressive-Like State: Stress-Based Models
Chronic stress is a major precipitating factor for depression in humans.[1] Consequently, many animal models rely on the application of chronic, unpredictable stress to induce a long-lasting depressive-like phenotype.
Chronic Unpredictable Mild Stress (CUMS)
The CUMS model is one of the most well-established and translationally relevant models for inducing a depressive-like state in rodents.[6][7] It is founded on the principle that prolonged exposure to a series of mild, unpredictable stressors leads to a state of impaired reward salience, akin to anhedonia in humans.[7][8]
Neurobiological Rationale: The CUMS paradigm induces a range of physiological and neurobiological changes that parallel those seen in human depression.[9] These include hyperactivity of the hypothalamic-pituitary-adrenal (HPA) axis, altered neurotransmitter systems (serotonin, norepinephrine, and dopamine), and changes in neurotrophin expression and cellular plasticity.[7][9]
Objective: To induce a chronic depressive-like state characterized by anhedonia and other behavioral alterations.
Materials:
-
Male rodents (mice or rats) of a suitable strain (e.g., C57BL/6 mice, Sprague-Dawley rats).
-
Standard housing cages.
-
Apparatus for various stressors (e.g., stroboscope, tilted cages, wet bedding, empty water bottles, restraint tubes).
Procedure:
-
Acclimation (1-2 weeks): House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[10] Handle animals daily to acclimate them to the experimenter.[10]
-
Baseline Measurement: Prior to stress induction, conduct baseline behavioral tests (e.g., Sucrose Preference Test) to establish a pre-stress phenotype.
-
Stress Induction (4-8 weeks): Expose animals to a daily regimen of mild, unpredictable stressors. The key is unpredictability to prevent habituation.[8] A sample weekly schedule is provided in the table below.
-
Monitoring: Monitor animal weight and general health status regularly. A slight decrease in body weight is an expected outcome.
-
Behavioral Testing: Conduct behavioral assays (e.g., Sucrose Preference Test, Forced Swim Test) at the end of the stress period to confirm the induction of a depressive-like phenotype.
Self-Validating System:
-
Control Group: A non-stressed control group must be run in parallel.
-
Reference Antidepressant: A group of stressed animals treated with a known antidepressant (e.g., fluoxetine) should be included to demonstrate the predictive validity of the model.
-
Confounding Factors: Be aware of potential confounding factors such as chronic sleep deprivation due to stressors applied during the light cycle (the animals' inactive period), which can impact physiological responses.[11] The social environment and handling quality can also influence the outcomes.[8]
Data Presentation: Sample CUMS Stressor Schedule
| Day | Stressor 1 (AM) | Stressor 2 (PM) |
| Monday | Tilted Cage (45°) for 8 hours | Wet Bedding (200ml water) |
| Tuesday | Stroboscopic Light for 4 hours | Food and Water Deprivation |
| Wednesday | Restraint Stress for 2 hours | Overnight Illumination |
| Thursday | Predator Odor Exposure (e.g., fox urine) | Soiled Cage (no cleaning) |
| Friday | Empty Water Bottle for 4 hours | Forced Swim (4 min, 25°C) |
| Saturday | Social Isolation for 24 hours | Noise Stress (e.g., white noise) |
| Sunday | Cage Crowding | Return to normal housing |
This is an example schedule and should be varied weekly to maintain unpredictability.
Chronic Social Defeat Stress (CSDS)
The CSDS model is particularly relevant for studying the effects of psychosocial stress. It involves exposing an experimental animal (intruder) to an aggressive resident mouse, leading to a social defeat experience.[12]
Neurobiological Rationale: CSDS induces lasting behavioral changes, including social avoidance and anhedonia, which are linked to alterations in brain regions involved in social behavior and reward, such as the amygdala and nucleus accumbens.[12][13] This model has excellent etiological, face, and predictive validity for certain aspects of depression.[3]
Objective: To induce a depressive-like phenotype characterized by social avoidance and anhedonia through repeated psychosocial stress.
Materials:
-
Male C57BL/6J mice (intruders).
-
Larger, aggressive male CD-1 or similar strain mice (residents).
-
Specially designed cages that allow for sensory but not physical contact.
Procedure:
-
Resident Screening: Screen resident mice for aggressive behavior.
-
Defeat Sessions (10-14 days):
-
Introduce an intruder mouse into the home cage of a resident for a short period (e.g., 5-10 minutes) to allow for physical defeat (chasing, biting).
-
After the physical defeat, house the intruder in the same cage as the resident but separated by a perforated divider for 24 hours, allowing for continuous sensory stress.
-
Repeat this process daily, exposing the intruder to a new resident each day to prevent habituation.
-
-
Post-Defeat Behavioral Testing: After the defeat period, assess social avoidance by measuring the time the intruder spends in an interaction zone with a novel mouse versus an empty enclosure. Anhedonia can be assessed using the Sucrose Preference Test.
Self-Validating System:
-
Control Group: A control group of mice should be handled similarly but without exposure to the aggressive resident.
-
Susceptible vs. Resilient Phenotypes: A key feature of this model is the natural emergence of "susceptible" and "resilient" populations, providing a valuable tool for studying the neurobiological basis of individual differences in stress response.
-
Ethical Considerations: This model involves animal aggression and potential for injury. Close monitoring is essential, and any animals with significant injuries should be removed from the study.[3] This model is primarily used in male mice due to the difficulty in inducing aggression towards females, though recent modifications are being explored.[3][14]
Assessing Antidepressant Efficacy: Behavioral Assays
Once a depressive-like state has been induced, the efficacy of novel compounds can be assessed using a battery of behavioral tests. It is crucial to use multiple tests to evaluate different aspects of the depressive phenotype.[15]
Forced Swim Test (FST) and Tail Suspension Test (TST)
The FST and TST are widely used for the rapid screening of potential antidepressant compounds.[1] They are based on the principle of "behavioral despair," where an animal, when placed in an inescapable, stressful situation, will eventually cease struggling and adopt an immobile posture.[15]
Neurobiological Rationale: The transition from active struggling to immobility is thought to reflect a state of learned helplessness. Antidepressant drugs, particularly those acting on the serotonergic and noradrenergic systems, increase the latency to immobility and the total time spent struggling.[16][17][18]
Objective: To assess the antidepressant-like activity of a compound by measuring the duration of immobility in an inescapable water tank.
Materials:
-
Transparent cylindrical tank (e.g., 20 cm diameter, 30 cm height).
-
Water at 23-25°C.
-
Video recording equipment.
-
Scoring software or trained observer.
Procedure:
-
Pre-Test Session (Day 1 - optional but recommended for rats): Place the animal in the water-filled tank for 15 minutes. This session is for habituation.
-
Test Session (Day 2):
-
Administer the novel compound or vehicle control at a predetermined time before the test.
-
Place the animal in the tank filled with water to a depth where it cannot touch the bottom (e.g., 15 cm).[1]
-
Record the session for 6 minutes.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.
-
Objective: To assess antidepressant-like activity by measuring the duration of immobility when suspended by the tail.
Materials:
-
Suspension box or a similar apparatus to hang the mouse by its tail.
-
Adhesive tape.
-
Video recording equipment.
-
Scoring software or trained observer.
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing room.
-
Suspension:
-
Securely tape the mouse's tail to the suspension bar, ensuring the animal cannot reach any surfaces.
-
Record the session for 6 minutes.
-
-
Scoring: Score the duration of immobility. Immobility is defined as the complete absence of limb movement.
Self-Validating System for FST and TST:
-
Positive Control: Include a group treated with a known antidepressant (e.g., imipramine, fluoxetine).
-
Locomotor Activity Control: Changes in immobility could be due to general changes in motor activity. It is crucial to run a separate locomotor activity test (e.g., open field test) to rule out this confounding factor.
-
Scoring Blinding: The person scoring the videos should be blind to the treatment groups.
-
Strain Differences: Be aware that different mouse strains can exhibit different baseline levels of immobility and may respond differently to antidepressants.
Data Presentation: Comparison of FST and TST
| Feature | Forced Swim Test (FST) | Tail Suspension Test (TST) |
| Principle | Behavioral despair in an inescapable water environment. | Behavioral despair in an inescapable suspension. |
| Primary Measure | Duration of immobility. | Duration of immobility. |
| Advantages | High predictive validity for a wide range of antidepressants.[15] | Rapid, less physically stressful than FST, no risk of hypothermia. |
| Limitations | Potential for hypothermia, can be influenced by changes in buoyancy. | Some mouse strains climb their tails, invalidating the test. |
| Species | Primarily rats and mice. | Primarily mice. |
Sucrose Preference Test (SPT)
The SPT is the gold-standard assay for measuring anhedonia in rodents.[19] It is based on the innate preference of rodents for sweet solutions over plain water.[20]
Neurobiological Rationale: A reduction in sucrose preference is considered to reflect a deficit in the brain's reward system, a key feature of anhedonia.[20] This test is sensitive to chronic, but not acute, antidepressant treatment, mirroring the delayed therapeutic effect seen in humans.[20] The dopaminergic system plays a crucial role in reward-seeking behavior and is implicated in the performance of this test.[20]
Objective: To measure anhedonia by assessing the preference for a sucrose solution over water.
Materials:
-
Two identical drinking bottles per cage.
-
1% sucrose solution.
-
Plain tap water.
Procedure:
-
Habituation (48 hours): Acclimate the animals to the two-bottle setup, with both bottles containing water.
-
Sucrose Exposure (48 hours): Replace one water bottle with a 1% sucrose solution.
-
Deprivation (optional, 4-12 hours): Food and water deprivation prior to the test can increase consumption but can also be a confounding stressor.
-
Test Session (1-24 hours):
-
Present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with water.
-
The position of the bottles should be swapped halfway through the test to control for side preference.
-
-
Measurement: At the end of the test period, weigh both bottles to determine the amount of each liquid consumed.
-
Calculation:
-
Sucrose Preference (%) = (Sucrose Intake / (Sucrose Intake + Water Intake)) * 100
-
Self-Validating System:
-
Baseline Measurement: Establish a baseline sucrose preference before inducing stress or administering treatment.
-
Control for Thirst: Ensure that any changes in preference are not due to overall changes in fluid intake.
-
Protocol Standardization: Be aware that there is significant variability in SPT protocols across different labs (e.g., duration of habituation, deprivation, and testing).[19][21] Consistency is key for reproducibility. A sucrose preference of less than 65% is often considered a criterion for anhedonia.[22]
Experimental Workflows and Neurobiological Pathways
Visualizing the experimental process and the underlying biological mechanisms can aid in understanding and implementing these models.
Experimental Workflow for Antidepressant Screening
Caption: A generalized workflow for screening novel antidepressant compounds using stress-based animal models.
Simplified Neurobiological Pathway of Stress and Antidepressant Action
Caption: The impact of chronic stress on key neurobiological systems and the restorative effects of antidepressant treatment.
Conclusion and Future Directions
The animal models and behavioral assays described in this guide represent the cornerstone of preclinical antidepressant efficacy testing. While no single model can perfectly recapitulate the human condition of depression, a thoughtful and multi-faceted approach, combining stress-induced models with a battery of behavioral tests, can provide valuable insights into the potential of novel therapeutic compounds.
It is imperative for researchers to be mindful of the limitations of these models and the potential for confounding variables.[23] Rigorous experimental design, including appropriate control groups and validation with reference antidepressants, is essential for generating reliable and translatable data. As our understanding of the neurobiology of depression continues to evolve, so too will the sophistication of our animal models. Future directions may include the greater use of genetic models, the incorporation of cognitive testing, and the development of models with improved translational validity to bridge the gap between the laboratory and the clinic.[24][25]
References
-
How Sucrose Preference Is Gained and Lost: An In-Depth Analysis of Drinking Behavior during the Sucrose Preference Test in Mice. eNeuro. [Link]
-
Chronic Unpredictable Mild Stress: Significance and symbolism. Dr. Oracle. [Link]
-
Animal Models of Depression: What Can They Teach Us about the Human Disease?. PMC. [Link]
-
Animal Models of Depression: Molecular Perspectives. PMC. [Link]
-
Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia. [Link]
-
Animal research: antidepressants and the forced swim test. YouTube. [Link]
-
(PDF) Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. ResearchGate. [Link]
-
Neural circuits for coping with social defeat. PMC. [Link]
-
Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues. PubMed Central. [Link]
-
Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents. PubMed. [Link]
-
Opinion: Ethical Challenges in Depression Research: The Tail Suspension Test, the Forced Swim Test, and Alternative Behavioral Models. PMC. [Link]
-
Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. PubMed Central. [Link]
-
Behavioral Assessment of Antidepressant Activity in Rodents. NCBI. [Link]
-
Neurobiology of chronic mild stress: Parallels to major depression. PMC. [Link]
-
Detection of serotonergic and noradrenergic antidepressants in the rat forced swimming test: the effects of water depth. PubMed. [Link]
-
Ethical considerations regarding animal experimentation. PMC. [Link]
-
Animal models of depression and their criteria of validation. Journal of Chemical and Pharmaceutical Research. [Link]
-
Maze Bazics: Sucrose Preference Test. Conduct Science. [Link]
-
Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. MDPI. [Link]
-
Emotional- and cognitive-like responses induced by social defeat stress in male mice are modulated by the BNST, amygdala, and hippocampus. Frontiers. [Link]
-
Criteria of validity for animal models of psychiatric disorders: focus on anxiety disorders and depression. PubMed Central. [Link]
-
Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. MDPI. [Link]
-
Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants. PubMed. [Link]
-
(PDF) An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. ResearchGate. [Link]
-
Chronic Unpredictable Mild Stress in Rats based on the Mongolian medicine. JoVE. [Link]
-
69 Ethical Problems Concerning the Use of Animals in Psychiatric Research. Oxford Academic. [Link]
-
Making Sense of Rodent Models of Anhedonia. International Journal of Neuropsychopharmacology. [Link]
-
Factsheet on the forced swim test. Understanding Animal Research. [Link]
-
Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers. [Link]
-
Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables. PubMed. [Link]
-
Cognitive and neural correlates of depression-like behaviour in socially defeated mice: an animal model of depression with cognitive dysfunction. Oxford Academic. [Link]
-
Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. MDPI. [Link]
-
Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility. ResearchGate. [Link]
-
Behavioral methods to study anxiety in rodents. PMC. [Link]
-
Animal Models of Depressive Illness: The Importance of Chronic Drug Treatment. ResearchGate. [Link]
-
Delivering a new generation of translational animal models for depression research. Behavioural Pharmacology. [Link]
-
Psychological dominant stressor modification to an animal model of depression with chronic unpredictable mild stress. PMC. [Link]
-
Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues. MDPI. [Link]
-
Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]
-
Reward Circuitry and Motivational Deficits in Social Anxiety Disorder: What Can Be Learned From Mouse Models?. Frontiers. [Link]
-
The Effects of Chronic Unpredictable Mild Stress and Semi-Pure Diets on the Brain, Gut and Adrenal Medulla in C57BL6 Mice. MDPI. [Link]
-
Establishment of a repeated social defeat stress model in female mice. YouTube. [Link]
Sources
- 1. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention [frontiersin.org]
- 3. Animal Models of Depression: What Can They Teach Us about the Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Neurobiology of chronic mild stress: Parallels to major depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables | MDPI [mdpi.com]
- 9. Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic Unpredictable Mild Stress in Rats based on the Mongolian medicine [jove.com]
- 11. Chronic Unpredictable Mild Stress Model of Depression: Possible Sources of Poor Reproducibility and Latent Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Emotional- and cognitive-like responses induced by social defeat stress in male mice are modulated by the BNST, amygdala, and hippocampus [frontiersin.org]
- 13. Neural circuits for coping with social defeat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. youtube.com [youtube.com]
- 16. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 17. Detection of serotonergic and noradrenergic antidepressants in the rat forced swimming test: the effects of water depth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. How Sucrose Preference Is Gained and Lost: An In-Depth Analysis of Drinking Behavior during the Sucrose Preference Test in Mice | eNeuro [eneuro.org]
- 21. Sucrose preference test: A systematic review of protocols for the assessment of anhedonia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. mdpi.com [mdpi.com]
- 24. Criteria of validity for animal models of psychiatric disorders: focus on anxiety disorders and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 25. research-information.bris.ac.uk [research-information.bris.ac.uk]
Application Note & Protocols: ADME Studies of Fluorinated Compounds for CNS Penetration
For: Researchers, scientists, and drug development professionals.
Abstract
The strategic incorporation of fluorine into therapeutic candidates for Central Nervous System (CNS) disorders is a widely recognized strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's unique characteristics, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] This document provides a comprehensive guide to understanding and evaluating the ADME properties of fluorinated compounds, with a specific focus on assessing their potential for CNS penetration. We will delve into the causal relationships behind experimental choices, provide detailed, field-proven protocols for key in vitro and in vivo assays, and present data interpretation strategies to guide lead optimization.
Introduction: The Fluorine Advantage in CNS Drug Discovery
Developing drugs that effectively penetrate the blood-brain barrier (BBB) is a primary challenge in treating CNS diseases.[3] The BBB is a highly selective barrier that protects the brain, but it also restricts the entry of most therapeutics.[4] Fluorine substitution has emerged as a powerful tool to overcome this hurdle.[2][5]
The strategic placement of fluorine can modulate several key physicochemical properties that govern CNS penetration:
-
Lipophilicity: Fluorine is lipophilic and can increase a molecule's ability to passively diffuse across the lipid membranes of the BBB.[1][5] Trifluoromethyl (CF3) or fluoro-phenyl groups are commonly used to enhance lipophilicity and improve pharmacological activity.[5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic degradation, particularly by cytochrome P450 (CYP) enzymes.[1][5][6] This "metabolic shielding" can prevent the breakdown of a drug before it reaches its CNS target, thereby increasing its bioavailability in the brain.[5][6][7]
-
pKa Modulation: Fluorine's high electronegativity can lower the pKa of nearby basic functional groups, influencing a compound's ionization state at physiological pH. This can impact its ability to cross cell membranes.
However, the effects of fluorination are not always predictable. Unsuitable positioning of fluorine can lead to stability and toxicity issues.[5] Therefore, a robust and systematic ADME evaluation is critical for any fluorinated CNS drug candidate.
The ADME Cascade for CNS Drug Candidates: A Workflow
A tiered approach to ADME testing allows for the efficient screening of compounds and the generation of comprehensive data for lead optimization.
Caption: Tiered ADME workflow for CNS drug candidates.
Detailed Protocols & Methodologies
Absorption: Predicting Oral Bioavailability and BBB Permeability
3.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method for predicting passive membrane permeability.[8] It is a cost-effective initial screen to assess a compound's potential to cross the gastrointestinal tract and the BBB.[8][9][10][11]
Protocol: PAMPA-BBB Assay
-
Prepare the Artificial Membrane: A lipid solution (e.g., porcine brain lipid in dodecane) is coated onto the filter of a 96-well donor plate.
-
Prepare Donor and Acceptor Solutions:
-
Donor Solution: Dissolve the test compound in a buffer mimicking physiological pH (e.g., phosphate-buffered saline, pH 7.4).
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with the same buffer.
-
-
Assemble the PAMPA Sandwich: Carefully place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[9]
-
Quantification: After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.[12]
-
Calculate Permeability Coefficient (Pe): The permeability is calculated using the following equation:
Pe = [ -ln(1 - [C]A / [C]eq) ] / ( A * t * (1/VD + 1/VA) )
Where:
-
[C]A is the concentration in the acceptor well.
-
[C]eq is the equilibrium concentration.
-
A is the filter area.
-
t is the incubation time.
-
VD and VA are the volumes of the donor and acceptor wells, respectively.
-
Data Interpretation:
| Permeability (Pe x 10⁻⁶ cm/s) | Predicted CNS Penetration |
| > 4.0 | High |
| 2.0 - 4.0 | Medium |
| < 2.0 | Low |
3.1.2. Caco-2 Permeability Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[13] This assay is considered the gold standard for predicting human oral drug absorption.[13]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Seed Caco-2 cells on permeable Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.[13][14]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is generally considered acceptable.[15] The permeability of a paracellular marker like Lucifer yellow is also assessed.[13]
-
Dosing:
-
Apical to Basolateral (A→B) Transport: Add the test compound to the apical (upper) chamber.
-
Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (lower) chamber.
-
-
Sampling and Incubation: Incubate the plates at 37°C.[15] At specific time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantification: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp):
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the insert.
-
C0 is the initial concentration in the donor chamber.
-
-
Calculate Efflux Ratio (ER):
ER = Papp (B→A) / Papp (A→B)
Data Interpretation:
| Papp (A→B) (x 10⁻⁶ cm/s) | Predicted Oral Absorption |
| > 10 | High |
| 1 - 10 | Medium |
| < 1 | Low |
An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[16]
Distribution: Assessing Brain Penetration and Efflux
3.2.1. P-glycoprotein (P-gp) Substrate Assessment
P-gp is a key efflux transporter at the BBB that actively pumps a wide range of substrates out of the brain, limiting their therapeutic efficacy.[17] It is crucial to determine if a fluorinated CNS candidate is a P-gp substrate.[18][19]
Protocol: P-gp Substrate Assay using MDCK-MDR1 Cells
This assay is similar to the Caco-2 permeability assay but uses Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene, which encodes for P-gp.
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell® inserts.
-
Bidirectional Permeability: Perform a bidirectional permeability assay as described for Caco-2 cells, both in the presence and absence of a known P-gp inhibitor (e.g., verapamil).
-
Calculate Efflux Ratio (ER): Calculate the ER with and without the inhibitor.
Data Interpretation:
A significant reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that the compound is a P-gp substrate.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorinated molecules as drugs and imaging agents in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bioassaysys.com [bioassaysys.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. paralab.es [paralab.es]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. diva-portal.org [diva-portal.org]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. researchgate.net [researchgate.net]
- 17. Imaging P‐Glycoprotein Function at the Blood–Brain Barrier as a Determinant of the Variability in Response to Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. P-glycoprotein Substrate Assessment in Drug Discovery: Application of Modeling to Bridge Differential Protein Expression Across In Vitro Tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
Welcome to the technical support guide for the synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane. This resource is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to dissect the common challenges encountered during this synthesis, providing not just solutions but the underlying chemical principles to empower your experimental design and troubleshooting efforts.
Core Synthesis Pathway: Reductive Amination
The most common and generally efficient method for preparing 1-[(3-Fluorophenyl)methyl]-1,4-diazepane is the direct reductive amination of 1,4-diazepane with 3-fluorobenzaldehyde. This one-pot reaction involves two key stages: the formation of an intermediate iminium ion, followed by its in-situ reduction to the target amine.
Caption: General workflow for reductive amination.
Troubleshooting Guide
This section addresses the most frequently encountered issues during the synthesis. Each entry is designed to help you diagnose the problem and implement a robust solution.
Q1: My reaction yield is extremely low, and TLC/LC-MS analysis shows primarily unreacted 1,4-diazepane and 3-fluorobenzaldehyde. What is the likely cause?
A1: Root Cause Analysis & Corrective Actions
This outcome strongly suggests a failure in the first step of the reaction: the formation of the hemiaminal and its subsequent dehydration to the iminium ion.[1] Without the formation of this electrophilic intermediate, the reducing agent cannot act to form the desired product.
Probable Causes:
-
Presence of Water: The condensation step is a reversible equilibrium reaction that produces water. If your solvent or reagents contain excess water, Le Châtelier's principle dictates that the equilibrium will be pushed back towards the starting materials.
-
Ineffective Dehydrating Agent: For less reactive amines or aldehydes, the rate of iminium ion formation can be slow. Sometimes, a dehydrating agent is required.
-
Incorrect pH: The reaction is often acid-catalyzed, as protonation of the hemiaminal's hydroxyl group makes it a better leaving group (water).[2] However, if the solution is too acidic, the nucleophilic 1,4-diazepane will be fully protonated, rendering it unable to attack the aldehyde carbonyl.
Solutions & Protocol Adjustments:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Tetrahydrofuran (THF)). Ensure the 1,4-diazepane starting material is dry.
-
Introduce a Dehydrating Agent: Add 4Å molecular sieves to the reaction mixture before adding the reducing agent.[3] This will sequester the water formed during condensation and drive the reaction forward.
-
Catalytic Acid: Add a catalytic amount (0.1-0.2 equivalents) of acetic acid to facilitate dehydration. This is particularly useful when using milder reducing agents like sodium triacetoxyborohydride [NaBH(OAc)₃], which is tolerant of mild acid.[2]
Q2: My main product is correct, but I have a significant amount of a higher molecular weight byproduct, which I suspect is the 1,4-dialkylated diazepane. How can I prevent this?
A2: Controlling Selectivity
This is the most common side reaction in this synthesis. Because 1,4-diazepane has two secondary amine sites, and the mono-alkylated product is also a secondary amine, a second alkylation can readily occur.
Probable Causes:
-
Stoichiometry: Using an excess of 3-fluorobenzaldehyde or allowing the reaction to proceed for too long can favor the formation of the dialkylated product.
-
Rate of Addition: Adding the aldehyde and reducing agent too quickly can create localized areas of high concentration, promoting the second reaction on the newly formed, soluble product.
-
Relative Reactivity: The mono-alkylated product may be more nucleophilic or less sterically hindered than the starting 1,4-diazepane, leading to a faster second reaction.
Solutions & Protocol Adjustments:
-
Control Stoichiometry: Use a slight excess of the 1,4-diazepane (e.g., 1.2 to 1.5 equivalents) relative to the 3-fluorobenzaldehyde (1.0 equivalent). This ensures the aldehyde is the limiting reagent and is consumed before significant dialkylation can occur.
-
Slow Addition: Add a solution of the 3-fluorobenzaldehyde slowly over a period of 1-2 hours to the mixture of 1,4-diazepane and the reducing agent. This maintains a low concentration of the aldehyde, favoring the reaction with the more abundant starting diamine.
-
Use a Bulky Protecting Group: For applications where this is feasible, one of the diazepane nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc).[4] This forces mono-alkylation at the unprotected site, after which the protecting group can be removed.
Caption: Key side reactions in the synthesis.
Q3: My aldehyde is consumed, but a major byproduct is (3-fluorophenyl)methanol. What happened?
A3: Balancing Reactivity
This indicates that the reducing agent is reacting directly with the aldehyde faster than the aldehyde is reacting with the amine to form the iminium ion.
Probable Causes:
-
Highly Reactive Reducing Agent: Sodium borohydride (NaBH₄) is a powerful reducing agent that can rapidly reduce aldehydes, especially at neutral or acidic pH.[5]
-
Slow Iminium Formation: As discussed in Q1, if iminium formation is slow, the aldehyde is available for direct reduction.
-
Temperature: Higher temperatures can accelerate the rate of aldehyde reduction.
Solutions & Protocol Adjustments:
-
Switch to a Milder Reducing Agent: This is the most effective solution. Sodium triacetoxyborohydride [NaBH(OAc)₃] is the reagent of choice for direct reductive aminations precisely because it is less reactive and selectively reduces the protonated iminium ion over the aldehyde.[2] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic and requires acidic conditions to be effective.
-
Optimize Temperature: Perform the reaction at a lower temperature (0 °C to room temperature) to slow the rate of direct aldehyde reduction.
-
Pre-formation of Iminium: Allow the 1,4-diazepane and 3-fluorobenzaldehyde to stir together (with molecular sieves, if needed) for 30-60 minutes before adding the reducing agent. This allows the iminium concentration to build up.
Frequently Asked Questions (FAQs)
Q: Which reducing agent is best for this synthesis?
A: The choice of reducing agent is critical for success. Here is a comparison of common options:
| Reducing Agent | Reactivity & Selectivity | Optimal pH | Pros | Cons |
| Sodium Triacetoxyborohydride [NaBH(OAc)₃] | Mild; highly selective for iminium ions over aldehydes/ketones. | Weakly Acidic (5-6) | High selectivity, non-toxic byproducts, tolerates mild acid.[2] | More expensive, moisture-sensitive. |
| Sodium Cyanoborohydride [NaBH₃CN] | Mild; selective for iminium ions at acidic pH. | Acidic (3-4) | Good selectivity under proper pH control. | Highly toxic (releases HCN gas in strong acid), requires careful pH monitoring.[2] |
| Sodium Borohydride [NaBH₄] | Strong; reduces aldehydes and ketones rapidly. | Neutral to Basic | Inexpensive, readily available. | Poor selectivity, often leads to alcohol byproduct, can be too reactive.[5] |
Recommendation: For reliability, safety, and high selectivity, Sodium Triacetoxyborohydride [NaBH(OAc)₃] is the superior choice for this transformation.
Q: How should I monitor the reaction's progress effectively?
A: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.
-
TLC: Use a mobile phase like 10% Methanol in DCM with 1% triethylamine (to prevent streaking of the basic amines). You should be able to resolve the 3-fluorobenzaldehyde (less polar), the product, and the 1,4-diazepane (highly polar, often stays at the baseline). The disappearance of the aldehyde is the key indicator of reaction completion.
-
LC-MS: This is the definitive method. It will allow you to monitor the consumption of starting materials and the formation of the desired product (M+H⁺), as well as track the formation of key byproducts like the dialkylated species and the reduced alcohol.
Q: What are the best practices for purifying the final product?
A: The basic nature of the product and byproducts allows for several purification strategies.
-
Acid-Base Extraction: After quenching the reaction, perform an aqueous workup. Extract the organic layer with dilute acid (e.g., 1M HCl). The desired amine product and any unreacted diazepane will move to the aqueous layer as their hydrochloride salts, while non-basic impurities (like the alcohol byproduct) remain in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ and re-extract with an organic solvent (e.g., DCM) to recover the purified free amines.
-
Silica Gel Chromatography: This is often necessary to separate the mono-alkylated product from the dialkylated byproduct.
-
Mobile Phase: Use a gradient of Methanol in DCM.
-
Additive: Add 1-2% of a volatile base like triethylamine or ammonium hydroxide to the mobile phase. This deactivates acidic sites on the silica gel, preventing peak tailing and improving the separation of the basic amine compounds.
-
Reference Protocol: Synthesis via Reductive Amination with NaBH(OAc)₃
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1,4-diazepane (1.2 equiv.) and anhydrous dichloromethane (DCM).
-
Add sodium triacetoxyborohydride (1.5 equiv.) to the stirred solution.
-
In a separate flask, dissolve 3-fluorobenzaldehyde (1.0 equiv.) in anhydrous DCM.
-
Add the aldehyde solution dropwise to the reaction mixture at room temperature over approximately 1 hour.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the aldehyde by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous phase three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography using a gradient of 0-10% methanol in DCM containing 1% triethylamine to afford the pure product.
References
-
Bentham Science Publishers. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
Müller, C., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
-
IntechOpen. (n.d.). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]
-
International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Retrieved from [Link]
- Google Patents. (n.d.). Production method of 1,4-diazepane derivatives.
-
ResearchGate. (n.d.). ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]
-
SCIRP. (n.d.). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Retrieved from [Link]
-
BYU ScholarsArchive. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Retrieved from [Link]
Sources
- 1. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 4. EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents [patents.google.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting low conversion in catalytic reductive amination
Welcome to our dedicated technical support center for catalytic reductive amination. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this versatile and powerful reaction. As your partner in chemical synthesis, we aim to provide not just solutions, but a deeper understanding of the reaction's intricacies to empower your research and development efforts.
Troubleshooting Guide: Addressing Low Conversion and Side Reactions
Low conversion is a frequent hurdle in catalytic reductive amination. This guide provides a structured approach to diagnosing and resolving the underlying issues.
Issue 1: My reaction shows low conversion of the starting carbonyl compound. What are the likely causes and how can I fix it?
Low consumption of the starting aldehyde or ketone is a primary indicator of a stalled reaction. The root cause often lies in the initial imine/iminium ion formation step, which is a critical equilibrium process.[1]
-
Inefficient Imine Formation: The equilibrium between the carbonyl compound/amine and the imine/iminium ion may not favor the imine.[1]
-
Explanation: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[2] These conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. However, if the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic, halting the reaction.[2] The presence of water, a byproduct of imine formation, can also push the equilibrium back towards the starting materials.[1]
-
Troubleshooting Steps:
-
pH Optimization: If not already controlled, add a mild acid (e.g., acetic acid) to the reaction mixture. Monitor the pH to ensure it is within the optimal range.
-
Water Removal: Employ a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark apparatus if the solvent and temperature are suitable, to drive the equilibrium towards imine formation.[1]
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the carbonyl starting material and the appearance of the imine intermediate.
-
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the amine can sterically hinder the initial nucleophilic attack.
-
Explanation: The approach of the amine to the carbonyl carbon is a key step. Large groups near the reaction centers can create a physical barrier, slowing down or preventing the reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier associated with sterically hindered substrates.
-
Prolong Reaction Time: Allow more time for the reaction to proceed to completion.
-
Consider a Different Synthetic Route: In severe cases of steric hindrance, an alternative synthetic strategy might be necessary.
-
-
-
Set up a series of small-scale reactions (e.g., 100 mg of the limiting reagent) in parallel.
-
Variable 1: pH. To three separate vials, add the carbonyl compound, amine, and solvent. To vial 1, add no acid. To vial 2, add 0.1 equivalents of acetic acid. To vial 3, add 0.5 equivalents of acetic acid.
-
Variable 2: Water Removal. Prepare two additional vials under the optimal pH condition identified above. To one vial, add activated 4Å molecular sieves.
-
Stir all reactions at room temperature and monitor by TLC or LC-MS at 1-hour intervals for 4-6 hours.
-
Analyze the results to determine the optimal conditions for imine formation before adding the reducing agent.
Issue 2: My starting materials are consumed, but I'm not getting my desired amine product. Instead, I'm observing the corresponding alcohol.
The formation of an alcohol from the carbonyl starting material is a classic sign of a competing reduction pathway.
-
Reducing Agent is Too Reactive: The reducing agent is reducing the carbonyl group faster than the imine is being formed and reduced.[2][3]
-
Explanation: Common reducing agents like sodium borohydride (NaBH₄) can reduce both aldehydes/ketones and imines.[2] If the rate of carbonyl reduction is comparable to or faster than imine formation, a significant amount of the corresponding alcohol will be produced as a byproduct.[2][3]
-
Troubleshooting Steps:
-
Switch to a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the iminium ion over the carbonyl group, especially under mildly acidic conditions.[1][2][3] NaBH₃CN is less reactive towards carbonyls at neutral or slightly acidic pH, making it ideal for one-pot reductive aminations.[3]
-
Stepwise Procedure: First, allow the imine to form completely (monitor by TLC/LC-MS) and then add the reducing agent. This can be particularly effective when dialkylation is a concern with primary amines.[4]
-
-
| Reducing Agent | Reactivity towards Carbonyls | Reactivity towards Imines/Iminium Ions | Optimal pH | Notes |
| Sodium Borohydride (NaBH₄) | High | High | Neutral to Basic | Prone to reducing the starting carbonyl; best used in a two-step procedure.[2][3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Low at acidic pH | High | Mildly Acidic | Excellent for one-pot procedures due to its selectivity for the iminium ion.[2][3][5] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate | High | Mildly Acidic | A good alternative to NaBH₃CN, especially when avoiding cyanide is desirable.[1][2] |
Issue 3: I'm observing the formation of secondary or tertiary amines as byproducts when starting with a primary amine.
Over-alkylation is a common side reaction when using primary amines, leading to the formation of undesired secondary and tertiary amine products.[4]
-
Reaction of the Product Amine with the Starting Carbonyl: The newly formed primary or secondary amine product can react with the remaining carbonyl starting material to form a new imine, which is then reduced.
-
Explanation: The product amine is often as nucleophilic, or even more so, than the starting amine. This can lead to a cascade of reductive amination reactions.
-
Troubleshooting Steps:
-
Use an Excess of the Amine: Employing a larger excess of the starting amine can statistically favor its reaction with the carbonyl compound over the product amine.
-
Slow Addition of the Carbonyl: Adding the aldehyde or ketone slowly to the reaction mixture containing the amine and reducing agent can help maintain a low concentration of the carbonyl, thus minimizing the chance of the product amine reacting with it.
-
Stepwise Procedure: A two-step process where the imine is formed first, followed by reduction, can sometimes mitigate over-alkylation.[4]
-
-
Issue 4: My catalytic reaction (e.g., using H₂ and a metal catalyst) is sluggish or has stopped completely.
Catalyst deactivation is a frequent issue in heterogeneous and homogeneous catalytic reductive aminations.[1]
-
Catalyst Poisoning: The catalyst's active sites are blocked by impurities or reaction components.
-
Explanation: The amine substrate, imine intermediate, or the amine product can act as ligands and bind strongly to the metal catalyst, deactivating it.[1] Impurities in the starting materials or solvent (e.g., sulfur compounds) can also poison the catalyst.
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure the carbonyl compound, amine, and solvent are of high purity.
-
Increase Catalyst Loading: A higher catalyst loading may compensate for partial deactivation.
-
Screen Different Catalysts: Some catalysts are more robust than others. For example, nickel, cobalt, and iridium-based catalysts are also used and may show different sensitivities to poisoning.[1][6][7]
-
-
-
Inappropriate Reaction Conditions: The temperature or pressure may not be optimal for the chosen catalyst.
-
Explanation: Catalytic hydrogenations often require specific temperature and pressure ranges to be effective.
-
Troubleshooting Steps:
-
Optimize Temperature and Pressure: Systematically vary the temperature and hydrogen pressure to find the optimal conditions for your specific substrate and catalyst system.
-
Ensure Proper Agitation: In heterogeneous catalysis, efficient mixing is crucial to ensure good contact between the reactants, hydrogen gas, and the solid catalyst.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of catalytic reductive amination?
A1: Catalytic reductive amination is a two-step process that occurs in a single pot. First, an aldehyde or ketone reacts with an amine to form an imine or enamine intermediate in an equilibrium reaction.[5] This intermediate is then reduced in situ by a reducing agent to form the final amine product.[2][5]
Q2: How do I choose the right reducing agent for my reaction?
A2: The choice of reducing agent is critical for the success of the reaction. For one-pot procedures, a mild reducing agent that selectively reduces the imine/iminium ion in the presence of the carbonyl group is preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[1][2][3] More powerful reducing agents like sodium borohydride (NaBH₄) can be used in a two-step process where the imine is formed first.[2][4] For catalytic hydrogenations, H₂ gas with a metal catalyst (e.g., Pd/C, PtO₂, Raney Ni) is commonly used.[1]
Q3: Can I use tertiary amines in reductive amination?
A3: No, tertiary amines cannot be used in reductive amination because they lack the necessary N-H bond to form an imine or enamine intermediate with the carbonyl compound.[5] The reaction is limited to ammonia, primary amines, and secondary amines.[5]
Q4: What are some common catalysts used for catalytic hydrogenation in reductive amination?
A4: A variety of transition metal catalysts are effective for reductive amination via hydrogenation. Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney Nickel.[1][8] Homogeneous catalysts, such as those based on iridium, ruthenium, and cobalt, are also employed and can offer high selectivity.[4][6][7]
Q5: How can I monitor the progress of my reductive amination reaction?
A5: The progress of the reaction can be monitored by various analytical techniques. Thin Layer Chromatography (TLC) is a quick and simple method to qualitatively track the disappearance of starting materials and the appearance of the product. For more quantitative analysis, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used. Liquid Chromatography-Mass Spectrometry (LC-MS) and GC-Mass Spectrometry (GC-MS) are powerful tools for both monitoring the reaction and identifying any byproducts that may have formed.
Visualizing the Process
The Reaction Mechanism
Caption: General mechanism of catalytic reductive amination.
A General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion.
References
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
Wikipedia. (2023). Reductive amination. [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. [Link]
-
Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]
-
Journal of Chemical Education. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]
-
PubMed Central. (2020). Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions. [Link]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 6. jocpr.com [jocpr.com]
- 7. Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
Technical Support Center: Optimization of Suvorexant Intermediate Synthesis
Welcome to the technical support center for the synthesis of suvorexant intermediates. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and optimization parameters in the synthesis of this dual orexin receptor antagonist. Our goal is to provide actionable, field-proven insights to enhance yield, purity, and scalability while ensuring process robustness.
Overview of Synthetic Strategies
The manufacturing route for a pharmaceutical agent like suvorexant evolves significantly from initial discovery to large-scale production.[1] Early medicinal chemistry routes often prioritize flexibility for analogue synthesis, while commercial routes demand cost-effectiveness, safety, high yield, and minimal reliance on challenging purification methods like chromatography.[1]
The core of suvorexant's structure is a chiral 1,4-diazepane ring. The primary challenge and, therefore, the main point of optimization, lies in the stereoselective synthesis of this key intermediate. Broadly, two strategies are employed:
-
Racemic Synthesis followed by Chiral Resolution: An earlier approach involving the synthesis of a racemic diazepane intermediate, which is then separated into its constituent enantiomers using techniques like chiral High-Performance Liquid Chromatography (HPLC) or classical resolution with a resolving agent.[1][2] This method is often inefficient for large-scale production due to the loss of 50% of the material as the undesired enantiomer and the high cost associated with the separation techniques.[3]
-
Asymmetric Synthesis: A more advanced and scalable approach that utilizes a chiral starting material to directly synthesize the desired (R)-enantiomer of the diazepane ring. This "chiral pool" strategy avoids resolution steps, improving atom economy and overall process efficiency.[4][5][6]
The following diagram illustrates these divergent strategic pathways.
Caption: High-level strategies for obtaining the key chiral diazepane intermediate.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My yield for the intramolecular cyclization to form the diazepane lactam is low (<50%). What are the likely causes and how can I optimize this step?
Answer:
Low yield in the formation of the diazepane lactam is a common issue, particularly when scaling up. This step is critical in asymmetric synthesis routes starting from precursors like (R)-3-aminobutyric acid derivatives.[4] The reaction typically involves Boc-deprotection followed by base-mediated intramolecular cyclization. The primary causes for low yield are incomplete reaction, side reactions, and suboptimal reaction conditions (base stoichiometry and temperature).
Causality and Optimization Strategy:
-
Deprotection Step: Ensure the initial deprotection of the amine (e.g., Boc group removal with HCl in EtOAc) is complete before proceeding. Monitor this by TLC or LC-MS. Incomplete deprotection will result in unreacted starting material.
-
Base Stoichiometry: The amount of base used for cyclization is crucial. Excess base can lead to side products, while insufficient base will result in an incomplete reaction. A systematic optimization is recommended. For instance, when using sodium methoxide (NaOMe), yields can be highly sensitive to the number of equivalents used.[4]
-
Reaction Temperature: Temperature plays a significant role. While higher temperatures might be expected to accelerate the reaction, they can often promote degradation or side reactions, leading to lower yields of the desired lactam.[4]
Recommended Optimization Protocol:
A study by Gong et al. provides an excellent template for optimizing this specific cyclization.[4] They found that both temperature and the amount of sodium methoxide were critical variables.
Table 1: Optimization of Diazepane Lactam Cyclization [4]
| Entry | NaOMe (Equivalents) | Temperature (°C) | Yield (%) |
| 1 | 1.5 | 58 | <50 |
| 2 | 1.5 | 40 | 72 |
| 3 | 1.5 | Room Temp | 85 |
| 4 | 1.2 | Room Temp | 94 |
| 5 | 1.0 | Room Temp | 81 |
Question 2: I am struggling with the purification of the final amide coupling product. Are there alternatives to column chromatography for large-scale synthesis?
Answer:
Yes, avoiding chromatographic purification is a key principle of green and scalable process chemistry.[1] For the final steps of suvorexant synthesis, purification by crystallization is the preferred industrial method.[5]
Causality and Optimization Strategy:
The challenge with chromatography is its high solvent consumption, cost, and time, making it unsuitable for manufacturing.[3][5] The solution is to develop a robust crystallization procedure that effectively removes key impurities. This requires a deep understanding of the product's solubility profile in various solvent systems.
Recommended Optimization Protocol (Crystallization):
An optimized procedure for the final crystallization of suvorexant has been reported, yielding a product with >99.9% purity.[5]
-
Solvent System Selection: The choice of solvent is paramount. A system where the desired product has high solubility at elevated temperatures but low solubility at room temperature is ideal. A combination of an effective solvent (like ethyl acetate or methanol/isopropyl acetate) and an anti-solvent (like n-heptane) is often used.[5]
-
Gradient Cooling Protocol: Instead of rapid cooling, a controlled, gradual cooling process is more effective for growing pure, well-defined crystals.
-
Dissolution: Dissolve the crude product in the chosen solvent (e.g., ethyl acetate) at an elevated temperature (e.g., 80 °C).
-
Seeding: Cool the solution to a supersaturation point (e.g., 65 °C) and introduce seed crystals of pure suvorexant. This step is critical to control crystal size and prevent oiling out.
-
Gradual Crystallization: Continue to cool the mixture slowly to a lower temperature (e.g., 45 °C) to allow for controlled crystal growth.
-
Anti-Solvent Addition: Optionally, add an anti-solvent like n-heptane to further decrease solubility and maximize product recovery.
-
Isolation: Isolate the purified crystals by filtration and wash with a cold solvent or anti-solvent.
-
This optimized crystallization protocol not only purifies the product but can also enhance the overall yield by up to 20% compared to other methods.[5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. WO2017133620A1 - Suvorexant intermediate and preparation method thereof - Google Patents [patents.google.com]
- 4. html.rhhz.net [html.rhhz.net]
- 5. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
Purification challenges of polar amine compounds in column chromatography
Welcome to the technical support guide for navigating the complex challenges of purifying polar amine compounds using column chromatography. This resource is designed for researchers, scientists, and drug development professionals who encounter issues such as poor peak shape, low recovery, and inadequate separation with these notoriously difficult molecules. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and develop robust purification methods.
The Core Challenge: Why Are Polar Amines So Difficult?
The primary difficulty in purifying polar amine compounds, especially on standard silica gel (normal-phase chromatography), stems from a fundamental acid-base interaction. Silica surfaces are populated with weakly acidic silanol groups (Si-OH). Basic amines can interact strongly with these sites in several ways:
-
Strong Ionic Interactions: Protonated amines form strong ionic bonds with deprotonated silanol groups (siloxides, Si-O⁻).
-
Hydrogen Bonding: The lone pair of electrons on the nitrogen atom can act as a strong hydrogen bond acceptor.
These interactions lead to a host of chromatographic problems, including irreversible adsorption, significant peak tailing, and even on-column degradation of the target compound.[1][2][3] In reversed-phase chromatography, highly polar amines are often poorly retained on non-polar stationary phases like C18, causing them to elute in or near the solvent front, resulting in no separation.[4]
Troubleshooting Guide: Common Problems & Solutions
This section addresses specific issues in a practical question-and-answer format.
Question 1: Why are my amine peaks severely tailing in normal-phase chromatography?
Answer: Peak tailing is the most common symptom of strong secondary interactions between basic amine analytes and acidic residual silanol groups on the silica stationary phase.[5][6] This interaction creates multiple retention mechanisms—a primary interaction based on polarity and a secondary, stronger ionic interaction—causing some molecules to lag behind the main peak, resulting in a "tail".
Immediate Solutions:
-
Introduce a Competing Base to the Mobile Phase: The most effective strategy is to add a small amount of a competing amine to your mobile phase. This additive "masks" the active silanol sites, preventing your target amine from interacting with them.[2][7]
-
Operate at Low pH (Reversed-Phase): In reversed-phase chromatography, using an acidic mobile phase (pH < 3) suppresses the ionization of silanol groups, reducing their ability to interact with protonated basic analytes.[8][9]
Visualizing the Mechanism:
The following diagram illustrates how a mobile phase modifier mitigates silanol interactions.
Caption: How a competing base prevents peak tailing.
Question 2: My polar amine elutes in the void volume on my C18 column. How can I get it to retain?
Answer: This occurs because the analyte is too polar to interact with the non-polar (hydrophobic) C18 stationary phase.[4] In reversed-phase, retention is driven by hydrophobic interactions. If your molecule is highly polar and/or carries a charge, it will prefer the polar mobile phase and be swept through the column without being retained.
Strategic Solutions:
-
Increase Mobile Phase pH: For basic amines, increasing the mobile phase pH to a value approximately two units above the amine's pKa will suppress its protonation, rendering it neutral and more hydrophobic (lipophilic).[1][10] This increased hydrophobicity enhances interaction with the C18 phase, leading to greater retention.[1][11]
-
Use Ion-Pair Chromatography (IPC): Add an ion-pairing reagent (e.g., an alkyl sulfonate like heptanesulfonic acid for basic amines) to the mobile phase.[12][13] The reagent forms a neutral ion pair with the charged amine, making the complex hydrophobic enough to be retained by the reversed-phase column.[13][14]
-
Switch to a More Retentive Column/Mode:
-
Polar-Embedded/Endcapped RP Columns: These columns have polar groups embedded within the alkyl chains, making them more compatible with highly aqueous mobile phases and offering different selectivity for polar analytes.[15]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar compounds. It uses a polar stationary phase (like silica or an amino-bonded phase) and a mobile phase with a high concentration of an organic solvent.[4][16][17] Water acts as the strong, eluting solvent.[18]
-
Question 3: I'm experiencing low or zero recovery of my amine. Where is it going?
Answer: Low recovery is typically due to irreversible adsorption of the amine onto the stationary phase. This is an extreme case of the same silanol interactions that cause peak tailing. The bond formed between the amine and the silica surface is so strong that the mobile phase cannot break it to elute the compound. This is especially common with primary amines on highly acidic silica.[2][19]
Troubleshooting Steps:
-
Use a Deactivated Stationary Phase: Employ an amine-functionalized column or a modern, highly end-capped silica column where most of the acidic silanol sites are already capped.[2][3]
-
Increase Mobile Phase Modifier Concentration: If you are already using a competing base like triethylamine (TEA), try increasing its concentration slightly (e.g., from 0.1% to 0.5%). This provides more "masking" agent to compete for the active sites.[20]
-
Column Stripping/Washing: If you suspect your compound is stuck on the column, you can try washing the column with a very strong, polar, and basic solvent mixture (e.g., methanol with a few percent ammonium hydroxide), but be aware this may alter the column's performance for future use. Always check the column manufacturer's instructions for pH and solvent compatibility.[5]
FAQs: Strategic Method Development for Polar Amines
Q: What is the best starting point for choosing a column to purify a polar amine?
A: The choice depends on the specific properties of your amine (polarity, pKa) and the sample matrix.
| Chromatography Mode | Stationary Phase | Mobile Phase | Best For... |
| Normal-Phase (Modified) | Silica, Alumina, Amine-bonded | Non-polar (e.g., Hexane/EtOAc) + Basic Additive (e.g., TEA) | Moderately polar amines that are soluble in organic solvents. Good for removing non-polar impurities.[1][2] |
| Reversed-Phase (pH Controlled) | C18, C8, Polar-Embedded | Polar (e.g., Water/ACN) + Buffer (High pH) | Amines that can be rendered sufficiently hydrophobic at high pH. Very versatile.[1][10] |
| HILIC | Bare Silica, Amine, Zwitterionic | High Organic (>80% ACN) + Aqueous Buffer | Very polar, hydrophilic amines that are not retained in reversed-phase.[16][17][21] |
| Mixed-Mode | Combines RP & Ion-Exchange (e.g., C18 with Anion Exchange) | Aqueous/Organic with Buffer | Complex mixtures containing analytes with a wide range of polarities and charges. Offers adjustable selectivity.[22][23] |
Q: How do I select the right mobile phase additive?
A: The goal is to choose an additive that effectively minimizes silanol interactions without complicating downstream processing (e.g., evaporation).
| Additive | Type | Typical Concentration | Key Considerations |
| Triethylamine (TEA) | Volatile Base | 0.1 - 1.0% | The most common choice for normal-phase. Effective but can be difficult to remove completely.[1] |
| Diethylamine (DEA) | Volatile Base | 0.1 - 1.0% | Another common volatile base, sometimes offering different selectivity than TEA.[1][20] |
| Ammonium Hydroxide (NH₄OH) | Volatile Base | 0.1 - 2.0% | A strong competitor for silanol sites. Can be very effective for tightly binding amines.[1] |
| Formic Acid / Acetic Acid | Volatile Acid | 0.05 - 0.1% | Used in reversed-phase at low pH to suppress silanol ionization and protonate amines. MS-compatible.[9] |
| Ammonium Bicarbonate/Formate | Volatile Buffer | 5-20 mM | Used in reversed-phase or HILIC to control pH while remaining volatile for easy removal and MS compatibility.[10] |
Q: When should I absolutely avoid a standard silica column?
A: You should seek an alternative to standard silica when:
-
Your amine is a primary or secondary amine and shows extreme tailing or zero recovery even with additives.[2]
-
Your compound is unstable in the presence of acid (silica is acidic). Imines, for example, can decompose on silica.[7]
-
You are working with highly polar, water-soluble compounds like amino acids or neurotransmitters; HILIC or Mixed-Mode chromatography are far better suited for these applications.[4][24]
Experimental Protocols
Protocol 1: Preparing a Modified Mobile Phase for Normal-Phase Chromatography
This protocol describes the preparation of a mobile phase containing triethylamine (TEA) to improve the chromatography of basic compounds on a silica gel column.
-
Solvent Selection: Choose your primary non-polar (Solvent A, e.g., Hexane) and polar (Solvent B, e.g., Ethyl Acetate) solvents based on initial TLC analysis.
-
Prepare Polar Solvent with Additive: In a dedicated flask, prepare your polar solvent (Solvent B) containing the basic additive. For example, to make 500 mL of Ethyl Acetate with 0.5% TEA:
-
Measure 497.5 mL of Ethyl Acetate.
-
Add 2.5 mL of Triethylamine.
-
Mix thoroughly.
-
-
Equilibrate the Column: Before loading your sample, flush the column with at least 5-10 column volumes of your starting mobile phase mixture (e.g., 95:5 Hexane: [EtOAc + 0.5% TEA]). This ensures the stationary phase is fully neutralized by the TEA before the sample is introduced.
-
Dissolve Sample: Dissolve your crude sample in a minimal amount of the mobile phase or a solvent like dichloromethane.
-
Run Chromatography: Proceed with your gradient elution, ensuring that any polar solvent added during the run is from the pre-mixed stock containing TEA.
Decision-Making Workflow for Polar Amine Purification
This flowchart provides a logical path for method development.
Caption: A workflow for selecting a purification strategy.
References
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?Link
-
Chromatography Forum. (2006, September 15). Polar Compouds Separation_Column Recommendation. Link
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?Link
-
Journal of Proteome Research. (2022, May 10). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. Link
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Link
-
ResearchGate. (2014, March 13). What is the best stationary phase in HPLC method for separation of polar vitamins?Link
-
Element Lab Solutions. Peak Tailing in HPLC. Link
-
Langmuir. How To Prevent the Loss of Surface Functionality Derived from Aminosilanes. ACS Publications. Link
-
Element Lab Solutions. HILIC – The Rising Star of Polar Chromatography. Link
-
ResearchGate. (2020, June 11). Selective and Waste‐Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Link
-
Waters Blog. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link
-
LCGC International. Mixed-Mode Chromatography—A Review. Link
-
PubMed Central. (2023, February 20). Comparison of Amine-Modified Polymeric Stationary Phases for Polar Metabolomic Analysis...Link
-
Analytical Chemistry. Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. Link
-
Restek. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Link
-
MDPI. Exploiting Silica-Binding and Silica-Forming Proteins as Versatile Tools for One-Step Enzyme Immobilization on Siliceous Materials. Link
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros. Link
-
Thermo Fisher Scientific. Exploring Mixed-Mode Chromatography: Column Chemistry, Properties, and Applications. Link
-
LC Troubleshooting Bible. Why Do Peaks Tail?Link
-
PubMed. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Link
-
Reaction Chemistry & Engineering. (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. Link
-
ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?Link
-
Thermo Fisher Scientific. TN 12: Methods Development Using Ion-Pair Chromatography with Suppressed Conductivity Detection. Link
-
Thermo Fisher Scientific. HILIC separations. Link
-
Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide. Link
-
Quora. (2021, November 15). What is the pH effect on the separation of amino acid by ion exchange chromatography?Link
-
Technology Networks. (2020, August 3). The Challenges of Analytical Chromatography We Can Leave in the Past. Link
-
ACS Omega. (2024, January 21). Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction... ACS Publications. Link
-
Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Link
-
LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Link
-
Waters Corporation. HPLC Separation Modes. Link
-
Chromatography Forum. (2007, June 5). Amines-Ion Pairing. Link
-
PubMed. Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Link
-
HPLC Troubleshooting Guide. HPLC Troubleshooting Guide. Link
-
Wikipedia. Isoelectric point. Link
-
YouTube. (2024, March 17). Why Do Amines Adhere To Silica Gel Columns? - Chemistry For Everyone. Link
-
Thermo Fisher Scientific. Mixed-Mode HPLC Columns. Link
-
Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. Link
-
Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Link
-
PubMed Central. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Link
-
YouTube. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?Link
-
ResearchGate. (2012, August 5). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Link
-
ResearchGate. Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Link
Sources
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Why HILIC is what your polar compounds need for purification | Buchi.com [buchi.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Restek - Videoartikel [de.restek.com]
- 7. researchgate.net [researchgate.net]
- 8. lctsbible.com [lctsbible.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. Amines-Ion Pairing - Chromatography Forum [chromforum.org]
- 13. technologynetworks.com [technologynetworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. elementlabsolutions.com [elementlabsolutions.com]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. mdpi.com [mdpi.com]
- 20. chiraltech.com [chiraltech.com]
- 21. pharmanow.live [pharmanow.live]
- 22. apps.thermoscientific.com [apps.thermoscientific.com]
- 23. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 24. Polar Compouds Separation_Column Recommendation - Chromatography Forum [chromforum.org]
Minimizing by-product formation in diazepine ring synthesis
Welcome to the technical support center for diazepine ring synthesis. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you minimize by-product formation and optimize your synthetic routes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the common queries encountered during the synthesis of diazepine rings.
Q1: What are the most common classes of by-products I should be aware of in diazepine synthesis?
A1: By-product formation is highly dependent on the synthetic route. However, some common classes of impurities you may encounter include:
-
Products of Incomplete Cyclization: These are intermediates where the diazepine ring has not fully formed. This can be due to insufficient reaction time, low temperatures, or catalyst deactivation.
-
Hydrolysis Products: In the presence of water, key functional groups like imines or amides in your intermediates or final product can hydrolyze. This is particularly relevant in syntheses that generate water as a by-product.[1]
-
Side-Products from Starting Materials: Unreacted starting materials can sometimes react with each other or with intermediates in unintended ways, leading to dimers or other adducts.
-
Regioisomers and Stereoisomers: When using unsymmetrical starting materials, you may form constitutional isomers (regioisomers) or stereoisomers (diastereomers or enantiomers). The formation of these is often influenced by both steric and electronic factors.
Q2: How do I choose the right catalyst for my diazepine synthesis?
A2: Catalyst selection is critical for both yield and purity. The optimal catalyst will depend on the specific reaction you are running.
-
For Condensation Reactions (e.g., o-phenylenediamine with ketones): Acid catalysts are typically required to activate the carbonyl group.[2]
-
Brønsted Acids: Catalysts like H-MCM-22 have been shown to be highly effective and recyclable for the synthesis of 1,5-benzodiazepines.[2] The acidity of the catalyst plays a crucial role in the reaction's efficiency.[2]
-
Lewis Acids: Reagents like BF₃-etherate or Yb(OTf)₃ can also be used, but may be less environmentally friendly and require anhydrous conditions.
-
-
For Palladium-Catalyzed Cyclizations: The choice of ligand and palladium precursor is crucial for controlling reactivity and selectivity. These reactions often offer milder conditions and can be used for a wider range of substrates.
-
Heteropolyacids: These have shown promise in the synthesis of 1,4-diazepines and 1,5-benzodiazepines, offering both acidic and redox properties that can be fine-tuned.
Q3: What is the role of solvent in minimizing by-product formation?
A3: The solvent can significantly influence reaction rates and selectivity.
-
Polar Aprotic Solvents (e.g., DMF, acetonitrile): These are commonly used for condensation reactions as they can help to dissolve the starting materials and intermediates. Acetonitrile has been used successfully in the synthesis of 1,5-benzodiazepines at room temperature.[2]
-
Protic Solvents (e.g., ethanol, methanol): While they can participate in proton transfer, they can also be nucleophilic and may lead to side reactions. However, they are often used in reactions catalyzed by solid acids.
-
Apolar Solvents (e.g., toluene): Toluene is often used, particularly in reactions where water is removed azeotropically. However, the immiscibility of toluene with aqueous reagents can slow down certain reaction steps.[1]
Q4: How can I monitor the progress of my reaction to minimize by-products?
A4: Careful reaction monitoring is key to stopping the reaction at the optimal time, preventing the formation of degradation products.
-
Thin Layer Chromatography (TLC): This is a quick and easy way to get a qualitative sense of the reaction's progress.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the method of choice. It can be used to track the disappearance of starting materials and the appearance of the product and any major by-products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying the molecular weights of intermediates and by-products, giving you valuable clues about their structures.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during diazepine ring synthesis.
Issue 1: Low Yield of the Desired Diazepine
Symptom: The isolated yield of your target diazepine is significantly lower than expected.
Possible Causes & Solutions:
-
Incomplete Reaction:
-
Why it happens: The reaction may not have reached equilibrium or the activation energy barrier is too high under the current conditions.
-
Troubleshooting Steps:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC until no further consumption of the limiting reagent is observed.
-
Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. For example, in the synthesis of diazepam, increasing the temperature from 40°C to 60°C significantly improved the yield.[1] Be aware that higher temperatures can sometimes promote side reactions.
-
Increase Catalyst Loading: If you are using a catalyst, a higher loading may increase the reaction rate. For the synthesis of 1,5-benzodiazepines using H-MCM-22, increasing the catalyst amount from 50 mg to 150 mg dramatically increased the yield from 30% to 87%.[2]
-
-
-
Catalyst Deactivation:
-
Why it happens: Your catalyst may be poisoned by impurities in the starting materials or solvents, or it may not be stable under the reaction conditions. Solid catalysts can also lose activity upon recycling.[2]
-
Troubleshooting Steps:
-
Purify Starting Materials: Ensure your starting materials and solvents are pure and dry.
-
Use a Fresh Batch of Catalyst: If you suspect catalyst deactivation, try the reaction with a fresh batch.
-
Consider a More Robust Catalyst: If catalyst deactivation is a persistent issue, you may need to screen for a more stable catalyst.
-
-
-
Precipitation of Starting Materials or Intermediates:
-
Why it happens: Poor solubility of reactants or intermediates can cause them to crash out of solution, effectively halting the reaction. This was observed in the flow synthesis of diazepam.[1]
-
Troubleshooting Steps:
-
Change Solvent: Switch to a solvent in which all components are more soluble.
-
Increase Temperature: Higher temperatures can increase solubility.
-
Use Sonication: Sonication can help to break up precipitates and keep reactants in solution.[1]
-
-
Issue 2: Presence of a Halogenated By-product
Symptom: You observe a by-product where a desired functional group has been replaced by a halogen from your starting material or a reagent. For example, in the synthesis of diazepam from 2-(methylamino)-5-chlorobenzophenone and 2-bromoacetyl bromide, the formation of a chloride intermediate is a known side-product.[1]
-
Mechanism of Formation: Under basic conditions, the nucleophilicity of the chloride ion can increase, leading to substitution at an electrophilic center.[1]
-
Troubleshooting Flowchart:
Caption: Troubleshooting halogenated by-product formation.
Issue 3: Formation of Hydrolysis Products
Symptom: Your mass spectrometry analysis shows a peak corresponding to the hydrolysis of an amide or imine bond in your target molecule or an intermediate.
-
Mechanism of Formation: Water, either present as a contaminant or generated during the reaction (e.g., in imine formation), can act as a nucleophile and attack electrophilic centers like the carbonyl carbon of an amide or the carbon of an imine. This is often acid- or base-catalyzed. In the synthesis of diazepam, the HBr and H₂O by-products can promote the hydrolysis of the amide bond of the intermediate.[1]
-
Preventative Measures:
Strategy Rationale Experimental Protocol Use Anhydrous Conditions To minimize the presence of water that can act as a nucleophile. 1. Dry all glassware in an oven at >100 °C for several hours. 2. Use anhydrous solvents, either freshly distilled or from a commercial supplier. 3. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Add a Dehydrating Agent To chemically remove water as it is formed. 1. Add molecular sieves (e.g., 4 Å) to the reaction mixture. 2. Ensure the sieves are activated by heating under vacuum before use. Azeotropic Removal of Water To physically remove water from the reaction mixture. 1. Use a solvent that forms an azeotrope with water (e.g., toluene or benzene). 2. Set up the reaction with a Dean-Stark apparatus to continuously remove the water-azeotrope. Use an Acid Scavenger To neutralize acidic by-products that can catalyze hydrolysis. 1. In the synthesis of diazepam, propylene oxide has been used as an HCl scavenger.[1] 2. Add the scavenger at the beginning of the reaction.
Section 3: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,5-Benzodiazepines using a Solid Acid Catalyst
This protocol is adapted from the synthesis of 1,5-benzodiazepines using H-MCM-22.[2]
-
Catalyst Activation (if necessary): If using a recyclable solid acid catalyst like H-MCM-22, activate it by heating at 500 °C for 3-4 hours.[2]
-
Reaction Setup: To a round-bottom flask, add o-phenylenediamine (1.0 eq), the ketone (2.0-2.2 eq), and the activated catalyst (e.g., 150 mg of H-MCM-22 for a 1 mmol scale reaction).[2]
-
Solvent Addition: Add an appropriate solvent, such as acetonitrile.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Once the reaction is complete, filter off the catalyst. The catalyst can be washed with a small amount of solvent, dried, and stored for reuse.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: Minimizing Halide Exchange By-product in a Two-Step Diazepam Synthesis
This protocol incorporates findings from a continuous flow synthesis of diazepam.[1]
Step 1: N-acylation
-
Reaction Setup: Dissolve 5-chloro-2-(methylamino)benzophenone in a suitable solvent (e.g., acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add bromoacetyl bromide.
-
Acid Scavenger: Include an acid scavenger like propylene oxide to neutralize the HCl generated during the reaction.[1]
-
Reaction: Allow the reaction to proceed at a low temperature, monitoring by TLC or HPLC for the formation of the desired bromo-intermediate and minimizing the formation of the chloro-intermediate.
Step 2: Cyclization
-
Ammonia Source: Prepare a solution of the ammonia source. A mixture of NH₄Br and NH₄OH in water has been shown to be effective.[1]
-
Reaction: Add the solution of the bromo-intermediate from Step 1 to the ammonia solution.
-
Temperature: Heat the reaction mixture to around 60 °C.[1]
-
Sonication (if needed): If precipitation is observed, use a sonication bath to maintain a homogenous mixture.[1]
-
Work-up and Purification: After the reaction is complete, perform an appropriate work-up (e.g., extraction) and purify the resulting diazepam by recrystallization.
Section 4: Mechanistic Insights
Formation of Desired 1,5-Benzodiazepine vs. Dimer By-product
Caption: Competing pathways in 1,5-benzodiazepine synthesis.
This diagram illustrates that the key to minimizing dimer formation is to favor the intramolecular cyclization of the mono-imine intermediate over an intermolecular reaction with another molecule of the starting diamine. This can be achieved by using a higher dilution or by slowly adding the diamine to the reaction mixture.
References
-
Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. (2022). Frontiers in Chemical Engineering. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2012). International Journal of Molecular Sciences. [Link]
Sources
Validation & Comparative
A Comparative Analysis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane and Other Key Precursors in Selective Serotonin Reuptake Inhibitor (SSRI) Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Selective Serotonin Reuptake Inhibitors (SSRIs) represent a cornerstone in the pharmacological treatment of depression and other psychiatric disorders. The synthetic pathways to these complex molecules are as diverse as the chemical space they occupy, with the choice of precursor often dictating the efficiency, scalability, and economic viability of the entire process. This guide provides an in-depth comparative analysis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, a key intermediate, against other well-established SSRI precursors. We will dissect their synthetic accessibility, physicochemical properties, and the ultimate impact on the biological profile of the resulting active pharmaceutical ingredients (APIs). Through detailed experimental protocols, comparative data tables, and mechanistic diagrams, this document aims to equip researchers and drug development professionals with the critical insights needed to make informed decisions in the rational design and synthesis of next-generation serotonergic agents.
Introduction
The therapeutic revolution sparked by the advent of Selective Serotonin Reuptake Inhibitors (SSRIs) has profoundly impacted the management of major depressive disorder and a spectrum of related conditions.[1] The clinical efficacy of these agents stems from their ability to selectively block the serotonin transporter (SERT), thereby increasing the synaptic concentration of the neurotransmitter serotonin (5-hydroxytryptamine or 5-HT).[2] This targeted mechanism of action generally leads to a more favorable side-effect profile compared to older classes of antidepressants.[1]
At the heart of SSRI manufacturing lies the synthesis of key precursors, molecular scaffolds that are elaborated into the final active pharmaceutical ingredients. The choice of a precursor is a critical decision in the drug development pipeline, influencing not only the chemical feasibility but also the overall cost and environmental impact of the synthesis. In this guide, we turn our focus to 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, a versatile intermediate, and benchmark its synthetic and chemical attributes against other pivotal precursors in the SSRI landscape. Our objective is to provide a comprehensive, data-driven comparison to aid in the strategic selection of starting materials for the synthesis of novel and existing SSRIs.
Chapter 1: The Chemical Landscape of SSRI Precursors
The Serotonin Transporter (SERT): The Molecular Target
The therapeutic action of SSRIs is contingent upon their high-affinity binding to the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[3] By inhibiting this process, SSRIs effectively increase the dwell time and concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. The diverse chemical structures of SSRIs underscore the multiple ways to achieve potent and selective SERT inhibition.[4]
Key Classes of SSRI Precursors
The structural diversity of SSRIs is mirrored in the variety of their synthetic precursors. This guide will focus on a comparative analysis of the following key intermediates:
-
1-[(3-Fluorophenyl)methyl]-1,4-diazepane: A versatile scaffold belonging to the 1,4-diazepine class of compounds, which are known for a wide range of biological activities including antipsychotic and anxiolytic effects.[5]
-
4-(4-fluorophenyl)-1-methylpiperidin-4-ol: A crucial precursor in the synthesis of Paroxetine, a potent and selective SSRI.
-
N-methyl-3-phenyl-3-hydroxypropan-1-amine: A key intermediate in the synthesis of Fluoxetine, one of the most widely prescribed SSRIs.
Chapter 2: Synthesis and Chemical Properties: A Comparative Analysis
Synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane
The synthesis of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane can be efficiently achieved through reductive amination. This widely used reaction involves the condensation of an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 1,4-diazepane (homopiperazine) (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 3-fluorobenzaldehyde (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq), portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the reduction of imines in the presence of aldehydes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-[(3-Fluorophenyl)methyl]-1,4-diazepane.
Comparative Synthesis of Alternative Precursors
Synthesis of 4-(4-fluorophenyl)-1-methylpiperidin-4-ol (Paroxetine Precursor)
A common route involves a multi-step synthesis starting from p-fluorobenzaldehyde. This includes a Horner-Wadsworth-Emmons reaction followed by a Michael addition and subsequent reduction.
Synthesis of N-methyl-3-phenyl-3-hydroxypropan-1-amine (Fluoxetine Precursor)
This precursor can be synthesized from acetophenone through a Mannich reaction with paraformaldehyde and methylamine hydrochloride to yield a β-aminoketone, which is then reduced to the corresponding amino alcohol.[6]
Comparative Synthesis Metrics
| Precursor | Key Starting Materials | Typical Number of Steps | Overall Yield | Key Considerations |
| 1-[(3-Fluorophenyl)methyl]-1,4-diazepane | 3-Fluorobenzaldehyde, 1,4-Diazepane | 1 | High | Straightforward, one-pot reaction. |
| 4-(4-fluorophenyl)-1-methylpiperidin-4-ol | p-Fluorobenzaldehyde, Triethyl phosphonoacetate | 3-4 | Moderate | Multi-step synthesis requiring careful control of reaction conditions. |
| N-methyl-3-phenyl-3-hydroxypropan-1-amine | Acetophenone, Methylamine | 2-3 | Moderate to High | Involves a Mannich reaction which can have substrate limitations. |
Physicochemical Properties
The physicochemical properties of a precursor, such as its lipophilicity (logP) and acidity/basicity (pKa), can influence its reactivity, solubility, and purification profile.
| Precursor | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Calculated pKa |
| 1-[(3-Fluorophenyl)methyl]-1,4-diazepane | C₁₂H₁₇FN₂ | 208.28 | ~1.8 | ~9.5 (most basic) |
| 4-(4-fluorophenyl)-1-methylpiperidin-4-ol | C₁₂H₁₆FNO | 209.26 | ~2.1 | ~9.2 |
| N-methyl-3-phenyl-3-hydroxypropan-1-amine | C₁₀H₁₅NO | 165.23 | ~1.5 | ~9.8 |
Note: Calculated logP and pKa values are estimates and can vary depending on the prediction software. A PubChem entry for the structurally similar 1-((2-fluorophenyl)methyl)-1,4-diazepane shows a calculated XLogP3 of 1.6.[7]
Chapter 3: Performance in SSRI Synthesis and Biological Activity
Efficacy as a Precursor
The utility of a precursor is ultimately judged by its efficiency in being converted to the final active pharmaceutical ingredient.
-
1-[(3-Fluorophenyl)methyl]-1,4-diazepane serves as a versatile building block. The secondary amine in the diazepine ring provides a reactive handle for further functionalization, allowing for the introduction of various substituents to explore structure-activity relationships (SAR) for SERT binding.
-
4-(4-fluorophenyl)-1-methylpiperidin-4-ol is a more advanced intermediate, already containing the core piperidine and fluorophenyl moieties of paroxetine. Subsequent steps typically involve etherification of the hydroxyl group.
-
N-methyl-3-phenyl-3-hydroxypropan-1-amine is a key fragment for fluoxetine. The synthesis is completed by a Williamson ether synthesis to introduce the trifluoromethylphenoxy group.[8]
Comparative Biological Activity Data of Final SSRIs
The choice of precursor can influence the stereochemistry and overall purity of the final SSRI, which in turn affects its biological activity. Below is a comparison of the in vitro activity of SSRIs derived from precursors similar to those discussed.
| SSRI | SERT Kᵢ (nM) | Selectivity for SERT vs. NET | Selectivity for SERT vs. DAT |
| Citalopram | 1.8 | ~3300-fold | ~5500-fold |
| Paroxetine | 0.06 | ~340-fold | ~180-fold |
| Fluoxetine | 1.1 | ~15-fold | ~10-fold |
Data compiled from various literature sources. Kᵢ values represent the inhibition constant, with lower values indicating higher binding affinity. Selectivity is expressed as the ratio of Kᵢ values (Kᵢ for NET or DAT / Kᵢ for SERT). Paroxetine exhibits the highest affinity for SERT.[9]
Experimental Protocols
In Vitro SERT Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the serotonin transporter.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Competition Binding: In a 96-well plate, combine the cell membranes, a fixed concentration of a radioligand (e.g., [³H]-citalopram), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Neurotransmitter Reuptake Assay
This functional assay measures the ability of a test compound to inhibit the uptake of serotonin into cells expressing SERT.
-
Cell Culture: Plate cells expressing hSERT in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of the test compound.
-
Uptake Initiation: Add a solution containing a fixed concentration of radiolabeled serotonin (e.g., [³H]-5-HT) to each well to initiate uptake.
-
Incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of serotonin uptake.
Chapter 4: Discussion and Future Perspectives
Head-to-Head Comparison Summary
The selection of an SSRI precursor is a multifactorial decision. 1-[(3-Fluorophenyl)methyl]-1,4-diazepane stands out for its synthetic simplicity via a one-pot reductive amination, offering a streamlined entry into a diverse chemical space. In contrast, the precursors for paroxetine and fluoxetine, while leading to highly effective drugs, involve more complex, multi-step syntheses.
Emerging Trends in SSRI Synthesis
The field of medicinal chemistry is continually evolving, with a drive towards more efficient and environmentally friendly synthetic methods. The use of metal-catalyzed cross-coupling reactions has become increasingly prevalent in the synthesis of complex pharmaceutical intermediates, including SSRI precursors.[10] Furthermore, the development of novel heterocyclic scaffolds continues to be an active area of research, with the aim of discovering new SERT inhibitors with improved efficacy and side-effect profiles. The 1,4-diazepine core of the title compound represents a "privileged structure" in medicinal chemistry, suggesting its potential for yielding compounds with a wide range of biological activities.[5]
Conclusion
This guide has provided a comparative overview of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane and other key precursors in the synthesis of SSRIs. The choice of precursor is a strategic decision that impacts the entire drug development process. 1-[(3-Fluorophenyl)methyl]-1,4-diazepane offers a synthetically accessible and versatile platform for the exploration of novel serotonergic agents. In contrast, the precursors for established SSRIs like paroxetine and fluoxetine, while requiring more elaborate synthetic routes, lead to compounds with well-characterized and potent biological activity. Ultimately, the optimal choice of precursor will depend on the specific goals of the research program, balancing the need for synthetic efficiency with the desired pharmacological profile of the final compound.
References
- [Reserved for future reference]
- Effects of fluoxetine (A), citalopram (B) and paroxetine (C) on...
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. [Link]
- 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (URL not available)
-
1-((2-Fluorophenyl)methyl)-1,4-diazepane | C12H17FN2 | CID 20115208 - PubChem. [Link]
- [Reserved for future reference]
-
Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PubMed Central. [Link]
- [Reserved for future reference]
- [Reserved for future reference]
-
Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. [Link]
- CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google P
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - NIH. [Link]
- WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
- The Synthesis of NMP, a Fluoxetine (Prozac ) Precursor, in the Introductory Organic Laboratory - of Chemistry. (URL not available)
-
Reductive amination route for selective N‐monosubstitution. Piperazine... | Download Scientific Diagram - ResearchGate. [Link]
- [Reserved for future reference]
- [Reserved for future reference]
- [Reserved for future reference]
- [Reserved for future reference]
- [Reserved for future reference]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. [Link]
-
Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes | Journal of Neuroscience. [Link]
- [Reserved for future reference]
- CN104402800A - Preparation method for trans-4-(4-fluorophenyl)
-
Modeling the Binding of Five Selective Serotonin Reuptake Inhibitors (SSRIs) to the Human Serotonin Transporter (hSERT) to Allosteric and Central Binding Sites - NSUWorks. [Link]
- Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. (URL not available)
- [Reserved for future reference]
- [Reserved for future reference]
- The Synthesis of NMP, a Fluoxetine (Prozac) Precursor, in the Introductory Organic Laboratory - of Chemistry. (URL not available)
- [Reserved for future reference]
- [Reserved for future reference]
-
Development and discovery of SSRI drugs - Wikipedia. [Link]
- [Reserved for future reference]
- [Reserved for future reference]
-
Selective serotonin reuptake inhibitor - Wikipedia. [Link]
Sources
- 1. Development and discovery of SSRI drugs - Wikipedia [en.wikipedia.org]
- 2. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google Patents [patents.google.com]
- 7. 1-((2-Fluorophenyl)methyl)-1,4-diazepane | C12H17FN2 | CID 20115208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 1-[(3-Fluorophenyl)methyl]-1,4-diazepane Derivatives vs. Paroxetine in Serotonergic Modulation
Introduction: The Pursuit of Precision in Antidepressant Therapy
The landscape of antidepressant drug discovery is a continuous journey toward enhancing efficacy while minimizing adverse effects. Paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI), has long been a cornerstone in the treatment of major depressive disorder (MDD) and anxiety disorders. Its therapeutic action is primarily attributed to its high-affinity blockade of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin (5-HT) and subsequently enhances serotonergic neurotransmission.
However, the quest for improved pharmacological profiles persists. Novel molecular scaffolds are constantly being explored to identify candidates with potentially faster onset of action, improved efficacy in treatment-resistant populations, or a more favorable side-effect profile. Among the emerging classes of compounds are derivatives of 1,4-diazepane, a versatile heterocyclic scaffold. This guide provides a comparative framework for evaluating the efficacy of a specific derivative, 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, against the well-established benchmark, paroxetine. We will delve into the critical in vitro and in vivo assays required for such a comparison, explain the scientific rationale behind these experimental choices, and present the data in a clear, comparative format.
Mechanism of Action: Targeting the Serotonergic Synapse
The primary molecular target for both paroxetine and many novel antidepressant candidates is the serotonin transporter (SERT). By inhibiting SERT, these drugs prevent the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron, thereby prolonging its availability to bind with postsynaptic receptors (e.g., 5-HT1A, 5-HT2A).
The diagram below illustrates this fundamental mechanism. A successful therapeutic agent must exhibit high affinity and selectivity for SERT over other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), to minimize off-target effects.
Figure 1: Simplified diagram of a serotonergic synapse illustrating the inhibitory action of Paroxetine and novel 1,4-diazepane derivatives on the serotonin transporter (SERT).
Comparative In Vitro Efficacy: Binding Affinity and Functional Inhibition
The initial and most fundamental assessment of a compound's potential is its direct interaction with the molecular target. This is quantified through radioligand binding assays and functional inhibition assays.
-
Binding Affinity (Ki): This measures the dissociation constant of the inhibitor from the target protein (SERT). A lower Ki value signifies a tighter bind and higher affinity. It is crucial to determine the affinity for SERT, NET, and DAT to establish selectivity. High selectivity for SERT is a hallmark of the SSRI class.
-
Functional Inhibition (IC50): This measures the concentration of the drug required to inhibit the biological function of the target (i.e., serotonin reuptake) by 50%. This assay confirms that binding to the transporter translates into functional blockade.
Table 1: Comparative In Vitro Profile
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | SERT IC50 (nM) | SERT Selectivity (vs. NET) |
|---|---|---|---|---|---|
| Paroxetine (Benchmark) | 0.98 | 223 | 451 | 1.1 | ~228-fold |
| 1-[(3-Fluorophenyl)methyl]-1,4-diazepane | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Note: Paroxetine data are representative values from literature. The objective for a novel derivative is often to match or exceed the SERT affinity and selectivity of the benchmark.
Experimental Protocol: In Vitro Serotonin Reuptake Assay
This protocol outlines a standard method for determining the functional inhibitory potency (IC50) of test compounds on SERT.
Rationale: This experiment is critical to confirm that the compound not only binds to the transporter but actively prevents it from functioning. The use of a specific radiolabeled substrate ([³H]5-HT) allows for direct measurement of transporter activity.
Figure 2: Workflow for a [³H]5-HT uptake inhibition assay to determine compound IC50 values.
Step-by-Step Methodology:
-
Cell Culture: Maintain HEK293 cells (or another suitable line) stably transfected with the human SERT gene in appropriate culture medium.
-
Compound Preparation: Prepare a range of concentrations for the 1,4-diazepane derivative and paroxetine (as the positive control) in assay buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Assay Initiation: Seed the cells into a 96-well plate. On the day of the assay, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubation: Add the diluted compounds to the wells and pre-incubate for 15-20 minutes at 37°C.
-
Uptake Reaction: Initiate the uptake by adding a solution containing [³H]5-HT to each well. Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination: Stop the reaction by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
-
Quantification: Lyse the cells and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a potent inhibitor (e.g., 10 µM paroxetine). Specific uptake is calculated by subtracting non-specific counts from total counts. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Comparative In Vivo Efficacy: Preclinical Behavioral Models
Positive in vitro results must be validated in vivo to assess whether target engagement translates into a desired physiological or behavioral effect. Rodent models are essential for this step.
-
Forced Swim Test (FST): This is a widely used model to screen for antidepressant activity. It is based on the principle that, when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility, suggesting an anti-despair effect.
-
Tail Suspension Test (TST): Similar in principle to the FST, the TST measures the immobility time of a mouse when suspended by its tail. It is another primary screening tool for compounds with potential antidepressant properties.
Table 2: Comparative In Vivo Antidepressant-Like Profile
| Compound (Dose) | Test | Key Metric | Result vs. Vehicle Control |
|---|---|---|---|
| Paroxetine (10 mg/kg, i.p.) | Forced Swim Test (Mouse) | Immobility Time (seconds) | Significant decrease |
| Paroxetine (10 mg/kg, i.p.) | Tail Suspension Test (Mouse) | Immobility Time (seconds) | Significant decrease |
| 1-[(3-Fluorophenyl)methyl]-1,4-diazepane | Forced Swim Test (Mouse) | Immobility Time (seconds) | Data to be determined |
| 1-[(3-Fluorophenyl)methyl]-1,4-diazepane | Tail Suspension Test (Mouse) | Immobility Time (seconds) | Data to be determined |
Note: The goal for the novel compound is to demonstrate a statistically significant reduction in immobility time, ideally with a dose-response relationship. The potency and maximal effect can then be compared to the paroxetine benchmark.
Conclusion and Future Directions
The evaluation of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane derivatives as potential antidepressants requires a systematic, multi-tiered approach. The initial in vitro screening for SERT binding affinity and functional inhibition provides the foundational evidence of target engagement. A successful candidate from this stage would exhibit high potency (low nanomolar Ki and IC50) and superior selectivity over other monoamine transporters, comparable to or exceeding that of paroxetine.
Subsequent validation in established in vivo models like the Forced Swim Test and Tail Suspension Test is paramount to demonstrate that this molecular activity translates into a therapeutic-like behavioral response. An ideal novel compound would show a significant reduction in immobility at doses that do not produce confounding locomotor effects. This guide provides the framework for conducting this head-to-head comparison, ensuring that the data generated is robust, interpretable, and directly comparable to a clinically relevant benchmark. Future studies should also include pharmacokinetic profiling and evaluation in more complex models of anhedonia or anxiety to build a comprehensive picture of the compound's therapeutic potential.
References
-
Title: Paroxetine: a selective serotonin reuptake inhibitor. Source: American Journal of Hospital Pharmacy, 1992. URL: [Link]
-
Title: The mechanism of action of paroxetine. Source: Acta Psychiatrica Scandinavica Supplementum, 1989. URL: [Link]
-
Title: In vitro and in vivo characterization of the G-protein-biased 5-HT1A receptor agonist, F15599. Source: British Journal of Pharmacology, 2009. URL: [Link]
-
Title: Binding of the Antidepressant Paroxetine to the Human Serotonin Transporter. Source: The Journal of Biological Chemistry, 2005. URL: [Link]
A Head-to-Head Showdown: Evaluating Novel SSRI Candidates in Preclinical Rodent Models
A Technical Guide for Researchers in Antidepressant Drug Discovery
Introduction: The Unmet Need and the Next Wave of Serotonergic Antidepressants
Major Depressive Disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting an inadequate response to conventional selective serotonin reuptake inhibitors (SSRIs). This treatment resistance, coupled with a delayed onset of therapeutic action and undesirable side effects, has fueled the quest for novel antidepressant agents with improved efficacy and tolerability profiles. While the monoamine hypothesis of depression has evolved, the serotonin (5-HT) system remains a pivotal target for therapeutic intervention. The development of new antidepressants continues to focus on modulating the serotonergic system, but with more refined and multifaceted mechanisms of action than first-generation SSRIs.
This guide provides an in-depth comparison of the in vivo efficacy of novel SSRI candidates in established rodent models of depression. We will delve into the core principles and detailed protocols of the most widely used behavioral assays, analyze the preclinical data of emerging serotonergic agents, and explore the underlying neurobiological rationale for these innovative therapeutic strategies.
The Cornerstone of Preclinical Antidepressant Efficacy Testing: Rodent Behavioral Models
The predictive validity of any new antidepressant hinges on its performance in well-established animal models that recapitulate core symptoms of depression, such as behavioral despair and anhedonia.[1] The following models are the workhorses of preclinical antidepressant screening, each offering unique insights into the potential therapeutic efficacy of a test compound.
The Forced Swim Test (FST): A Measure of Behavioral Despair
The Forced Swim Test (FST) is a widely used and rapid screening tool for assessing antidepressant efficacy.[2][3] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture, a state interpreted as "behavioral despair." Antidepressant treatment is expected to increase the latency to immobility and the total time spent actively trying to escape.
It is crucial to recognize that the FST is not a model of depression itself, but rather a test of antidepressant activity.[2] The rationale is that effective antidepressants reduce the sense of helplessness and increase coping behaviors in a stressful situation. Selective serotonin reuptake inhibitors typically increase swimming behavior in the FST, whereas norepinephrine reuptake inhibitors tend to increase climbing behavior.[4]
Objective: To assess the antidepressant-like activity of a novel SSRI candidate by measuring the duration of immobility in rats forced to swim in a confined space.
Materials:
-
Cylindrical water tank (approximately 40 cm high, 20 cm in diameter)
-
Water at 25°C (± 1°C)
-
Video recording equipment
-
Stopwatch or automated tracking software
-
Test compound (novel SSRI candidate) and vehicle control
-
Positive control (e.g., Fluoxetine)
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth of 15-18 cm, ensuring the rat cannot touch the bottom with its tail or feet.
-
Gently place each rat into the water for a 15-minute pre-swim session. This initial exposure is designed to induce a baseline level of immobility for the subsequent test.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Drug Administration:
-
Administer the novel SSRI candidate, vehicle, or positive control at predetermined times before the test session on Day 2. The dosing regimen (acute or chronic) will depend on the specific research question. For SSRIs, a chronic dosing schedule (e.g., 14-21 days) is often more predictive of clinical efficacy.
-
-
Test Session (Day 2):
-
24 hours after the habituation session, place the rat back into the swim tank for a 5-minute test session.
-
Record the entire session using a video camera positioned to the side of the tank.
-
An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the rat makes only the minimal movements necessary to keep its head above water.
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Compare the immobility times between the novel SSRI group, the vehicle control group, and the positive control group using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant decrease in immobility time compared to the vehicle control indicates an antidepressant-like effect.
The Tail Suspension Test (TST): An Alternative to the FST
The Tail Suspension Test (TST) is another widely used behavioral despair model, particularly in mice.[5] Similar to the FST, it is based on the principle that when subjected to an inescapable stressor (being suspended by the tail), mice will eventually cease struggling and become immobile. Antidepressants are expected to increase the duration of active, escape-oriented behavior. The TST is often preferred for high-throughput screening due to its simplicity and the fact that it avoids the potential for hypothermia associated with the FST.
Objective: To evaluate the antidepressant-like properties of a novel SSRI candidate by measuring the duration of immobility in mice suspended by their tails.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Video recording equipment
-
Stopwatch or automated tracking software
-
Test compound (novel SSRI candidate) and vehicle control
-
Positive control (e.g., Escitalopram)
Procedure:
-
Acclimation:
-
Allow mice to acclimate to the testing room for at least 1 hour before the experiment.
-
-
Drug Administration:
-
Administer the novel SSRI candidate, vehicle, or positive control at a predetermined time before the test.
-
-
Suspension:
-
Securely attach a piece of adhesive tape approximately 1 cm from the tip of the mouse's tail.
-
Suspend the mouse by its tail from the horizontal bar, ensuring it cannot touch any surfaces. The suspension height should be approximately 20-30 cm from the floor.
-
The test duration is typically 6 minutes.
-
-
Recording and Scoring:
-
Record the entire 6-minute session with a video camera.
-
A trained observer, blind to the treatment groups, should score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those required for respiration.
-
Data Analysis:
-
Calculate the mean duration of immobility for each treatment group.
-
Analyze the data using appropriate statistical methods (e.g., one-way ANOVA) to compare the different treatment groups. A significant reduction in immobility time in the group treated with the novel SSRI candidate compared to the vehicle group suggests an antidepressant-like effect.
The Chronic Mild Stress (CMS) Model: Inducing an Anhedonia-Like State
The Chronic Mild Stress (CMS) model is considered to have high face and construct validity for depression, as it aims to induce a state of anhedonia, a core symptom of MDD.[1][6] The model involves exposing rodents to a series of unpredictable, mild stressors over a prolonged period (typically several weeks). This chronic stress leads to a decrease in the consumption of, or preference for, a palatable sweet solution (e.g., sucrose or saccharin), which is interpreted as an anhedonia-like state. The predictive validity of the CMS model lies in its ability to be reversed by chronic, but not acute, antidepressant treatment, mirroring the clinical situation.[1]
Objective: To assess the ability of a novel SSRI candidate to reverse anhedonia-like behavior induced by chronic mild stress.
Materials:
-
Animal housing with the capacity for various stressors
-
Saccharin or sucrose solution (e.g., 1%)
-
Water bottles
-
Apparatus for various stressors (e.g., tilted cages, wet bedding, light/dark cycle reversal)
-
Test compound (novel SSRI candidate) and vehicle control
-
Positive control (e.g., Sertraline)
Procedure:
-
Baseline Sucrose/Saccharin Preference:
-
For one week prior to the stress period, habituate the mice to a two-bottle choice: one bottle containing water and the other containing a 1% sucrose or saccharin solution.
-
Measure the daily consumption from each bottle to establish a baseline preference for the sweet solution.
-
-
Chronic Mild Stress Regimen (4-8 weeks):
-
Divide the mice into a control group (no stress) and a CMS group.
-
Expose the CMS group to a daily, unpredictable sequence of mild stressors. Examples of stressors include:
-
Cage tilt (45°)
-
Wet bedding
-
Reversal of the light/dark cycle
-
Continuous overhead illumination
-
Social isolation or crowding
-
Empty water bottle for a short period
-
-
The stressors should be varied to prevent habituation.
-
-
Drug Administration:
-
After 2-3 weeks of the CMS protocol (once anhedonia is established, as indicated by a significant decrease in sucrose/saccharin preference), begin daily administration of the novel SSRI candidate, vehicle, or positive control.
-
Continue both the CMS protocol and the drug administration for the remainder of the study.
-
-
Monitoring Sucrose/Saccharin Preference:
-
Continue to measure the weekly consumption of the sweet solution and water throughout the drug treatment period.
-
Data Analysis:
-
Calculate the sucrose/saccharin preference for each mouse at baseline and at weekly intervals using the formula: (Sucrose/Saccharin Intake / Total Fluid Intake) * 100.
-
Compare the preference scores between the different treatment groups over time using a repeated-measures ANOVA. A significant reversal of the CMS-induced decrease in sucrose/saccharin preference by the novel SSRI candidate, compared to the vehicle-treated CMS group, indicates an antidepressant-like effect.
Visualizing the Experimental Workflow
Caption: Workflow for in vivo efficacy testing of novel SSRI candidates.
The Serotonergic Synapse: The Target of SSRI Action
SSRIs exert their therapeutic effects by blocking the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[7] This inhibition leads to an increased concentration of serotonin in the synapse, thereby enhancing serotonergic neurotransmission. However, the downstream effects are complex and involve the modulation of various presynaptic and postsynaptic serotonin receptors.
Caption: Mechanism of action of a novel SSRI at the serotonergic synapse.
Comparative Efficacy of Novel Serotonergic Antidepressants
The next generation of antidepressants targeting the serotonin system often possesses more complex pharmacological profiles than traditional SSRIs. These "multimodal" agents not only inhibit SERT but also interact with various serotonin receptors, potentially leading to a faster onset of action, improved efficacy, and a better side-effect profile.[8][9][10]
Vortioxetine: A Multimodal Antidepressant
Vortioxetine is a prime example of a multimodal antidepressant. It acts as a SERT inhibitor, a 5-HT1A receptor agonist, a 5-HT1B receptor partial agonist, and an antagonist at 5-HT1D, 5-HT3, and 5-HT7 receptors.[8] This complex pharmacology is hypothesized to contribute to its efficacy in treating not only depressive symptoms but also cognitive dysfunction associated with MDD.
Preclinical studies have demonstrated that vortioxetine exhibits antidepressant-like activity in various rodent models.[8][11] In a study comparing vortioxetine to the SSRI escitalopram in a rat model of 5-HT depletion-induced memory impairment, vortioxetine, but not escitalopram, was able to reverse the cognitive deficits at similar levels of SERT occupancy.[12] This suggests that its receptor-modulating activities contribute to its cognitive-enhancing effects beyond simple serotonin reuptake inhibition.
Vilazodone: An SPARI (Serotonin Partial Agonist/Reuptake Inhibitor)
Vilazodone is another newer antidepressant that combines SERT inhibition with partial agonism at the 5-HT1A receptor.[13] This dual mechanism is thought to accelerate the therapeutic effects of SERT blockade by directly stimulating postsynaptic 5-HT1A receptors and desensitizing presynaptic 5-HT1A autoreceptors, which normally provide negative feedback on serotonin release.[14]
In preclinical studies, vilazodone has demonstrated antidepressant-like effects in the forced swim test.[13] Furthermore, in vivo microdialysis studies in rats have shown that acute administration of vilazodone produces a more robust increase in extracellular serotonin levels in the prefrontal cortex and hippocampus compared to fluoxetine.[15] This enhanced serotonergic tone may contribute to a faster onset of action.
Quantitative Comparison of Preclinical Efficacy
| Compound | Mechanism of Action | Rodent Model | Key Findings | Comparator | Reference |
| Vortioxetine | SERT inhibitor, 5-HT1A agonist, 5-HT1B partial agonist, 5-HT1D/3/7 antagonist | Rat 5-HT Depletion (Cognitive Deficit) | Reversed memory impairment | Escitalopram (ineffective) | [12] |
| Vilazodone | SERT inhibitor, 5-HT1A partial agonist | Rat Forced Swim Test | Reduced immobility and increased swimming behavior | - | [13] |
| Vilazodone | Rat Microdialysis | Increased extracellular 5-HT levels more than fluoxetine | Fluoxetine | [15] | |
| Fluoxetine | SERT inhibitor | Rat Forced Swim Test | Increased swimming behavior (serotonin-dependent) | Desipramine (increased climbing) | [4] |
| Sertraline | SERT inhibitor | Rat Models | Reduced depressive-like activity | - | [16] |
Causality Behind Experimental Choices and Self-Validating Systems
The robustness of preclinical findings relies heavily on the careful design and execution of behavioral experiments. The choice of specific parameters is not arbitrary but is based on decades of research aimed at maximizing the sensitivity and specificity of these assays for detecting antidepressant effects.
-
Water Temperature in the FST: The water temperature is maintained at a neutral 25°C to minimize the influence of thermoregulatory stress on the animal's behavior.[6] Colder water could induce hypothermia and increase immobility for reasons unrelated to behavioral despair, while warmer water might have a calming effect.
-
Habituation in the FST: The pre-swim session on the first day is crucial for inducing a stable baseline of immobility on the test day. Without this habituation, the behavior on the test day can be more variable, making it harder to detect drug effects.
-
Unpredictability in the CMS Model: The key to the CMS model's success is the unpredictability of the stressors.[6] If the stressors were predictable, the animals might habituate to them, and the anhedonia-like state would not develop. The random application of a variety of mild stressors is designed to mimic the chronic, unpredictable nature of stress that can contribute to depression in humans.
-
Control Groups: The inclusion of both a vehicle control group and a positive control group is essential for a self-validating system. The vehicle control group establishes the baseline level of the measured behavior in the model. The positive control group, typically a well-characterized antidepressant like fluoxetine or sertraline, confirms that the experimental model is sensitive to known antidepressant effects. A novel compound can only be considered to have antidepressant-like activity if it produces a significant effect compared to the vehicle control and this effect is comparable to that of the positive control.
Conclusion and Future Directions
The preclinical evaluation of novel SSRI candidates in rodent models remains a critical step in the drug discovery pipeline. The FST, TST, and CMS models, despite their limitations, provide valuable insights into the potential antidepressant efficacy of new compounds. The emergence of multimodal antidepressants like vortioxetine and vilazodone highlights a shift towards more sophisticated pharmacological approaches that aim to enhance the therapeutic effects of SERT inhibition by simultaneously modulating specific serotonin receptors.
Future research should continue to refine these animal models to improve their predictive validity for clinical outcomes. This includes exploring more complex behavioral paradigms that assess a wider range of depressive symptoms, such as cognitive dysfunction and social withdrawal. Furthermore, the integration of neuroimaging and molecular techniques with behavioral assessments will provide a more comprehensive understanding of the neurobiological mechanisms underlying the therapeutic effects of novel SSRI candidates, ultimately paving the way for more effective and personalized treatments for depression.
References
-
Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
de Oliveira, G. L., de Oliveira, C. B., de Souza, A. C. G., de Faria, F. C. P., de Moraes, S. L. D., de Freitas, J. J. S., ... & de Almeida, R. N. (2021). Antidepressant-Like Activity of Naringenin, an Important Agro-Industrial Resource, Complexed with β-Cyclodextrin. ACS Omega, 6(45), 30266-30276. [Link]
-
Willner, P. (2017). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of Stress, 6, 78-93. [Link]
-
Page, M. E., Detke, M. J., Dalvi, A., Kirby, L. G., & Lucki, I. (1999). Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test. Psychopharmacology, 147(2), 162-167. [Link]
- Mukherjee, P. T., & Kalra, J. (2015). A comparative study of antidepressant activity of sertraline and imipramine in albino rats. International Journal of Basic & Clinical Pharmacology, 4(2), 268-271.
-
Sanchez, C., Asin, K. E., & Artigas, F. (2015). Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data. Pharmacology & therapeutics, 145, 43–57. [Link]
-
de Souza, G. Z., de Almeida, V. A. A., de Oliveira, C. R., de Faria, F. C. P., de Moraes, S. L. D., de Freitas, J. J. S., ... & de Almeida, R. N. (2018). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ open, 9(5), e027096. [Link]
-
Popik, P., & Krawczyk, M. (2017). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope?. Expert opinion on investigational drugs, 26(2), 157–167. [Link]
-
Guzman, F. (2019). Clinical utility of vilazodone for the treatment of adults with major depressive disorder and theoretical implications for future clinical use. Neuropsychiatric disease and treatment, 15, 229–238. [Link]
- Carr, G. V., & Lucki, I. (2011). The role of kappa-opioid receptor antagonists in the treatment of depression. Depression and anxiety, 28(4), 253–263.
-
Jensen, J. B., du Jardin, K. G., Song, D., Budac, D., Smagin, G., Sanchez, C., & Pehrson, A. L. (2014). Vortioxetine, but not escitalopram or duloxetine, reverses memory impairment induced by central 5-HT depletion in rats: evidence for direct 5-HT receptor modulation. European neuropsychopharmacology : the journal of the European College of Neuropsychopharmacology, 24(1), 148–159. [Link]
-
Patted, U. R. H., Hema, N. G., & Nagaraj, A. K. M. (2021). A prospective randomized comparative study of safety and efficacy of vilazodone and fluoxetine in depression. Current Topics in Pharmacology, 25, 1-6. [Link]
-
Willner, P., Papp, M., & Gruca, P. (2016). The chronic mild stress (CMS) model of depression: History, evaluation and usage. Neurobiology of stress, 6, 78-93. [Link]
-
Sanchez, C., Asin, K. E., & Artigas, F. (2015). Vortioxetine, a novel antidepressant with multimodal activity: Review of preclinical and clinical data. Pharmacology & Therapeutics, 145, 43-57. [Link]
-
Donaldson, Z. R., & Hen, R. (2017). Serotonin receptors in depression: from A to B. Biological psychiatry, 81(10), e75–e77. [Link]
-
Sertraline. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
-
Labiotech.eu. (2023, November 11). New antidepressants: tackling treatment resistant depression. [Link]
-
Artigas, F. (2013). Serotonin receptors involved in antidepressant effects. Pharmacology & therapeutics, 137(1), 119–131. [Link]
-
Hughes, Z. A., Starr, K. R., & Langmead, C. J. (2016). The Preclinical and Clinical Effects of Vilazodone for the Treatment of Major Depressive Disorder. Harvard University. [Link]
-
Centers for Medicare & Medicaid Services. (2022). Quality ID #134: Preventive Care and Screening: Screening for Depression and Follow-Up Plan. [Link]
-
Fagiolini, A., & Kupfer, D. J. (2015). Review of a New Multimodal Antidepressant Vortioxetine. Psychiatria Danubina, 27 Suppl 1, S210-S216. [Link]
-
Macleod, M. R., Lawson McLean, A., Kyriakopoulou, A., Serghiou, S., de Wilde, A., Sherratt, N., ... & Sena, E. S. (2019). Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update. BMJ open science, 3(1), e000032. [Link]
-
Wallace, D. L., & Iriah, S. (2021). Between groups comparison of the effects of vortioxetine and escitalopram on mPFC-evoked responses recorded from isolated lateral septal nucleus neurons. Frontiers in behavioral neuroscience, 15, 699451. [Link]
-
Montgomery, S. A. (2014). New generation multi-modal antidepressants: focus on vortioxetine for major depressive disorder. Neuropsychiatric disease and treatment, 10, 371–379. [Link]
-
Dr. Oracle. (2023, May 9). Is vilazodone (Viibryd) or fluoxetine (Prozac) more effective for treating anxiety and depression?[Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2023). Review on Neuropharmacological Activities of Pueraria tuberosa: Focus on Antidepressant activity. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 133-140. [Link]
-
Kirsch, I., Huedo-Medina, T. B., Pigott, H. E., & Johnson, B. T. (2013). Efficacy of new generation antidepressants: differences seem illusory. PloS one, 8(6), e63981. [Link]
-
Schweizer, M. C., Henniger, M. S., & Sillaber, I. (2009). Chronic mild stress (CMS) in mice: of anhedonia, 'anomalous anxiolysis' and activity. PloS one, 4(1), e4326. [Link]
-
Fagiolini, A., & Kupfer, D. J. (2015). Multi-modality as a new pharmacological approach for treatment of depression: the role of vortioxetine. Journal of psychopathology, 21(2), 115-121. [Link]
-
Eyre, H., Siddarth, P., Cyr, N., Yang, H., Cole, S., Forbes, M., & Lavretsky, H. (2016). Comparing the Immune-Genomic Effects of Vilazodone and Paroxetine in Late-Life Depression. eScholarship, University of California. [Link]
-
2-Minute Neuroscience. (2018, March 23). 2-Minute Neuroscience: Serotonin [Video]. YouTube. [Link]
-
PR Newswire. (2014, June 17). Results of a New Study of Brintellix® (vortioxetine) vs. Escitalopram on Sexual Functioning in Well Treated MDD Patients Experiencing Treatment-Emergent Sexual Dysfunction. [Link]
-
Jacobs, B. L., & Azmitia, E. C. (1992). Structure and function of the brain serotonin system. Physiological reviews, 72(1), 165–229. [Link]
-
Centers for Medicare & Medicaid Services. (2022). 2022 MH-1 (NQF 0710): Depression Remission at Twelve Months. [Link]
-
Drugs.com. (n.d.). Escitalopram vs Vortioxetine Comparison. [Link]
Sources
- 1. The chronic mild stress (CMS) model of depression: History, evaluation and usage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for a systematic review and meta-analysis of data from preclinical studies employing forced swimming test: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the rat forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chronic Mild Stress (CMS) in Mice: Of Anhedonia, ‘Anomalous Anxiolysis’ and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 8. Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. old.jpsychopathol.it [old.jpsychopathol.it]
- 11. researchgate.net [researchgate.net]
- 12. Vortioxetine, but not escitalopram or duloxetine, reverses memory impairment induced by central 5-HT depletion in rats: evidence for direct 5-HT receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical utility of vilazodone for the treatment of adults with major depressive disorder and theoretical implications for future clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 14. digital.csic.es [digital.csic.es]
- 15. dash.harvard.edu [dash.harvard.edu]
- 16. Efficacy of Vortioxetine Versus Escitalopram on the Cognitive Profile of Patients With Depressive Disorder: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 1,4-Diazepane Cores
For researchers, medicinal chemists, and professionals in drug development, the 1,4-diazepane scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its seven-membered ring, containing two nitrogen atoms at the 1 and 4 positions, imparts unique conformational flexibility, allowing for optimal binding to a variety of biological targets. Consequently, the efficient and scalable synthesis of this heterocyclic core is of paramount importance. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to 1,4-diazepane cores, supported by experimental data and mechanistic insights to inform your synthetic strategy.
Introduction: The Significance of the 1,4-Diazepane Moiety
The 1,4-diazepane ring system is a cornerstone in the development of therapeutics targeting the central nervous system, exhibiting anxiolytic, anticonvulsant, and antipsychotic properties.[1][2][3] Its structural utility extends to other therapeutic areas, including anticancer and antimicrobial agents. The conformational diversity of the seven-membered ring allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity and selective interactions with protein targets. Given its therapeutic importance, the development of efficient, robust, and scalable synthetic methodologies is a continuous pursuit in the field of medicinal and process chemistry.[4]
This guide will focus on a comparative analysis of three primary synthetic strategies:
-
Reductive Amination: A classical and versatile approach.
-
Ring-Closing Metathesis (RCM): A powerful C-C bond-forming reaction for cyclization.
-
Cyclization of C3 and C4 Synthons: A convergent and often highly efficient strategy.
We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and provide a comparative analysis of their synthetic efficiency based on yield, scalability, atom economy, and substrate scope.
Reductive Amination: A Workhorse in Heterocyclic Synthesis
Intramolecular reductive amination is a widely employed strategy for the synthesis of cyclic amines, including the 1,4-diazepane core. This method typically involves the formation of an imine or enamine intermediate from a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ), followed by reduction to the corresponding amine.
Mechanistic Rationale
The reaction proceeds via a two-step sequence within a single pot. First, the nucleophilic amine attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration leads to the formation of a cyclic iminium ion. In the second step, a reducing agent, typically a hydride source like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride to the electrophilic iminium carbon, yielding the saturated 1,4-diazepane ring. The choice of a mild reducing agent is crucial to prevent the premature reduction of the starting carbonyl compound before imine formation.
A biocatalytic approach using imine reductases (IREDs) has also emerged as a powerful alternative, offering high enantioselectivity for the synthesis of chiral 1,4-diazepanes.[5]
Experimental Workflow: Reductive Amination
Caption: Reductive Amination Workflow
Representative Protocol: Synthesis of a Tri-substituted 1,4-Diazepane
This protocol describes a one-pot synthesis involving the condensation of 1,4-diazepane-6-amine (DAZA) with two equivalents of a substituted benzaldehyde, followed by reductive amination.[6]
Step 1: Bicyclic Bisaminal Formation
-
To a solution of 1,4-diazepane-6-amine (1 eq.) in methanol, add the desired substituted benzaldehyde (2 eq.).
-
Stir the mixture for 1 hour at room temperature.
-
The resulting precipitate (the bicyclic bisaminal intermediate) is collected by filtration, washed with methanol, and dried under vacuum.
Step 2: Reductive Amination
-
Suspend the bisaminal intermediate in a mixture of methanol and chloroform (1:1 v/v).
-
Add sodium borohydride (NaBH₄) (2 eq.) to the suspension.
-
Stir the reaction mixture overnight at room temperature.
-
Remove the solvents under reduced pressure.
-
The crude product can be purified by precipitation or column chromatography.
Note: For some substrates, repeated additions of the aldehyde and NaBH₄ may be necessary to drive the reaction to completion and improve the yield of the desired tri-substituted product.[6]
Ring-Closing Metathesis (RCM): A Modern Approach to Cyclization
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, including nitrogen-containing heterocycles.[7][8][9] This powerful reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs and Hoveyda-Grubbs catalysts), to form a new carbon-carbon double bond within a molecule, leading to cyclization and the liberation of a small volatile alkene, typically ethylene.
Mechanistic Rationale
The catalytic cycle of RCM is initiated by the reaction of the metal alkylidene catalyst with one of the terminal alkenes of the diene substrate. This leads to the formation of a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to release the original alkylidene ligand and form a new metal alkylidene complex. This new complex then undergoes an intramolecular [2+2] cycloaddition with the second alkene moiety within the same molecule. A final retro-[2+2] cycloaddition extrudes the metal alkylidene, which re-enters the catalytic cycle, and releases the cyclic alkene product along with ethylene. The removal of ethylene from the reaction mixture helps to drive the equilibrium towards the desired cyclic product.
Experimental Workflow: Ring-Closing Metathesis
Caption: Ring-Closing Metathesis Workflow
Representative Protocol: General Procedure for RCM
This general protocol is applicable for the synthesis of various unsaturated nitrogen heterocycles.[8]
-
In a dry, inert reaction vessel equipped with a stir bar, dissolve the acyclic diene substrate in a suitable degassed solvent (e.g., dichloromethane or toluene). The concentration is typically kept low (0.05-0.2 M) to favor intramolecular cyclization.
-
Add the ruthenium catalyst (e.g., Grubbs second-generation catalyst) to the solution. The catalyst loading can vary depending on the substrate and desired reaction rate.
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction can be quenched, and the catalyst removed by various methods, such as treatment with a phosphine scavenger or filtration through silica gel.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Cyclization of C3 and C4 Synthons: A Convergent Strategy
This approach involves the reaction of a C3 dielectrophile with a C4 dinucleophile (or vice versa) to construct the seven-membered ring. A common example is the condensation of a 1,2-diamine (a C2N2 synthon) with an α,β-unsaturated carbonyl compound (a C3 synthon) or a 1,3-dicarbonyl compound.
Mechanistic Rationale
The reaction of a 1,2-diamine, such as ethylenediamine, with an α,β-unsaturated ester or ketone typically proceeds through a sequence of Michael addition and subsequent intramolecular amidation or condensation. One of the amino groups of the diamine acts as a nucleophile and adds to the β-carbon of the unsaturated system. The resulting enolate can then tautomerize, and the second amino group can undergo an intramolecular cyclization by attacking the carbonyl carbon, leading to the formation of the 1,4-diazepane ring after dehydration.
Experimental Workflow: Cyclization of Synthons
Caption: Cyclization of Synthons Workflow
Representative Protocol: Synthesis of a 1,4-Diazepan-5-one Derivative
This protocol describes the reaction of ethylenediamine with an α,β-unsaturated ester.
-
In a round-bottom flask, dissolve the α,β-unsaturated ester (1 eq.) in a suitable solvent, such as ethanol or methanol.
-
Add ethylenediamine (1.1 eq.) to the solution.
-
Reflux the reaction mixture for several hours to overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.
-
The solid product can be collected by filtration, washed with a cold solvent, and dried. If the product does not precipitate, it can be purified by column chromatography after solvent evaporation.
Comparative Analysis of Synthetic Efficiency
The choice of a synthetic route to a 1,4-diazepane core depends on several factors, including the desired substitution pattern, scalability, cost, and environmental impact. The following table provides a comparative overview of the three discussed methodologies.
| Feature | Reductive Amination | Ring-Closing Metathesis (RCM) | Cyclization of C3 and C4 Synthons |
| Typical Yields | Moderate to high (60-95%)[6] | Generally high (70-99%)[8] | Moderate to high (50-90%)[10] |
| Substrate Scope | Broad; tolerates a wide range of aldehydes, ketones, and amines.[11] | Broad; tolerates many functional groups, but sensitive to certain amines. | Good; depends on the reactivity of the diamine and the carbonyl compound. |
| Scalability | Generally good and scalable. | Can be challenging due to the need for dilute conditions and catalyst cost/removal.[12][13] | Generally good and scalable. |
| Atom Economy | Moderate to good, depending on the reducing agent.[14][15][16] | Moderate; generates a stoichiometric amount of ethylene as a byproduct.[17] | High; often involves condensation with the loss of a small molecule like water. |
| Catalyst | Often requires a stoichiometric reducing agent; biocatalytic options exist. | Requires expensive and air-sensitive transition metal catalysts (e.g., Ru). | Often proceeds thermally or with simple acid/base catalysis. |
| Reaction Conditions | Generally mild (room temperature to moderate heating). | Typically requires an inert atmosphere and degassed solvents. | Often requires elevated temperatures (reflux). |
| Key Advantages | Versatile, well-established, and often uses readily available starting materials. | Forms C-C bonds, powerful for complex and macrocyclic structures. | Convergent, often high atom economy, and uses simple starting materials. |
| Key Disadvantages | May require protecting groups; potential for over-alkylation. | High catalyst cost, potential for catalyst poisoning, and need for dilute conditions. | Can be limited by the availability of appropriately substituted synthons. |
Conclusion: Selecting the Optimal Synthetic Route
The synthesis of 1,4-diazepane cores can be approached through several efficient methodologies.
-
Reductive amination stands out as a versatile and reliable method, particularly for the synthesis of a diverse range of substituted diazepanes from readily available precursors. Its scalability and the emergence of enantioselective biocatalytic variants further enhance its appeal.
-
Ring-closing metathesis offers a powerful and often high-yielding route to unsaturated 1,4-diazepanes, which can be further functionalized. While catalyst cost and scalability can be concerns, for complex targets and macrocyclic structures, RCM is often the method of choice.
-
Cyclization of C3 and C4 synthons represents a highly convergent and atom-economical approach. When the required building blocks are accessible, this method can be a straightforward and efficient way to construct the 1,4-diazepane ring system, particularly on a large scale.
Ultimately, the optimal synthetic strategy will be dictated by the specific target molecule, the desired scale of the synthesis, and the available resources. A thorough evaluation of the factors outlined in this guide will enable the researcher to make an informed decision and efficiently access the valuable 1,4-diazepane scaffold for their drug discovery and development endeavors.
References
-
Synthesis of 1,4-Diazepanes and Benzo[b][14][18]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. (2024, July 3). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
(PDF) Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. (2023, November 11). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Atom Economy Green Synthesis in Organic Chemistry. (n.d.). JOCPR. Retrieved January 25, 2026, from [Link]
-
First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. (n.d.). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Substrate scope of aldehydes and amines for reductive amination. Standard conditions. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. (2006, October 4). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
- Production method of 1,4-diazepane derivatives. (n.d.). Google Patents.
-
green chemistry – the atom economy. (n.d.). Retrieved January 25, 2026, from [Link]
-
Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. (2024, September 5). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Efficiency of organic reaction pathways. (n.d.). Monash University. Retrieved January 25, 2026, from [Link]
-
A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[14][18]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. (2026, January 24). ACS Publications. Retrieved January 25, 2026, from [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. (n.d.). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
-
Green chemistry for chemical synthesis. (2008, September 9). National Institutes of Health. Retrieved January 25, 2026, from [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. (n.d.). Beilstein Journals. Retrieved January 25, 2026, from [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. Retrieved January 25, 2026, from [Link]
-
Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles. (n.d.). University of Windsor. Retrieved January 25, 2026, from [Link]
-
Macrocyclization via Ring-Closing Metathesis in Drug Discovery and Process Chemistry. (2023, June 5). Drug Hunter. Retrieved January 25, 2026, from [Link]
-
Green Chemistry in Pharmaceuticals: Reducing Environmental Impact. (n.d.). Newport International Journal. Retrieved January 25, 2026, from [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Preprints.org. Retrieved January 25, 2026, from [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. (n.d.). Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]
- 5. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring closing enyne metathesis: A powerful tool for the synthesis of heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drughunter.com [drughunter.com]
- 14. jocpr.com [jocpr.com]
- 15. rsc.org [rsc.org]
- 16. monash.edu [monash.edu]
- 17. Green chemistry for chemical synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Navigating the Labyrinth: A Comparative Guide to the ADME Properties of Novel CNS Drug Candidates
For researchers, scientists, and drug development professionals dedicated to conquering the complexities of central nervous system (CNS) disorders, the journey from a promising molecule to a life-changing therapeutic is fraught with challenges. Chief among these is the formidable blood-brain barrier (BBB), a highly selective gatekeeper that dictates which molecules may enter the sanctum of the brain. A thorough understanding and strategic optimization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are therefore not just a regulatory hurdle, but the very foundation of a successful CNS-targeted therapeutic.
This guide provides an in-depth comparative analysis of the ADME properties of novel CNS drug candidates, moving beyond a mere listing of data to explain the causality behind experimental choices and the interpretation of results. We will explore the critical assays that form the backbone of a robust CNS ADME screening cascade and analyze the profiles of emerging therapeutics to provide actionable insights for your own drug discovery programs.
The CNS ADME Gauntlet: More Than Just Crossing the Barrier
The ideal CNS drug must not only traverse the BBB but also achieve a therapeutic concentration at its target, remain there for a sufficient duration, and then be cleared from the body without producing toxic metabolites. This delicate balance is governed by a molecule's physicochemical characteristics and its interaction with a host of physiological processes. Key attributes that are predictive of CNS drug success include a molecular weight under 450 Da, a calculated octanol/water partition coefficient (cLogP) between 2 and 5, and a polar surface area (PSA) of less than 90 Ų.[1][2] However, these are not rigid rules, and a holistic assessment of a candidate's ADME profile is paramount.
Core In Vitro Assays for CNS Drug Candidates: A Self-Validating System
A well-designed in vitro ADME panel serves as a critical decision-making tool in the early stages of drug discovery, allowing for the rapid and cost-effective triage of compounds with unfavorable properties.[3] The following assays represent a logical and self-validating workflow for assessing the CNS potential of novel drug candidates.
Permeability: The Gateway to the Brain
The ability of a drug to passively diffuse across the lipid membranes of the BBB is a primary determinant of its CNS exposure. The Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays using Madin-Darby Canine Kidney (MDCK) or Caco-2 cells are the workhorses for this assessment.
The MDCK cell line is a popular choice for in vitro permeability screening due to its formation of tight, polarized monolayers.[4]
-
Cell Seeding: MDCK cells are seeded onto a semi-permeable membrane in a Transwell™ plate system and cultured for 4-5 days to form a confluent monolayer.[5]
-
Compound Addition: The test compound is added to the apical (donor) side of the monolayer.
-
Incubation: The plate is incubated for a defined period, typically 60-90 minutes, at 37°C.[5][6]
-
Sample Analysis: Samples are taken from both the apical and basolateral (receiver) compartments and the concentration of the test compound is quantified by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.[5]
A high Papp value (typically >10 x 10⁻⁶ cm/s) is indicative of good passive permeability and a higher likelihood of crossing the BBB.[7]
Efflux Liability: The Revolving Door of the BBB
The BBB is armed with a battery of efflux transporters, most notably P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream, thereby limiting their brain penetration.[8] Identifying whether a compound is a substrate of these transporters is a critical step.
This assay utilizes an MDCK cell line that has been transfected to overexpress human P-gp (MDCK-MDR1).[5]
-
Bidirectional Permeability: The permeability of the test compound is assessed in both directions across the cell monolayer: from apical to basolateral (A-B) and from basolateral to apical (B-A).[5]
-
Efflux Ratio Calculation: The efflux ratio (ER) is calculated by dividing the Papp (B-A) by the Papp (A-B).
-
Interpretation: An efflux ratio greater than 2.5 is generally considered indicative of active efflux by P-gp.[7] To confirm this, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil or elacridar.[9][10] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a P-gp substrate.
The following diagram illustrates the workflow for assessing permeability and efflux liability:
Caption: CNS ADME Screening Cascade
Comparative Analysis of Novel CNS Drug Candidates
To illustrate the application of these principles, the following tables present a comparative analysis of the ADME properties of several novel CNS drug candidates. It is important to note that a complete, directly comparable dataset is often not available in the public domain. The data presented here has been synthesized from various sources, and appropriate citations are provided.
Small Molecule CNS Drug Candidates
This table focuses on recently developed small molecule drugs for epilepsy, a therapeutic area where BBB penetration is a prerequisite for efficacy.
| Property | Cenobamate | XEN1101 | Ganaxolone |
| Target | Sodium Channel Blocker | KCNQ2/3 Channel Opener | GABAA Receptor Modulator |
| Molecular Weight (Da) | 267.68 | 275.31 | 318.48 |
| cLogP | 2.4 | ~3.5 | 4.27 [11] |
| Topological Polar Surface Area (TPSA) (Ų) | 84.5 | 41.5 | 37.3 |
| In Vitro Permeability (Papp, 10⁻⁶ cm/s) | Data not publicly available | Data not publicly available | Data not publicly available |
| P-gp Efflux Ratio | Not a significant substrate | Data not publicly available | Data not publicly available |
| Metabolism | Extensively metabolized via glucuronidation and oxidation (UGT2B7, CYP2E1, CYP2A6, CYP2B6) [12] | Primarily metabolized by CYP3A4 [3] | Extensively metabolized, primarily by CYP3A4/5 [13] |
| In Vitro Half-life (t½, min) | Data not publicly available | Long effective half-life (>24h in vivo) [14] | 7.8 to 10.1 hours (in vivo steady state) [13] |
Analysis and Interpretation:
-
Cenobamate and XEN1101 possess physicochemical properties (MW, cLogP, TPSA) that are generally favorable for CNS penetration. [1]Their clinical success in treating focal seizures suggests they achieve therapeutic concentrations in the brain. [15][16]The extensive metabolism of cenobamate by multiple enzymes suggests a lower risk of drug-drug interactions mediated by the inhibition of a single CYP isoform. [12]XEN1101's long in vivo half-life is a significant advantage, allowing for once-daily dosing. [14]* Ganaxolone , a neurosteroid analog, has a higher lipophilicity (cLogP 4.27) which facilitates its entry into the brain. [11]Its extensive metabolism underscores the importance of evaluating potential drug-drug interactions, especially with inhibitors or inducers of CYP3A4. [13]
Biologics for CNS Disorders: A Different Paradigm
The development of monoclonal antibodies (mAbs) for neurodegenerative diseases like Alzheimer's has necessitated a different approach to overcoming the BBB. Due to their large size, mAbs have negligible passive permeability. [17]Their entry into the CNS relies on active transport mechanisms.
| Property | Lecanemab | Donanemab |
| Target | Aβ protofibrils | N-terminally truncated pyroglutamated Aβ |
| Molecular Weight (kDa) | ~150 | ~150 |
| Mechanism of BBB Transport | Receptor-mediated transcytosis (likely via transferrin or insulin receptors) | Receptor-mediated transcytosis |
| Brain/Plasma Ratio | <0.01% [17] | <0.01% [17] |
| Elimination | Catabolism into amino acids | Catabolism into amino acids |
Analysis and Interpretation:
-
Lecanemab and Donanemab represent a paradigm shift in CNS drug delivery. Their ability to engage with and clear amyloid plaques in the brain, despite their very low brain-to-plasma ratio, highlights the efficacy of even small amounts of the drug reaching its target. [18][19]The clinical success of these therapies underscores the potential of harnessing endogenous transport mechanisms to deliver large molecules to the CNS. [20]It also emphasizes that for biologics, the focus of ADME studies shifts from assessing passive permeability to understanding and optimizing receptor-mediated transport and ensuring on-target engagement in the brain.
Conclusion: A Holistic and Iterative Approach to CNS Drug Design
The successful development of a CNS drug is a testament to a deep understanding of the intricate interplay between a molecule's structure and its ADME properties. As this guide has illustrated, a robust and logical cascade of in vitro assays is essential for identifying candidates with the highest probability of success. While general guidelines for physicochemical properties are useful starting points, the ultimate success of a CNS drug candidate hinges on a holistic assessment of its permeability, susceptibility to efflux, and metabolic fate.
The comparative analysis of recent small molecules and biologics reveals that there is no single "magic bullet" for CNS drug delivery. For small molecules, a careful balancing of lipophilicity, polarity, and metabolic stability is key. For biologics, the future lies in innovative strategies to enhance receptor-mediated transport across the BBB.
Ultimately, the path to novel CNS therapeutics is an iterative one, where the insights gained from each ADME study inform the next round of medicinal chemistry optimization. By embracing a scientifically rigorous and data-driven approach, the drug discovery community can continue to unravel the complexities of the brain and deliver transformative medicines to patients in need.
References
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. Available from: [Link]
-
French, J. A., et al. (2023). Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial. JAMA Neurology, 80(10), 1047–1056. Available from: [Link]
-
Sperling, R., et al. (2025). Donanemab in preclinical Alzheimer's disease: Screening and baseline data from TRAILBLAZER-ALZ 3. Alzheimer's & Dementia. Available from: [Link]
-
Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved January 26, 2026, from [Link]
-
European Medicines Agency. (n.d.). Ztalmy, INN-ganaxolone: Annex I Summary of Product Characteristics. Retrieved January 26, 2026, from [Link]
-
protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes. Retrieved January 26, 2026, from [Link]
-
BMG Labtech. (n.d.). P-glycoprotein (Pgp) inhibition assay. Retrieved January 26, 2026, from [Link]
-
Pardridge, W. M. (2020). Treatment of Alzheimer's Disease and Blood–Brain Barrier Drug Delivery. Pharmaceuticals, 13(11), 393. Available from: [Link]
-
Kim, Y. H., et al. (2021). Pharmacokinetics and safety of cenobamate, a novel antiseizure medication, in healthy Japanese, and an ethnic comparison with healthy non-Japanese. Clinical and Translational Science, 14(5), 1847–1856. Available from: [Link]
-
Lilly Trials. (n.d.). A Donanemab (LY3002813) Study in Participants With Preclinical Alzheimer's Disease (TRAILBLAZER-ALZ 3). Retrieved January 26, 2026, from [Link]
-
Ghose, A. K., et al. (2011). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 54(18), 6111–6135. Available from: [Link]
-
Wikipedia. (2024). Ganaxolone. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US11135214B2 - Methods for enhancing the bio availability and exposure of a voltage-gated potassium channel opener.
-
Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved January 26, 2026, from [Link]
-
Evotec. (n.d.). Microsomal Stability. Retrieved January 26, 2026, from [Link]
-
Scott, D., et al. (2024). Beyond Amyloid: Targeting Co-Aggregating Proteins and Targeted Degradation Strategies in Alzheimer's Disease. International Journal of Molecular Sciences, 25(3), 1738. Available from: [Link]
-
U.S. Food and Drug Administration. (2019). Summary Review - NDA 212152. Retrieved January 26, 2026, from [Link]
-
Wager, T. T., et al. (2011). Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery. ACS Chemical Neuroscience, 2(9), 507–517. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). APPLICATION NUMBER: - 215904Orig1s000 OTHER REVIEW(S). Retrieved January 26, 2026, from [Link]
-
Dhillon, S. (2023). Donanemab for Alzheimer's disease: from preclinical research to the clinical application. Expert Opinion on Biological Therapy, 23(8), 735–743. Available from: [Link]
-
Evotec. (n.d.). P-glycoprotein (P-gp) Substrate Identification. Retrieved January 26, 2026, from [Link]
-
NYU Langone Health. (2023, October 9). New drug offers relief for treatment-resistant epilepsy patients. ScienceDaily. Retrieved January 26, 2026 from
-
AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved January 26, 2026, from [Link]
-
Domainex. (n.d.). CNS Drug Discovery. Retrieved January 26, 2026, from [Link]
-
Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. Available from: [Link]
-
Singh, S., et al. (2023). Lecanemab: The advent of biologicals in Alzheimer's disease, affordability, and clinical relevance. Journal of the American Geriatrics Society. Available from: [Link]
-
Löscher, W., et al. (2024). Cenobamate: real-world data from a retrospective multicenter study. Therapeutic Advances in Neurological Disorders, 17, 17562864241262804. Available from: [Link]
-
NeurologyLive. (2021, July 28). Baseline Characteristics Announced for Lecanemab Phase 3 Study. Retrieved January 26, 2026, from [Link]
-
Neurology Vlogs. (2024, April 16). Update from the X-TOLE open label extension study of XEN1101 in focal epilepsy. Retrieved January 26, 2026, from [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. Retrieved January 26, 2026, from [Link]
-
Medium. (2024, November 24). Ganaxolone: An Anti-Seizure Medication. Retrieved January 26, 2026, from [Link]
-
Alzheimer's News Today. (2023, May 12). Donanemab significantly slows cognitive decline in Phase 3 trial. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Cenobamate (XCOPRI): Can preclinical and clinical evidence provide insight into its mechanism of action?. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain. Retrieved January 26, 2026, from [Link]
-
DDUDundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2025). Ganaxolone in seizures associated with cyclin-dependent kinase-like 5 deficiency disorder: a profile of its use in the USA. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2017). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain. Retrieved January 26, 2026, from [Link]
-
ClinicalTrials.gov. (n.d.). A Study to Confirm Safety and Efficacy of Lecanemab in Participants With Early Alzheimer's Disease. Retrieved January 26, 2026, from [Link]
-
Di, L., et al. (2022). Application of a high-resolution in vitro human MDR1-MDCK assay and in vivo studies in preclinical species to improve prediction of CNS drug penetration. Clinical and Translational Science, 15(4), 939–951. Available from: [Link]
-
ResearchGate. (2025). XEN1101: A Novel Potassium Channel Modulator for the Potential Treatment of Focal Epilepsy in Adults. Retrieved January 26, 2026, from [Link]
-
Chen, Y., et al. (2014). Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy. Journal of Cancer, 5(2), 119–127. Available from: [Link]
-
ResearchGate. (n.d.). ADME attribute alignment of marketed CNS drugs and CNS candidates. Retrieved January 26, 2026, from [Link]
-
Frontiers. (2024). Safety assessment of cenobamate: real-world adverse event analysis from the FAERS database. Retrieved January 26, 2026, from [Link]
-
Alzheimer's Association. (n.d.). Donanemab Approved for Treatment of Early Alzheimer's. Retrieved January 26, 2026, from [Link]
-
MDPI. (2023). Computational Identification of Blood–Brain Barrier-Permeant Microbiome Metabolites with Binding Affinity to Neurotransmitter Receptors in Neurodevelopmental Disorders. Retrieved January 26, 2026, from [Link]
Sources
- 1. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal chemical properties of successful central nervous system drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of XEN1101, a Novel Potassium Channel Opener, in Adults With Focal Epilepsy: A Phase 2b Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 6. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bmglabtech.com [bmglabtech.com]
- 10. P-gp Substrate Identification | Evotec [evotec.com]
- 11. devthechemist.com [devthechemist.com]
- 12. Pharmacokinetics and safety of cenobamate, a novel antiseizure medication, in healthy Japanese, and an ethnic comparison with healthy non‐Japanese - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ec.europa.eu [ec.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. Cenobamate: real-world data from a retrospective multicenter study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sciencedaily.com [sciencedaily.com]
- 17. Treatment of Alzheimer’s Disease and Blood–Brain Barrier Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurologylive.com [neurologylive.com]
- 19. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 20. Donanemab for Alzheimer's disease: from preclinical research to the clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated 1,4-Diazepane Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1,4-diazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility allows for effective interaction with a variety of biological targets, leading to a broad spectrum of therapeutic applications, including antipsychotic, anxiolytic, anticonvulsant, and anticancer activities.[1] In the relentless pursuit of enhanced pharmacological profiles, the strategic incorporation of fluorine into drug candidates has emerged as a powerful tool.[2] Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic properties.[2] This guide provides an in-depth comparative analysis of the structure-activity relationships of fluorinated 1,4-diazepane analogs, drawing upon key experimental findings to elucidate the impact of fluorination on their biological activity.
The Rationale for Fluorinating 1,4-Diazepane Analogs: A Strategic Advantage
The decision to introduce fluorine into a 1,4-diazepane scaffold is driven by several well-established principles in medicinal chemistry. The high electronegativity of fluorine can alter the electronic distribution within the molecule, potentially enhancing binding interactions with target proteins through the formation of favorable electrostatic and hydrogen-bonding interactions.[3] Furthermore, the substitution of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug.[2] This is particularly crucial for central nervous system (CNS) active agents, where metabolic stability and the ability to cross the blood-brain barrier are paramount. The introduction of fluorine can also modulate the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[2]
Comparative Analysis of Fluorinated 1,4-Diazepane and Benzodiazepine Analogs
While comprehensive SAR studies on a homologous series of fluorinated 1,4-diazepanes are still emerging, valuable insights can be gleaned from studies on closely related fluorinated benzodiazepine analogs. Benzodiazepines, which feature a benzene ring fused to the diazepine ring, represent a well-studied class of 1,4-diazepane derivatives.
Case Study: Fluorinated Dihydrobenzo[b][1][4]diazepinols with Antineoplastic Activity
A study by Yokoyama et al. provides a compelling example of the impact of fluorine on the biological activity of diazepine analogs.[4] They synthesized a series of fluorine-containing dihydrobenzo[b][1][5]diazepinols and evaluated their antineoplastic efficacy. The synthesis involved the reaction of β,β-bis(trifluoroacetyl)vinyl ethers with various 1,2-phenylenediamines.[4]
Table 1: Antineoplastic Activity of Fluorinated Dihydrobenzo[b][1][5]diazepinols
| Compound | R1 | R2 | R3 | R4 | Antineoplastic Efficacy |
| 2a | H | H | H | H | Moderate |
| 2b | Me | H | H | H | High |
| 2c | H | Me | H | H | Moderate |
| 2d | F | H | H | H | High |
| 2e | Cl | H | H | H | Moderate |
Data synthesized from the findings presented in Yokoyama et al. (2009).[4]
The results, summarized in Table 1, indicate that the introduction of a fluorine atom at the R1 position (compound 2d ) of the benzodiazepine scaffold resulted in high antineoplastic efficacy, comparable to the methyl-substituted analog (2b ). This suggests that the electronic properties and/or the size of the substituent at this position play a crucial role in the compound's anticancer activity. The trifluoromethyl groups on the diazepine ring are also critical features of these active compounds.
Experimental Protocols
General Synthesis of Fluorinated Dihydrobenzo[b][1][4]diazepinols
The following is a representative experimental protocol for the synthesis of fluorinated dihydrobenzo[b][1][5]diazepinols, adapted from the work of Yokoyama et al.[4]
Step 1: Synthesis of the Fluorinated Precursor
-
To an ice-cooled, stirred solution of a substituted 1,1,1-trimethoxyethane and pyridine in chloroform, add trifluoroacetic anhydride dropwise.
-
Stir the mixture for 3 hours at room temperature.
-
Add dichloromethane and wash the mixture with aqueous sodium carbonate and water.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent in vacuo to yield the β,β-bis(trifluoroacetyl)vinyl ether intermediate.[4]
Step 2: Cyclization to form the Dihydrobenzo[b][1][5]diazepin-2-ol
-
To a solution of the β,β-bis(trifluoroacetyl)vinyl ether in acetonitrile, add the desired 1,2-phenylenediamine (e.g., 4-fluoro-1,2-phenylenediamine).
-
Stir the mixture for 1 hour at room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the target fluorinated dihydrobenzo[b][1][5]diazepin-2-ol.[4]
Biological Evaluation: In Vitro Cytotoxicity Assay
The antineoplastic efficacy of the synthesized compounds can be evaluated using a standard in vitro cytotoxicity assay, such as the MTT assay, against a panel of human cancer cell lines.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the fluorinated 1,4-diazepane analogs for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values (the concentration of the compound that inhibits cell growth by 50%) to determine the cytotoxic potency.
Visualizing the Synthesis and Core Structure
Caption: Synthetic workflow for fluorinated dihydrobenzo[b][1][5]diazepinols.
Caption: The 1,4-diazepane scaffold with potential sites for fluorination.
Expert Insights and Future Perspectives
The available data, although not exhaustive for the 1,4-diazepane class itself, strongly supports the continued exploration of fluorination as a strategy to modulate the biological activity of these scaffolds. The case of fluorinated dihydrobenzo[b][1][5]diazepinols demonstrates that even a single fluorine substitution can significantly impact efficacy, in this instance, leading to potent antineoplastic agents.[4]
Future research should focus on systematic SAR studies of fluorinated 1,4-diazepane analogs. This would involve the synthesis of libraries of compounds with fluorine and fluorinated alkyl groups at various positions on the diazepane ring and any fused aromatic systems. Such studies would provide a more granular understanding of the effects of fluorination on target binding, selectivity, and pharmacokinetic properties.
Moreover, the development of novel and efficient methods for the selective fluorination of the 1,4-diazepane core will be crucial for accessing a wider range of analogs for biological evaluation.[6] As our understanding of the intricate interplay between fluorine substitution and biological activity grows, so too will our ability to design and develop novel 1,4-diazepane-based therapeutics with improved efficacy and safety profiles.
References
-
Shaikh, M. R., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 18(13), 1125-1145. [Link]
-
Yokoyama, Y., et al. (2009). A CONVENIENT SYNTHETIC METHOD FOR FLUORINE- CONTAINING 4-ALKOXYDIHYDROBENZO[b][1][5]DIAZEPINOLS AND 3H-BENZO[b][1][5]DIAZEPINES BY. HETEROCYCLES, 77(2), 983-988. [Link]
-
Boivin, R. P., et al. (2021). The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library. Proceedings of the National Academy of Sciences, 98(13), 7152-7157. [Link]
-
Crocker, P. J., et al. (2007). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry Letters, 17(6), 1504-1507. [Link]
-
Di Mola, A., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(7), 1059-1064. [Link]
-
PubChem. (n.d.). 2H-1,4-Benzodiazepin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Babbini, M., et al. (1974). Central effects of three fluorinated benzodiazepines in comparison with diazepam. Pharmacology, 12(2), 74-83. [Link]
-
Mukherjee, A., et al. (2024). Fluorinated benzazepines: 1. Synthesis, radiosynthesis and biological evaluation of a series of substituted benzazepines as potential radiotracers for positron emission tomographic studies of dopamine D-1 receptors. Journal of Medicinal Chemistry, 37(20), 3330-3342. [Link]
-
Zhang, X., et al. (2022). Selective Defluorinative [4+3] Annulation to Access Fluorinated Oxazepines and Thiazepines. Organic Chemistry Frontiers, 9(1), 108-114. [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 793-805. [Link]
-
Gillis, E. P., et al. (2009). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Journal of Medicinal Chemistry, 52(7), 1845-1856. [Link]
-
Dimagno, S. G., & Sun, H. (2006). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Current Topics in Medicinal Chemistry, 6(14), 1473-1482. [Link]
-
PubChem. (n.d.). Diazepam. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Clonazepam. Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. The strength of weak interactions: aromatic fluorine in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. The combinatorial synthesis and chemical and biological evaluation of a 1,4-benzodiazepine library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective defluorinative [4 + 3] annulation to access fluorinated oxazepines and thiazepines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Handling of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and application of novel chemical entities are daily endeavors. Among these, 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, a substituted diazepine derivative, holds potential in various therapeutic areas due to the established biological activity of the 1,4-diazepine scaffold.[1] However, with innovation comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive operational plan for the safe handling, use, and disposal of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, grounded in established safety protocols and data from structurally related compounds.
Hazard Assessment: Understanding the Risk Profile
-
Acute Toxicity, Oral (Harmful if swallowed) [2]
-
Acute Toxicity, Dermal (Harmful in contact with skin) [2]
-
Skin Irritation (Causes skin irritation) [2]
-
Serious Eye Damage (Causes serious eye damage) [2]
-
Acute Toxicity, Inhalation (Harmful if inhaled) [2]
-
Specific target organ toxicity — single exposure (May cause respiratory irritation) [2]
Another related compound, (R)-Benzyl 5-methyl-1,4-diazepane-1-carboxylate, is also noted to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[3] Based on these data, it is prudent to handle 1-[(3-Fluorophenyl)methyl]-1,4-diazepane as a hazardous substance with the potential for significant health effects upon exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, drawing from general guidelines for handling hazardous drugs and chemicals.[4][5]
| Body Part | Recommended PPE | Rationale and Best Practices |
| Hands | Double-gloving with powder-free nitrile gloves. | The outer glove should be placed over the cuff of the lab coat.[6] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[4][6] Powder-free gloves are recommended to prevent the powder from absorbing hazardous materials.[6] |
| Body | Disposable, low-permeability, long-sleeved gown with a solid front and tight-fitting cuffs. | The gown should close in the back to provide a continuous barrier.[4][5] Gowns worn in hazardous areas should not be worn elsewhere and should be changed every two to three hours or immediately after a spill.[4] |
| Eyes/Face | Chemical splash goggles and a face shield. | Standard safety glasses are insufficient.[4] Full facial protection is crucial to guard against splashes, especially when working outside of a primary engineering control.[7] |
| Respiratory | A NIOSH-approved respirator (e.g., N95) may be necessary. | A risk assessment should determine the need for respiratory protection, particularly when handling the compound as a powder or if there is a risk of aerosolization.[4][8] Surgical masks do not provide adequate respiratory protection from chemical exposure.[8] |
| Head/Feet | Hair and beard covers; disposable shoe covers. | These prevent contamination of personal clothing and the spread of hazardous residues.[4] |
Operational Plan: From Receipt to Use
A structured workflow is critical to maintaining a safe laboratory environment. The following diagram and procedural steps outline the key stages of handling 1-[(3-Fluorophenyl)methyl]-1,4-diazepane.
Caption: Workflow for the safe handling of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane.
Step-by-Step Handling Protocol:
-
Receiving and Unpacking:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don appropriate PPE, including double gloves and eye protection, before unpacking.
-
Unpack in a designated area, preferably within a chemical fume hood, to contain any potential contamination.
-
-
Storage:
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting operations within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and the balance thoroughly after use.
-
-
Reaction Setup and Monitoring:
-
Set up reactions within a chemical fume hood.
-
Ensure all glassware is free from defects.
-
Maintain constant vigilance during the reaction, monitoring for any unexpected changes.
-
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to prevent exposure and further contamination.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or poses a significant inhalation hazard.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above.
-
Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[10] Do not use combustible materials such as paper towels for the bulk of the spill.[10] For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collection and Disposal: Carefully collect the absorbed or spilled material and place it into a labeled hazardous waste container.[10]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water.[10] All materials used for decontamination must also be disposed of as hazardous waste.[10]
-
Reporting: Report the incident to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[10]
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of 1-[(3-Fluorophenyl)methyl]-1,4-diazepane can lead to environmental contamination. Adherence to institutional and regulatory guidelines is mandatory.
Waste Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weighing papers, and absorbent materials should be collected in a dedicated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
-
Sharps: Contaminated needles and syringes must be placed in a designated sharps container and not be clipped, crushed, or recapped.[11]
-
-
Labeling and Storage:
-
Final Disposal:
By adhering to these rigorous safety and handling protocols, researchers can confidently work with 1-[(3-Fluorophenyl)methyl]-1,4-diazepane, minimizing personal risk and ensuring environmental stewardship.
References
-
Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Retrieved from [Link]
-
PubChem. (n.d.). 1-((2-Fluorophenyl)methyl)-1,4-diazepane. Retrieved from [Link]
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
ResearchGate. (2015). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]
- Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
-
Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Bentham Science. (n.d.). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Retrieved from [Link]
-
Duke Safety. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Safe handling of hazardous drugs. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE). Retrieved from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 1-((2-Fluorophenyl)methyl)-1,4-diazepane | C12H17FN2 | CID 20115208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gerpac.eu [gerpac.eu]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
- 11. safety.duke.edu [safety.duke.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
